DOTA-biotin
Descripción
Propiedades
Fórmula molecular |
C36H54N8O11S |
|---|---|
Peso molecular |
806.9 g/mol |
Nombre IUPAC |
2-[6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26?,27-,28-,35-/m0/s1 |
Clave InChI |
XNDGMGWABJHCRC-DZBXECLCSA-N |
SMILES isomérico |
CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
SMILES canónico |
CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origen del producto |
United States |
Foundational & Exploratory
DOTA-Biotin: A Technical Guide for Advanced Research and Therapeutic Applications
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
DOTA-biotin is a bifunctional molecule that plays a critical role in the field of nuclear medicine, particularly in pretargeted radioimmunotherapy (PRIT). It consists of two key functional units: the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the vitamin biotin (B1667282). These units are covalently joined, often via a linker molecule. The DOTA moiety is capable of stably chelating a variety of radiometals, while the biotin component exhibits an exceptionally high binding affinity for the proteins avidin (B1170675) and streptavidin. This unique combination allows for a powerful, multi-step targeting strategy where a tumor-specific antibody conjugated to streptavidin is administered first, followed by the radiolabeled this compound which then localizes to the tumor site. This approach significantly enhances the therapeutic ratio by maximizing radiation dose to the tumor while minimizing systemic exposure. This guide provides an in-depth overview of this compound's chemical structure, synthesis, experimental protocols, and key quantitative data relevant to its application.
Chemical Structure and Properties
The fundamental structure of this compound is modular, comprising three distinct parts:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A highly stable macrocyclic chelating agent. Its cage-like structure is adept at sequestering trivalent metal ions, including therapeutic radionuclides like Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and diagnostic radionuclides like Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In).[1][2] The stability of the DOTA-metal complex is crucial to prevent the release of free radionuclides in vivo, which could cause off-target toxicity.[2]
-
Biotin (Vitamin H): A small molecule renowned for its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (affinity constant, Kₐ ≈ 10¹⁵ M⁻¹).[3] This interaction forms the basis of the pretargeting strategy.
-
Linker/Spacer: A chemical chain that connects the DOTA and biotin moieties. The nature and length of the linker can be varied to optimize the molecule's pharmacokinetics, biodistribution, and accessibility to the avidin/streptavidin binding pocket.[1][2]
The precise chemical structure can vary depending on the linker used. For example, this compound-Sarcosine is one such derivative.[4][5]
Chemical Properties
Quantitative chemical data for a representative this compound conjugate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₄N₈O₁₁S | [4][6] |
| Molecular Weight | ~806.9 g/mol | [4] |
| Purity (Post-Synthesis) | ≥ 95% | [5] |
Principle of Pretargeted Radioimmunotherapy (PRIT)
The primary application of this compound is in a multi-step therapeutic strategy known as pretargeted radioimmunotherapy (PRIT).[1] This method is designed to overcome the limitations of conventional RIT, where a directly radiolabeled antibody can have slow clearance, leading to high radiation doses to non-target tissues like bone marrow.[7]
The PRIT workflow using this compound involves two or three steps:[1]
-
Step 1: Antibody-Streptavidin Administration: A monoclonal antibody (mAb), engineered to recognize a specific tumor-associated antigen, is conjugated to streptavidin and administered to the patient.
-
Step 2: Accumulation and Clearance: The mAb-streptavidin conjugate circulates in the body and accumulates at the tumor site. A waiting period of one to two days allows for unbound conjugate to clear from the bloodstream, minimizing off-target binding.[1] In some protocols, a "clearing agent" is administered to accelerate the removal of the circulating conjugate.[1][3]
-
Step 3: Radiolabeled this compound Administration: this compound, chelated with a therapeutic radionuclide (e.g., ⁹⁰Y), is administered.[1] This small, rapidly clearing molecule travels through the body and binds with high affinity to the streptavidin that is now localized at the tumor. This delivers a potent, targeted dose of radiation directly to the cancerous cells.
Quantitative Performance Data
The effectiveness of this compound in PRIT has been quantified in numerous preclinical and clinical studies. Key performance metrics are summarized below.
Table 4.1: Radiolabeling and Stability
| Parameter | Radionuclide | Value | Experimental Conditions | Source |
| Radiochemical Purity | ⁶⁸Ga | >97% | Acetate (B1210297) buffer (pH 3.8), 99°C for 20 min | [8][9] |
| Radiochemical Purity | ⁹⁰Y / ¹⁷⁷Lu | >99% | Sodium acetate buffer (1.0 M, pH 5.0) | [10] |
| Labeling Efficiency | ¹¹¹In | 95.9 - 97.7% | Avidin Bead Assay | [11] |
| Labeling Efficiency | ⁹⁰Y | 96.6 - 98.7% | Avidin Bead Assay | [11] |
| Specific Activity | ⁶⁸Ga | Up to 1.45 MBq/nmol | - | [8][9] |
| Specific Activity | ⁹⁰Y / ¹⁷⁷Lu | 2.6 MBq/nmol (and higher) | - | [10] |
| In Vitro Stability | ⁹⁰Y / ¹⁷⁷Lu | Stable up to 96 h | In human serum with ascorbic acid | [10] |
Table 4.2: Preclinical and Clinical Dosimetry & Efficacy
| Parameter | Model / Patient Population | Value | Notes | Source |
| Tumor-to-Bone Marrow Dose Ratio | Preclinical | 63:1 | Compared to 6:1 for conventional RIT | [7] |
| Tumor-to-Blood AUC Ratio | Mouse Xenograft (CRC, Lung, Breast) | 28.3 | Compared to 1.22 for conventional RIT | [12] |
| Tumor Uptake (Dosimetry) | Metastatic Melanoma Patient | ~12 mGy/MBq | For a 10-mm tumor lesion | [10] |
| Kidney Absorbed Dose | Metastatic Melanoma Patient | 1.5 mGy/MBq | Kidneys are a primary route of excretion | [10] |
| Total Body Clearance | Metastatic Melanoma Patient | ~85% in 24 h | Demonstrates rapid pharmacokinetics | [10] |
| Kidney Uptake Reduction | Mouse Xenograft | ~30% | Achieved by succinylation of the antibody-streptavidin construct | [3][13] |
| Therapeutic Efficacy | Mouse Xenograft (SCLC, CRC, Breast) | 28/30 cures | Single dose of ⁹⁰Y-DOTA-biotin | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol: Radiolabeling of this compound with Yttrium-90
This protocol is a generalized procedure based on published methods.[10][11]
Materials:
-
This compound solution (e.g., 1 mg/mL in water or buffer)
-
Yttrium-90 (⁹⁰Y) chloride solution
-
Sodium acetate buffer (1.0 M, pH 5.0)
-
Ascorbic acid (to prevent radiolysis)
-
Metal-free water
-
Heating block or water bath set to 90-95°C
-
Radio-HPLC system for quality control
Procedure:
-
In a sterile, metal-free microcentrifuge tube, combine 50-100 nmol of this compound with the sodium acetate buffer.
-
Add a sufficient amount of ascorbic acid to act as a radical scavenger.
-
Carefully add the desired activity of ⁹⁰Y chloride (e.g., 370-740 MBq) to the this compound solution.
-
Gently vortex the mixture and incubate at 90-95°C for 20-30 minutes.
-
Allow the reaction vial to cool to room temperature.
-
Quality Control: Analyze an aliquot of the final product using radio-HPLC to determine the radiochemical purity. The retention time of [⁹⁰Y]this compound should be compared to that of unlabeled this compound standard and free ⁹⁰Y.
-
The final product should have a radiochemical purity >95% to be suitable for in vivo use.
Protocol: In Vitro Avidin Binding Assay
This assay confirms that the radiolabeled this compound retains its ability to bind to avidin/streptavidin.[11]
Materials:
-
Radiolabeled [⁹⁰Y]this compound
-
Avidin-coated beads or sepharose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge
-
Gamma counter
Procedure:
-
Incubate a known amount of [⁹⁰Y]this compound (e.g., 100,000 cpm) with an excess of avidin-coated beads in PBS for 30 minutes at room temperature with gentle mixing.
-
Centrifuge the mixture to pellet the beads (e.g., 2000 x g for 2 minutes).
-
Carefully collect the supernatant (unbound fraction).
-
Wash the bead pellet with fresh PBS and centrifuge again. Discard the wash supernatant.
-
Measure the radioactivity in the initial sample, the supernatant, and the bead pellet using a gamma counter.
-
Calculate the binding efficiency as: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100%. A high binding efficiency (>90%) indicates the integrity of the biotin moiety.
Protocol: Preclinical Biodistribution Study
This protocol outlines a typical animal study to evaluate the in vivo behavior of the complete PRIT system.[3][10]
Model:
-
Athymic mice bearing human tumor xenografts (e.g., colon cancer).
Procedure:
-
Day 0: Inject the tumor-bearing mice intravenously with the mAb-streptavidin conjugate.
-
Day 1 or 2: Inject the mice with the clearing agent (if used in the protocol).
-
Day 2 or 3: Inject the mice intravenously with a known activity of radiolabeled [¹⁷⁷Lu]this compound (¹⁷⁷Lu is often used for preclinical imaging and biodistribution due to its gamma emissions).
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize cohorts of mice (n=3-5 per group).
-
Tissue Collection: Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Analysis: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the determination of tumor targeting, clearance rates, and radiation doses to non-target organs.
Conclusion
This compound is a sophisticated and highly effective tool for researchers and drug developers in the field of targeted radionuclide therapy. Its clever design, leveraging the stable chelation chemistry of DOTA and the unparalleled biological affinity of the biotin-streptavidin interaction, enables a pretargeting strategy that significantly improves therapeutic outcomes in preclinical models. The ability to deliver a high payload of radiation specifically to tumor sites while minimizing systemic toxicity marks a substantial advancement over conventional radioimmunotherapy. The quantitative data and established protocols presented in this guide underscore the reliability and potential of this compound as a cornerstone component in the development of next-generation cancer therapies.
References
- 1. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 2. EP0646019B1 - Biotin-DOTA conjugates and their use in pretargeting methods - Google Patents [patents.google.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound-Sarcosine | C36H54N8O11S | CID 145708061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. macrocyclics.com [macrocyclics.com]
- 6. This compound | C36H54N8O11S | CID 169494458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
DOTA-Biotin in Pretargeted Radioimmunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretargeted radioimmunotherapy (PRIT) represents a sophisticated strategy designed to enhance the therapeutic index of radionuclide-based cancer treatments. By separating the tumor-targeting and radionuclide-delivery steps, PRIT aims to maximize the radiation dose to malignant tissues while minimizing systemic toxicity. At the core of one of the most successful pretargeting systems is the remarkably strong and specific non-covalent interaction between streptavidin and biotin (B1667282). This guide provides an in-depth technical overview of the mechanism of action of DOTA-biotin within this framework, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interplay of the components involved.
The fundamental principle of this compound-based PRIT is a multi-step approach.[1] First, a monoclonal antibody (mAb), chemically conjugated or genetically fused to streptavidin, is administered to the patient.[1] This conjugate circulates and accumulates at the tumor site by binding to a specific tumor-associated antigen.[2][3] Following a sufficient localization period, a clearing agent is introduced to remove any unbound antibody-streptavidin conjugate from the bloodstream.[1][3] This step is crucial for reducing off-target radiation exposure. Finally, a small, rapidly clearing molecule, this compound, chelated with a therapeutic or diagnostic radionuclide, is administered.[1] Due to the high affinity of biotin for streptavidin (with a dissociation constant, K_d, in the range of 10^-14 to 10^-15 M), the radiolabeled this compound rapidly binds to the streptavidin pre-localized at the tumor, delivering a potent and targeted radiopharmaceutical payload.[2][4][5]
Core Mechanism of Action
The efficacy of the this compound pretargeting system hinges on several key molecular interactions and physiological processes:
-
Tumor Targeting: A monoclonal antibody (mAb) selected for its high specificity to a tumor-associated antigen serves as the primary targeting vector. This mAb is conjugated to streptavidin, a tetrameric protein with four high-affinity binding sites for biotin.[6] The resulting mAb-streptavidin conjugate is administered intravenously and allowed to accumulate at the tumor site.[2]
-
Blood Clearance: To improve the tumor-to-background ratio, a clearing agent is administered after the mAb-streptavidin conjugate has localized to the tumor.[3] This agent is typically a biotinylated molecule, such as biotin-galactose-human serum albumin, that binds to the circulating mAb-streptavidin conjugates, facilitating their rapid removal from the bloodstream, primarily by the liver.[3][7]
-
Radionuclide Delivery: The final step involves the intravenous injection of this compound labeled with a radionuclide (e.g., Yttrium-90 for therapy or Gallium-68/Indium-111 for imaging).[1][3] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelator that stably sequesters the radioisotope.[8] The small size of the this compound molecule allows for rapid distribution throughout the body and swift renal clearance of any unbound agent.[9] The biotin moiety directs the radiopharmaceutical to the streptavidin that is concentrated at the tumor site, where the extremely high affinity of the streptavidin-biotin interaction ensures its retention.[2][3]
This multi-step strategy has been shown in preclinical and clinical studies to deliver significantly higher tumor-to-marrow absorbed dose ratios compared to conventional radioimmunotherapy, where the radionuclide is directly conjugated to the antibody.[10]
Experimental Protocols
The following sections outline generalized methodologies for key experiments in this compound pretargeting research, based on published studies.
Synthesis and Radiolabeling of this compound
The synthesis of this compound conjugates can be achieved through various chemical strategies, including copper-free click chemistry, which offers an efficient and modular approach.[8][11]
Radiolabeling Protocol (Example with 67Ga):
-
To a solution of 67GaCl_3 (e.g., 74 MBq) in ammonium (B1175870) acetate (B1210297) buffer (0.3 M, pH 5.0), add a solution of this compound (e.g., 10 µg in 10 µL of the same buffer).[2]
-
Heat the reaction mixture at 100°C for 5 minutes.[2]
-
After cooling, add a solution of diethylenetriaminepentaacetic acid (DTPA) to a final concentration of 5 mM to chelate any unbound radiometal.[2]
-
Determine the radiochemical purity using methods such as high-performance liquid chromatography (HPLC) or by assessing binding to avidin-coated beads. A radiochemical purity of >99% is typically desired.[2][12]
In Vivo Pretargeting Studies in Animal Models
Animal Model: Athymic mice bearing human tumor xenografts (e.g., colorectal, pancreatic, or lymphoma) are commonly used.[2][13][14] To minimize interference from endogenous biotin, animals are often maintained on a biotin-deficient diet for at least 5 days prior to the study.[2][14]
Pretargeting Protocol (Example):
-
Step 1: Antibody-Streptavidin Administration: Inject the antibody-streptavidin conjugate (e.g., scFv-CC49-streptavidin, 600 µg) intravenously (i.v.) via the tail vein at time t = -24 hours.[2]
-
Step 2: Clearing Agent Administration: Inject the clearing agent (e.g., biotinylated N-acetyl-galactosamine, 100 µg) i.v. at t = -4 hours.[2]
-
Step 3: Radiolabeled this compound Administration: Inject the radiolabeled this compound (e.g., 67Ga-DOTA-biotin, ~6.66 MBq, 1 µg) i.v. at t = 0.[2]
-
Biodistribution Analysis: At predetermined time points (e.g., 24 hours post-injection), euthanize the animals and harvest tumors and major organs.[2][13] Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).[2]
Quantitative Data
The following tables summarize key quantitative data from various preclinical and clinical studies on this compound pretargeting.
Table 1: Biodistribution of Radiolabeled this compound in Pretargeted Tumor-Bearing Mice
| Radionuclide | Antibody-Streptavidin Conjugate | Tumor Type | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Tumor/Blood Ratio | Reference |
| 67Ga | scFv-CC49-streptavidin | Pancreatic (HPAC) | 24 | ~15 | ~0.2 | ~10 | ~0.5 | ~75 | [2] |
| 111In | 1F5-WT-SAv | Lymphoma (Ramos) | 24 | 2.5 ± 1.6 | - | - | - | - | [14] |
| 111In | 1F5-Y43A-SAv | Lymphoma (Ramos) | 24 | 6.2 ± 1.7 | - | - | - | - | [14] |
| 64Cu | NR-LU-10/SA | Colorectal (SW1222) | 1 | 18.9 | ~2 | ~4 | ~1 | ~9.5 | [15] |
| 111In | 1F5 (scFv)4SA | B-cell Lymphoma | 24 | 11.4 ± 2.1 | 0.3 ± 0.1 | <2.5 | - | ~38 | [16] |
| 111In | 1F5 Ab-SA | B-cell Lymphoma | 24 | 10.8 ± 2.5 | 1.6 ± 0.2 | <2.5 | - | ~6.8 | [16] |
Table 2: Dosimetry Estimates for 90Y-DOTA-Biotin in Clinical Studies
| Parameter | Value | Reference |
| Tumor-to-Marrow Absorbed Dose Ratio | 63:1 | [10] |
| Bladder Absorbed Dose (mGy/MBq) | 3.0 | [3] |
| Kidney Absorbed Dose (mGy/MBq) | 0.35 | [3] |
| Liver Absorbed Dose (mGy/MBq) | 0.03 | [3] |
| Bone Marrow Absorbed Dose (mGy/MBq) | 0.012 | [3] |
| Whole Body Absorbed Dose (mGy/MBq) | 0.035 | [3] |
Visualizations
The following diagrams, created using the DOT language, illustrate the key processes and relationships in this compound pretargeting.
Caption: The three-step workflow of this compound pretargeted radioimmunotherapy.
Caption: Key molecular components and their interactions in the this compound system.
Conclusion
The this compound pretargeting strategy represents a powerful and versatile platform for the delivery of radionuclides to tumors. Its mechanism of action, centered on the robust streptavidin-biotin interaction, allows for a temporal and spatial separation of tumor targeting and radionuclide delivery, leading to improved therapeutic ratios. The quantitative data from numerous studies underscore the potential of this approach to deliver high concentrations of radioactivity to tumors while sparing healthy tissues. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and optimize this promising therapeutic modality. Continued research, including the development of less immunogenic streptavidin variants and novel clearing agents, will undoubtedly expand the clinical utility of this compound-based pretargeted radioimmunotherapy.
References
- 1. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 5. Streptavidin - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactosylated streptavidin for improved clearance of biotinylated intact and F(ab')2 fragments of an anti-tumour antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo evaluation of pretargeted ^sup 64^Cu for tumor imaging and therapy - ProQuest [proquest.com]
- 16. Comparison of a tetravalent single-chain antibody-streptavidin fusion protein and an antibody-streptavidin chemical conjugate for pretargeted anti-CD20 radioimmunotherapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and purification of DOTA-biotin conjugates
An In-depth Technical Guide to the Synthesis and Purification of DOTA-Biotin Conjugates
Introduction
This compound conjugates are critical bifunctional molecules in the fields of nuclear medicine, targeted drug delivery, and molecular imaging. These constructs unite the powerful metal-chelating properties of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M)[1]. This unique combination is the cornerstone of pretargeted radioimmunotherapy (PRIT) and imaging strategies[2][3].
In a typical pretargeting approach, an antibody-streptavidin conjugate is first administered and allowed to accumulate at a tumor site. Subsequently, a radiolabeled this compound conjugate is introduced, which clears rapidly from the body but is captured with high specificity by the streptavidin at the target location[4]. This method significantly improves the target-to-background ratio, enhancing imaging contrast and therapeutic efficacy while minimizing radiation exposure to healthy tissues[5].
This guide provides a detailed overview of the primary synthesis strategies, purification protocols, and characterization of this compound conjugates for researchers, scientists, and professionals in drug development.
Synthesis Strategies
The covalent linkage of DOTA to biotin can be achieved through several chemical strategies. The choice of method often depends on the desired linker, reaction efficiency, and the specific functional groups available on the biotin moiety.
Amide Bond Formation via Activated Esters
The most common and straightforward approach involves the formation of a stable amide bond between an amine-functionalized biotin derivative and an activated carboxylic acid group on the DOTA macrocycle. N-hydroxysuccinimide (NHS) esters are frequently used for this purpose due to their reactivity with primary amines at a slightly alkaline pH (7-9)[1].
The reaction involves a DOTA-NHS ester, where one of the carboxyl groups of DOTA is activated, which then readily couples with a biotin molecule containing a primary amine, often at the end of a linker to improve steric accessibility.
Strain-Induced Copper-Free Click Chemistry
A more advanced and bioorthogonal strategy is the strain-induced azide-alkyne cycloaddition (SPAAC), a type of "click chemistry." This method offers high efficiency and selectivity under mild conditions[6][7][8]. In this approach, one molecule (e.g., DOTA) is functionalized with an azide (B81097) group, while the other (e.g., biotin) is modified with a strained cyclooctyne. The two components react selectively to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it highly suitable for biological applications[6][7].
Solid-Phase Peptide Synthesis (SPPS)
When a specific peptide linker, such as lysine (B10760008), is desired between DOTA and biotin, solid-phase peptide synthesis (SPPS) is an effective method[2][9][10]. In this technique, the conjugate is built sequentially on a solid resin support. For instance, a lysine residue can be attached to the resin, followed by the coupling of biotin to its α-amino group and DOTA to the ε-amino group. This allows for precise control over the final structure and high purity of the crude product before cleavage from the resin[2][9].
The Role of Linkers
Linkers are incorporated between the DOTA and biotin moieties to enhance stability, improve solubility, and optimize in vivo pharmacokinetics[11]. Different linkers can be employed:
-
Polyethylene Glycol (PEG): Increases hydrophilicity and circulation time[11][12].
-
Alkyl Chains: Can be used to adjust the lipophilicity of the conjugate[11].
A critical consideration is the linker's resistance to enzymatic degradation, particularly by biotinidase in the serum, to ensure the conjugate remains intact until it reaches its target[3][13].
Experimental Workflows and Pathways
The following diagrams illustrate the overall process and specific chemical pathways for synthesizing this compound conjugates.
Experimental Protocols
Protocol 1: Synthesis via NHS-Ester Conjugation
This protocol describes a typical solution-phase conjugation of an amine-functionalized biotin to a commercially available DOTA-NHS ester.
Materials:
-
DOTA-NHS ester
-
Biotin derivative with a primary amine linker (e.g., Biotin-PEG-Amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
HPLC system for purification
Methodology:
-
Preparation of Reagents:
-
Dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a stock concentration of ~10-20 mM.
-
Dissolve the amine-functionalized biotin in the conjugation buffer (pH 8.5) to a concentration of ~5-10 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the DOTA-NHS ester solution to the biotin solution.
-
Gently mix the reaction vial and incubate for 2-4 hours at room temperature, protected from light.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted DOTA-NHS ester[1].
-
-
Purification:
-
The crude reaction mixture is purified directly by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Purification by RP-HPLC
Purification is essential to remove unreacted starting materials, byproducts, and quenched reagents from the final conjugate.
Equipment and Reagents:
-
HPLC system with a UV detector (monitoring at ~220 nm and 280 nm)
-
Semi-preparative C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Methodology:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Injection: Inject the quenched crude reaction mixture onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-40 minutes. The exact gradient should be optimized to achieve the best separation.
-
Fraction Collection: Collect fractions corresponding to the major product peak, as identified by UV absorbance.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions containing the pure this compound conjugate.
-
Solvent Removal: Remove the organic solvent and TFA from the pooled fractions via lyophilization (freeze-drying) to obtain the final product as a solid.
Data and Characterization
The final product's identity and purity are confirmed using mass spectrometry (to verify molecular weight) and analytical HPLC. Quantitative data from various synthesis and labeling studies are summarized below.
| Parameter | Conjugate/Method | Value | Reference |
| Synthesis Yield | Biotin–cyclooctyne derivative | 49% | [6] |
| This compound via click chemistry (post-HPLC) | 44% | [6] | |
| Radiochemical Purity | ⁶⁸Ga-labeled this compound (click chemistry) | >97% | [6][7] |
| ⁹⁰Y or ¹⁷⁷Lu-labeled r-BHD | >99% | [3] | |
| Specific Activity | ⁶⁸Ga-labeled this compound (click chemistry) | up to 1.45 MBq/nmol | [6] |
| ⁹⁰Y or ¹⁷⁷Lu-labeled r-BHD | 2.6 MBq/nmol | [3] |
Conclusion
The synthesis of this compound conjugates is a well-established process central to the advancement of pretargeted molecular imaging and therapy. While traditional amide bond formation remains a robust and widely used method, newer techniques like copper-free click chemistry offer high efficiency and bioorthogonality. The choice of linker plays a crucial role in the conjugate's in vivo performance. Regardless of the synthetic route, rigorous purification by HPLC is mandatory to ensure the high purity required for clinical and preclinical applications. The protocols and data presented in this guide provide a solid foundation for researchers aiming to produce high-quality this compound conjugates for their specific needs.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. research.tue.nl [research.tue.nl]
- 6. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2011033033A1 - Labelled biotin conjugates - Google Patents [patents.google.com]
- 12. adooq.com [adooq.com]
- 13. US5955605A - Biotinidase resistant biotin-DOTA conjugates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of DOTA-Biotin for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of DOTA-biotin, a key molecule in pretargeted radioimmunotherapy and other advanced research applications. The information presented herein is intended to support the design and execution of experiments, and to provide a deeper understanding of the behavior of this compound in various research settings.
Core Physicochemical Properties
This compound is a bifunctional molecule that combines the powerful chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with the high-affinity ligand biotin (B1667282). This unique combination allows for the stable chelation of various radiometals for imaging and therapeutic applications, while the biotin moiety enables highly specific targeting through its interaction with avidin (B1170675) or streptavidin. The physicochemical properties of this compound are critical to its function and performance.
Table 1: Summary of Physicochemical Properties of this compound and its Derivatives
| Property | Value | Remarks |
| Molecular Weight ( g/mol ) | ~700 - 900 | Varies depending on the specific linker between DOTA and biotin. For example, this compound-sarcosine has a molecular weight of 806.9 g/mol .[1] |
| Solubility | Soluble in water | DOTA-PEG-biotin variants exhibit good water solubility.[2] Biotin itself has limited solubility in water but can be dissolved in DMF or with the use of HCl or NaOH for cell culture.[3][4] |
| pKa | DOTA has four pKa values | pKa1 = 4.4, pKa2 = 9.7, pKa3 = 11.4, pKa4 = 12.0. These values are for the DOTA macrocycle itself and are crucial for understanding its metal chelation properties at different pH levels. |
| Lipophilicity (XLogP3-AA) | -9.3 | This is a computed value for this compound-Sarcosine and indicates high hydrophilicity.[1] The actual value may vary depending on the linker. |
| Stability | Stable in serum and saline | Radiolabeled this compound conjugates have demonstrated high stability in human serum and saline for up to 96 hours, particularly when ascorbic acid is added as a stabilizer.[5] |
| Binding Affinity (to Avidin/Streptavidin) | High (Kd ≈ 10⁻¹⁵ M) | The biotin-avidin/streptavidin interaction is one of the strongest non-covalent bonds known in nature, forming the basis of pretargeting strategies.[6][7] |
Experimental Protocols
Detailed methodologies are essential for the successful application and characterization of this compound in a research setting. The following sections provide outlines for key experimental procedures.
Synthesis of this compound Conjugates
This compound conjugates are typically synthesized using solid-phase peptide synthesis (SPPS) or via click chemistry.
Solid-Phase Peptide Synthesis (SPPS) Protocol Outline:
-
Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The first amino acid, often a lysine (B10760008) derivative to which biotin will be attached, is coupled to the resin.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the coupled amino acid.
-
Peptide Chain Elongation: Subsequent amino acids are coupled sequentially to build the desired linker.
-
Biotinylation: Biotin, activated as an ester (e.g., N-hydroxysuccinimide ester), is reacted with the free amine group of the terminal amino acid or a lysine side chain.
-
DOTA Conjugation: A protected DOTA derivative (e.g., DOTA-tris(tBu)ester) is coupled to the N-terminus of the peptide linker.
-
Cleavage and Deprotection: The this compound conjugate is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
Radiolabeling of this compound
This compound can be radiolabeled with a variety of medically relevant radionuclides. The following are generalized protocols for Gallium-68 and Lutetium-177.
Protocol for ⁶⁸Ga Labeling of this compound:
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add a sodium acetate (B1210297) buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 3.5-4.5.
-
Reaction: Add the this compound conjugate to the buffered ⁶⁸Ga solution.
-
Heating: Incubate the reaction mixture at 95°C for 5-10 minutes.
-
Quality Control: Analyze the radiochemical purity of the ⁶⁸Ga-DOTA-biotin using instant thin-layer chromatography (ITLC) or radio-HPLC.
Protocol for ¹⁷⁷Lu Labeling of this compound:
-
Reagent Preparation: Dissolve this compound in a suitable buffer (e.g., ammonium (B1175870) acetate or sodium acetate) to a concentration of approximately 1 mg/mL.
-
pH Adjustment: Adjust the pH of the ¹⁷⁷LuCl₃ solution to 4.0-5.0 using the same buffer.
-
Reaction: Add the this compound solution to the buffered ¹⁷⁷LuCl₃.
-
Incubation: Incubate the reaction mixture at 80-100°C for 15-30 minutes.
-
Quenching: Add a solution of diethylenetriaminepentaacetic acid (DTPA) to chelate any free ¹⁷⁷Lu.
-
Purification: If necessary, purify the ¹⁷⁷Lu-DOTA-biotin using a C18 Sep-Pak cartridge.
-
Quality Control: Determine the radiochemical purity by radio-HPLC.
Quality Control by High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of both the non-radiolabeled this compound conjugate and its radiolabeled counterpart.
HPLC Method Outline:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly employed.
-
Detection: A UV detector (at ~220 nm) is used for the non-radiolabeled conjugate, while a radioactivity detector is required for the radiolabeled product.
-
Analysis: The retention time of the main peak is compared to a reference standard to confirm identity. The peak area is used to determine purity.
Avidin/Streptavidin Binding Assay
The functionality of the biotin moiety can be confirmed by assessing its binding to avidin or streptavidin. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye assay.
HABA Assay Protocol Outline:
-
HABA-Avidin Complex Formation: A solution of avidin is mixed with an excess of HABA dye, which binds to the biotin-binding sites of avidin, forming a colored complex that can be measured spectrophotometrically at 500 nm.
-
Biotin Addition: The this compound sample is added to the HABA-avidin solution.
-
Displacement: Biotin has a much higher affinity for avidin than HABA. The this compound will displace the HABA from the avidin binding sites.
-
Measurement: The displacement of HABA results in a decrease in absorbance at 500 nm.
-
Quantification: The change in absorbance is proportional to the amount of biotin in the sample, allowing for the quantification of the binding capacity.
Visualizations
Pretargeted Radioimmunotherapy Workflow
The following diagram illustrates the logical workflow of a three-step pretargeted radioimmunotherapy (PRIT) protocol using a monoclonal antibody-streptavidin conjugate and radiolabeled this compound.
Caption: Workflow of a three-step pretargeted radioimmunotherapy approach.
Experimental Workflow for Radiolabeling and Quality Control
This diagram outlines the general experimental procedure for the radiolabeling of this compound and subsequent quality control checks.
Caption: General workflow for radiolabeling and quality control of this compound.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. neb.com [neb.com]
- 5. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LogD/LogP | Bienta [bienta.net]
An In-depth Technical Guide to the DOTA Chelation of Radiometals for Targeted Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices underlying the use of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) as a chelator for radiometals in the development of targeted radiopharmaceuticals. DOTA is a highly versatile and widely utilized chelating agent in nuclear medicine due to its ability to form stable complexes with a variety of diagnostic and therapeutic radionuclides.[1][2][3] This document details the fundamental coordination chemistry, experimental protocols for radiolabeling, and critical quality control measures, supplemented with quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Core Principles of DOTA Chelation
DOTA is a macrocyclic ligand with four nitrogen atoms in the 12-membered ring and four carboxylate arms.[4] This structure allows it to form an octadentate coordination complex with metal ions, effectively encapsulating the radiometal in a cage-like structure.[5] This high level of coordination contributes to the exceptional thermodynamic stability and kinetic inertness of the resulting radiometal-DOTA complexes, which is crucial for in vivo applications to prevent the release of free, potentially toxic, radiometals.[1][4]
The chelation process is a multi-step reaction influenced by several factors including pH, temperature, and the concentration of both the DOTA-conjugate and the radiometal.[6] Optimal labeling conditions are critical to achieve high radiochemical yields and purity. For many trivalent radiometals, such as Gallium-68 (B1239309) (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y), the complexation reaction often requires heating to overcome the kinetic barrier for the metal ion to enter the macrocyclic cavity.[6][7][8]
Factors Influencing DOTA Chelation:
-
pH: The protonation state of the carboxylate arms and the amine groups of DOTA is pH-dependent. Optimal radiolabeling with many trivalent metals is typically achieved in a slightly acidic pH range (around 3.5-5.5) to ensure the availability of the metal cation and sufficient deprotonation of the DOTA ligand.[6]
-
Temperature: Heating is often necessary to accelerate the complexation kinetics, particularly for incorporating the radiometal into the rigid macrocyclic ring of DOTA.[7][8][9] For example, labeling with ¹¹¹In, ⁹⁰Y, or ¹⁷⁷Lu often requires temperatures ranging from 80°C to 100°C.[6]
-
Metal Contaminants: The presence of competing metal ions can interfere with the radiolabeling process. It is crucial to use high-purity reagents and metal-free buffers to avoid reduced radiochemical yields.[6]
-
Concentration: The molar ratio of the DOTA-conjugated biomolecule to the radiometal can impact the labeling efficiency. A slight molar excess of the DOTA-conjugate is often used to drive the reaction to completion.[6]
Quantitative Data on DOTA-Radiometal Complexes
The stability of the radiometal-DOTA complex is a critical parameter for its use in vivo. This is often expressed as the thermodynamic stability constant (log K) and is influenced by the specific radiometal being chelated.
| Radiometal | Common Application | Typical Labeling Conditions | log K (DOTA) | Key Considerations |
| Gallium-68 (⁶⁸Ga) | PET Imaging | 95°C, 5-15 min, pH 3.5-4.5[10] | 26.05[1] | DOTA is not the ideal size for Ga³⁺, but forms stable enough complexes for imaging.[1] NOTA is a strong competitor.[8] |
| Lutetium-177 (¹⁷⁷Lu) | Targeted Radionuclide Therapy | 80°C, 20 min, pH 4-4.5[6] | High | DOTA is considered the gold standard for ¹⁷⁷Lu.[11] |
| Yttrium-90 (⁹⁰Y) | Targeted Radionuclide Therapy | 80°C, 20 min, pH 4-4.5[6] | High | Similar to ¹⁷⁷Lu, DOTA forms very stable complexes with ⁹⁰Y.[2] |
| Copper-64 (⁶⁴Cu) | PET Imaging | Room temp to 90°C, 1 hr[12][13] | - | DOTA complexes with ⁶⁴Cu can be prone to in vivo dissociation, leading to liver uptake.[12][13] Cross-bridged chelators like CB-TE2A show improved stability.[12] |
| Indium-111 (¹¹¹In) | SPECT Imaging | 100°C, 30 min, pH 4-4.5[6] | High | DOTA forms stable complexes suitable for imaging applications. |
| Actinium-225 (²²⁵Ac) | Targeted Alpha Therapy | 25°C or 95°C, 15 min[14] | - | While DOTA is used, there are challenges, and other chelators like macropa are being explored for improved stability.[15] |
Experimental Protocols
Conjugation of DOTA to a Targeting Biomolecule
The first step in creating a DOTA-based radiopharmaceutical is the covalent attachment of a bifunctional DOTA derivative to the targeting molecule, such as a peptide or antibody. A common method involves using an N-hydroxysuccinimide (NHS) ester of DOTA to react with a primary amine on the biomolecule.
Protocol: Solution-Phase Conjugation of DOTA-NHS-ester to a Peptide
-
Peptide Dissolution: Dissolve the peptide containing a free amine group (e.g., N-terminus or lysine (B10760008) side chain) in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10-20 mg/mL.[10]
-
pH Adjustment: Add 2-3 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the peptide solution to raise the pH to approximately 8-9.[10]
-
DOTA-NHS-ester Dissolution: In a separate vial, dissolve 1.5-2 equivalents of DOTA-NHS ester in a minimal amount of anhydrous DMF or DMSO.[10]
-
Conjugation Reaction: Add the DOTA-NHS-ester solution to the peptide solution and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[10]
-
Monitoring and Quenching: Monitor the reaction progress using analytical High-Performance Liquid Chromatography (HPLC). Once complete, quench the reaction by adding water.[10]
-
Purification: Purify the DOTA-peptide conjugate using preparative HPLC.[10]
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.
Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68
This protocol describes a typical manual radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
Protocol: Manual ⁶⁸Ga Labeling of a DOTA-Peptide
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.[10]
-
Reaction Preparation: In a sterile, metal-free reaction vial, add 5-20 nmol of the DOTA-peptide conjugate.[10]
-
Buffering: Add an appropriate volume of 1 M sodium acetate (B1210297) buffer to the reaction vial to achieve a final pH of 3.5-4.5.[10]
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial. Gently mix the solution.[10]
-
Incubation: Incubate the reaction mixture at 95°C for 5-15 minutes.[10]
-
Cooling: After incubation, allow the vial to cool to room temperature.[10]
-
Purification (Optional but Recommended): The radiolabeled peptide can be purified using a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak, to remove unchelated ⁶⁸Ga and other impurities.[10]
Quality Control of the Final Radiopharmaceutical
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Protocol: Quality Control Tests for ⁶⁸Ga-DOTA-Peptide
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH Measurement: The pH of the final preparation should be within the acceptable range for intravenous injection (typically 4.5-8.5). This can be measured using pH strips.[16]
-
Radiochemical Purity (RCP): This is the most critical quality control test and determines the percentage of the total radioactivity that is in the desired chemical form (i.e., ⁶⁸Ga-DOTA-peptide).
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the radiolabeled peptide from free ⁶⁸Ga.[16] A common mobile phase is 1 M ammonium (B1175870) acetate/methanol (1:1), where the ⁶⁸Ga-DOTA-peptide moves with the solvent front (Rf = 0.8-1.0) and free ⁶⁸Ga remains at the origin (Rf = 0.0-0.2).[16]
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate and detailed analysis of the radiochemical species present. A radio-detector is used in series with a UV detector to identify and quantify the radioactive peaks.[16]
-
-
Radionuclidic Purity: Confirms the identity of the radionuclide (⁶⁸Ga) and the absence of other radioactive contaminants, such as the parent ⁶⁸Ge. This is typically measured using gamma-ray spectroscopy.[16]
-
Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and have endotoxin levels below the accepted threshold for parenteral administration.[16]
Visualizations
Logical Workflow for DOTA-Radiopharmaceutical Development
References
- 1. mdpi.com [mdpi.com]
- 2. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00977G [pubs.rsc.org]
- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a DOTA- C -glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [ 68 Ga]Ga-DOTA- C -glyco-RGD - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09274F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
DOTA-Biotin in Radiopharmaceutical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to DOTA-Biotin and Pre-targeting Strategies
In the evolving landscape of radiopharmaceutical chemistry, precision and efficacy are paramount. This compound has emerged as a critical component in advanced targeted radionuclide therapies and diagnostic imaging, primarily through a strategy known as pre-targeting.[1][2] This approach separates the delivery of a tumor-targeting agent from the radioactive payload, thereby minimizing radiation exposure to healthy tissues and enhancing the therapeutic window.[1][3]
At the heart of this strategy lies the remarkable affinity between avidin (B1170675) (or its bacterial analogue, streptavidin) and biotin (B1667282) (Vitamin B7).[4][5] This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1] The pre-targeting concept leverages this bond. First, a monoclonal antibody (mAb) conjugated to avidin or streptavidin is administered. This conjugate circulates and accumulates at the tumor site by binding to specific tumor-associated antigens. After a sufficient period for the unbound conjugate to clear from the bloodstream, a small, radiolabeled this compound molecule is introduced.[6][7] Due to its small size, this compound clears rapidly from the body, but where it encounters the pre-localized avidin-antibody conjugate at the tumor, it becomes trapped, delivering a high concentration of radioactivity directly to the cancer cells.[7][8]
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent, capable of stably binding a variety of diagnostic and therapeutic radionuclides, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for therapy.[9][10][11][12] The conjugation of DOTA to biotin creates a versatile molecule for radiopharmaceutical applications.[9][13]
Core Concepts and Methodologies
Synthesis of this compound Conjugates
The synthesis of this compound involves covalently linking the DOTA chelator to the biotin molecule. One common method involves activating one of the carboxylic acid groups of DOTA and reacting it with an amine-functionalized biotin derivative.[9] More advanced techniques, such as copper-free click chemistry, have also been developed to create this compound adducts with high efficiency.[9][14]
Radiolabeling of this compound
The process of incorporating a radionuclide into the DOTA chelator of the this compound conjugate is a critical step. The choice of radionuclide depends on the intended application: ⁶⁸Ga for PET imaging or β- or α-emitters like ¹⁷⁷Lu, ⁹⁰Y, or ²¹³Bi for therapeutic purposes.[10][15][16]
Experimental Protocols
General Protocol for ⁶⁸Ga-Labeling of this compound for PET Imaging
This protocol is a generalized procedure based on common laboratory practices for radiolabeling DOTA-conjugated molecules with Gallium-68.[17][18][19]
-
Preparation of Reagents:
-
Dissolve the this compound conjugate in sterile, metal-free water to a concentration of typically 1 mg/mL.
-
Obtain ⁶⁸GaCl₃ solution from a ⁶⁸Ge/⁶⁸Ga generator.
-
Prepare a sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 4.0-5.0).
-
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free reaction vial, add the required volume of ⁶⁸GaCl₃ solution.
-
Add the sodium acetate buffer to the ⁶⁸GaCl₃ solution to adjust the pH to the optimal range for labeling (typically 3.5-4.5).
-
Add the this compound solution to the buffered ⁶⁸GaCl₃.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95-100°C) for a specified time (e.g., 5-15 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
-
The radiolabeled product is typically purified using a C18 Sep-Pak cartridge to remove uncomplexed ⁶⁸Ga.
-
Below is a DOT script visualizing the general workflow for this radiolabeling process.
General Protocol for ¹⁷⁷Lu-Labeling of this compound for Radionuclide Therapy
This protocol provides a general outline for the radiolabeling of this compound with the therapeutic radionuclide Lutetium-177.[11][20][21][22]
-
Preparation of Reagents:
-
Dissolve the this compound conjugate in a suitable buffer, such as sodium acetate or ascorbate (B8700270) buffer (pH 4.5-5.5).
-
Obtain ¹⁷⁷LuCl₃ solution.
-
Prepare a quenching solution, such as diethylenetriaminepentaacetic acid (DTPA), to stop the reaction.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, combine the this compound solution and the ¹⁷⁷LuCl₃ solution.
-
Ensure the pH of the reaction mixture is within the optimal range (4.5-5.5).
-
Incubate the mixture at an elevated temperature (e.g., 80-100°C) for a defined period (e.g., 20-30 minutes).
-
-
Quality Control and Purification:
-
After incubation, cool the reaction vial and add the DTPA quenching solution.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Purification can be performed using a C18 Sep-Pak cartridge to separate the radiolabeled product from free ¹⁷⁷Lu.
-
The Pre-targeting Strategy: A Step-by-Step Illustration
The avidin-biotin pre-targeting strategy is typically a multi-step process designed to maximize tumor uptake of the radiopharmaceutical while minimizing systemic toxicity.[6][8][23]
The following diagram illustrates a common three-step pre-targeting approach.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its components, compiled from various studies.
| Parameter | Value | Reference |
| Binding Affinity | ||
| Avidin-Biotin Dissociation Constant (Kd) | ~10⁻¹⁵ M | [1] |
| Streptavidin-Biotin Dissociation Constant (Kd) | ~10⁻¹⁴ M | [1] |
| Radiolabeling Efficiency | ||
| ⁶⁸Ga-DOTA-biotin (typical) | >95% | [17] |
| ⁹⁰Y-DOTA-biotin (typical) | >99% | [24] |
| ¹⁷⁷Lu-DOTA-biotin (typical) | >99% | [24] |
| Radionuclide Properties | ||
| Gallium-68 (⁶⁸Ga) Half-life | 68 minutes | [18] |
| Lutetium-177 (¹⁷⁷Lu) Half-life | 6.7 days | [11] |
| Yttrium-90 (⁹⁰Y) Half-life | 64.1 hours | [25] |
Table 1: Key Quantitative Parameters for this compound and Associated Components.
| Tissue | % Injected Dose/gram (ID/g) at 1 hour post-injection | % Injected Dose/gram (ID/g) at 4 hours post-injection |
| Blood | 0.8 ± 0.2 | 0.1 ± 0.0 |
| Liver | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Kidneys | 2.1 ± 0.4 | 0.5 ± 0.1 |
| Tumor (pre-targeted) | Varies significantly with antibody and tumor model | Varies significantly with antibody and tumor model |
Table 2: Example Biodistribution Data of ¹⁷⁷Lu-DOTA-biotin in a pre-clinical model (non-pre-targeted). Data is illustrative and can vary significantly based on the specific this compound conjugate and animal model.[26]
Conclusion
This compound is a powerful tool in the field of radiopharmaceutical chemistry, enabling the development of highly specific and effective diagnostic and therapeutic agents through pre-targeting strategies. The extremely high affinity of the avidin-biotin interaction, combined with the robust chelating properties of DOTA, provides a versatile platform for delivering radionuclides to tumor sites while minimizing off-target toxicity. A thorough understanding of the synthesis, radiolabeling, and in vivo application of this compound is essential for researchers and clinicians working to advance the field of targeted radionuclide therapy.
References
- 1. Current Landscape in Clinical Pretargeted Radioimmunoimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Avidin-biotin technology in targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Avidin in the context of antibody-guided three-step therapies - e-Proteins [e-proteins.com]
- 7. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 8. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a DOTA−Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Facebook [cancer.gov]
- 17. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inis.iaea.org [inis.iaea.org]
- 21. benchchem.com [benchchem.com]
- 22. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotin.com [biotin.com]
- 24. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pretargeted Radioimmunotherapy with DOTA-Biotin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pretargeted radioimmunotherapy (PRIT) utilizing the DOTA-biotin system. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and quantitative data necessary to understand and implement this promising cancer therapy approach.
Introduction to Pretargeted Radioimmunotherapy (PRIT)
Pretargeted radioimmunotherapy represents a sophisticated strategy designed to maximize the radiation dose delivered to tumor cells while minimizing systemic toxicity to healthy tissues.[1] Unlike conventional radioimmunotherapy (RIT), where a radionuclide is directly conjugated to a monoclonal antibody (mAb), PRIT separates the tumor-targeting and radionuclide-delivery steps.[2] This multi-step approach leverages the high specificity of monoclonal antibodies for tumor-associated antigens and the rapid clearance of small, radiolabeled molecules.[2][3]
The most common PRIT strategy involves three key steps:
-
Pretargeting: Administration of a monoclonal antibody conjugated to streptavidin or avidin (B1170675). This conjugate circulates and accumulates at the tumor site.[4]
-
Clearing: Injection of a clearing agent to remove any unbound antibody-streptavidin conjugate from the bloodstream. This step is crucial for reducing off-target radiation exposure.[3][5]
-
Radionuclide Delivery: Administration of a small molecule, biotin (B1667282), chelated to a therapeutic radionuclide via DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The radiolabeled this compound rapidly distributes throughout the body and is captured by the streptavidin pre-localized at the tumor, leading to a high concentration of radioactivity at the cancer site.[3][4]
The extremely high affinity between streptavidin and biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures a strong and stable localization of the radionuclide at the tumor.[2][6] This methodology has demonstrated the potential to deliver significantly higher tumor-to-marrow absorbed dose ratios compared to conventional RIT.[5]
Core Components of the this compound PRIT System
Antibody-Streptavidin Conjugate
The choice of monoclonal antibody is dictated by the specific tumor-associated antigen being targeted. The antibody is chemically conjugated to streptavidin, a 60 kDa protein with four high-affinity binding sites for biotin.[2] Both chemical conjugation and the production of recombinant fusion proteins have been utilized to create these constructs.[7][8]
This compound Conjugate
DOTA is a highly effective chelating agent for a variety of radiometals used in nuclear medicine, including therapeutic beta-emitters like Yttrium-90 (⁹⁰Y) and Lutetrium-177 (¹⁷⁷Lu), as well as diagnostic gamma-emitters like Indium-111 (¹¹¹In) and Gallium-67 (⁶⁷Ga).[4][9] Biotin is covalently linked to the DOTA macrocycle, creating a stable conjugate that can be efficiently radiolabeled.[10] Several chemical strategies have been developed for the synthesis of this compound conjugates, including those designed to be resistant to serum biotinidases.[11][12]
Clearing Agent
A clearing agent is often employed to expedite the removal of the antibody-streptavidin conjugate from circulation before the administration of the radiolabeled biotin.[13] A common example is a biotinylated human serum albumin (HSA) that has been galactosylated. The galactose moieties are recognized by the Ashwell-Morell receptors on hepatocytes, leading to rapid liver uptake and clearance of the circulating conjugate.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound PRIT, synthesized from published research.
Preparation of Antibody-Streptavidin Conjugates
Commercial kits are available for the conjugation of streptavidin to antibodies.[8][14][15][16] The general principle involves the use of heterobifunctional crosslinkers to create a stable covalent bond between the antibody and streptavidin.
Protocol for Thiol-Maleimide Crosslinking:
-
Antibody Thiolation: The antibody is reacted with a thiolating agent (e.g., Traut's reagent) to introduce free sulfhydryl groups.
-
Streptavidin Activation: Streptavidin is reacted with a maleimide-containing crosslinker (e.g., SMCC) to introduce maleimide (B117702) groups.
-
Conjugation: The thiolated antibody is then mixed with the activated streptavidin. The sulfhydryl groups on the antibody react with the maleimide groups on the streptavidin to form a stable thioether bond.
-
Purification: The resulting conjugate is purified to remove unreacted components, typically using size-exclusion chromatography.
Radiolabeling of this compound
The radiolabeling of this compound is a critical step that must be performed under strict aseptic and metal-free conditions to ensure high radiochemical purity.[17]
General Protocol for Radiolabeling with Yttrium-90:
-
Reagent Preparation: Prepare a solution of this compound in a metal-free buffer, such as 0.3 M ammonium (B1175870) acetate, at a pH of approximately 5.0.[3]
-
Radiolabeling Reaction: Add the desired amount of ⁹⁰YCl₃ to the this compound solution. The molar ratio of this compound to ⁹⁰Y is critical and should be optimized.
-
Incubation: Heat the reaction mixture at 95-100°C for 5-20 minutes.[3][12]
-
Quality Control: After cooling, the radiochemical purity is determined. This can be assessed by various methods, including:
-
Quenching (Optional): A small amount of a chelating agent like DTPA can be added to scavenge any remaining free radiometal.[3]
In Vivo Pretargeted Radioimmunotherapy Studies in Animal Models
Animal studies are essential for evaluating the biodistribution, therapeutic efficacy, and toxicity of the this compound PRIT system.
Typical Protocol for a Xenograft Mouse Model:
-
Animal Model: Athymic nude mice are subcutaneously inoculated with human tumor cells (e.g., colon, breast, or pancreatic cancer cell lines).[3][18] Tumors are allowed to grow to a suitable size (e.g., 100-300 mm³).
-
Dietary Considerations: For studies involving the avidin-biotin system, animals are often placed on a biotin-deficient diet for at least 5 days prior to the experiment to reduce endogenous biotin levels, which can interfere with the pretargeting.[3][7]
-
Pretargeting: The antibody-streptavidin conjugate is administered intravenously (i.v.). The dose and timing are critical parameters that need to be optimized.
-
Clearing: After a predetermined interval (e.g., 24-48 hours) to allow for tumor localization of the conjugate, the clearing agent is injected i.v.[3][5]
-
Radionuclide Administration: Following another interval (e.g., 4-24 hours) to allow for clearance of the conjugate, the radiolabeled this compound is administered i.v.[3][5]
-
Biodistribution Studies: At various time points post-injection of the radiolabeled biotin, groups of mice are euthanized. Tumors and major organs are harvested, weighed, and the radioactivity is counted in a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9][18]
-
Therapeutic Efficacy Studies: For therapy studies, mice are monitored for tumor growth and overall health. Tumor volumes are measured regularly. Efficacy is assessed by tumor growth delay, tumor regression, and survival rates.[19][20]
-
Toxicity Assessment: Toxicity is evaluated by monitoring body weight, blood counts, and histological analysis of major organs at the end of the study.[19]
Quantitative Data
The following tables summarize quantitative data from various preclinical and clinical studies on this compound PRIT.
Table 1: Biodistribution of Radiolabeled this compound in Pretargeted Tumor-Bearing Mice
| Radionuclide | Tumor Model | Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Tumor-to-Blood Ratio | Reference |
| ⁶⁷Ga | Human Pancreatic Adenocarcinoma (HPAC) | 24 h | 12.4 ± 2.1 | 0.2 ± 0.1 | 15.6 ± 2.5 | 0.5 ± 0.1 | 62.0 | [3] |
| ¹¹¹In | Human Lymphoma (Ramos) | 24 h | 6.2 ± 1.7 | 0.3 ± 0.1 | 2.5 ± 0.5 | 0.8 ± 0.2 | 20.7 | [7] |
| ⁹⁰Y | Human Colon Cancer | 48 h | ~15 | ~0.1 | ~2.0 | ~1.0 | ~150 | [4] |
| ¹⁷⁷Lu | Normal CD1 Mice (hapten only) | 4 h | N/A | 0.05 ± 0.01 | 1.1 ± 0.2 | 0.2 ± 0.0 | N/A | [9] |
Table 2: Therapeutic Efficacy of ⁹⁰Y-DOTA-Biotin PRIT in Xenograft Models
| Tumor Model | Treatment Group | Outcome | Reference |
| Human Breast Cancer (HBT 3477) | 111.1 MBq ⁹⁰Y-DOTA-biotin | 75% cure/remission rate | [19] |
| Human Lymphoma (Ramos) | 37 MBq ⁹⁰Y-DOTA-biotin | 100% cure rate | [20] |
| Human Lymphoma (Granta) | 37 MBq ⁹⁰Y-DOTA-biotin | 80% cure rate | [20] |
Table 3: Dosimetry Estimates from Clinical Studies
| Parameter | Value | Reference |
| Tumor-to-Marrow Absorbed Dose Ratio | 63:1 | [5] |
| Kidney Absorbed Dose (⁹⁰Y-DOTA-biotin) | 1.5 mGy/MBq | [21] |
| Tumor Absorbed Dose (10-mm lesion) | ~12 mGy/MBq | [21] |
| Intestinal Wall Absorbed Dose (Grade IV Diarrhea) | 6850-14,000 cGy | [22] |
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes in this compound PRIT.
Caption: The three-step workflow of pretargeted radioimmunotherapy.
Caption: Experimental workflow for radiolabeling this compound.
Caption: Protocol for in vivo biodistribution studies.
Conclusion
Pretargeted radioimmunotherapy with this compound offers a powerful and versatile platform for the development of targeted cancer therapies. By separating the tumor targeting and radionuclide delivery steps, this approach can achieve high tumor-to-background ratios, leading to enhanced therapeutic efficacy and reduced systemic toxicity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this promising therapeutic modality. Further research and clinical trials are warranted to fully realize the potential of this compound PRIT in the treatment of various cancers.
References
- 1. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 5. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin derivatives carrying two chelating DOTA units. Synthesis, in vitro evaluation of biotinidases resistance, avidin binding, and radiolabeling tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. MagicLink™ Streptavidin Conjugation Kit (1 x 100 ug) | BroadPharm [broadpharm.com]
- 15. abcam.com [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. inis.iaea.org [inis.iaea.org]
- 22. Radiation absorbed dose estimation for 90Y-DOTA-biotin with pretargeted NR-LU-10/streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical principles of DOTA-biotin in molecular imaging
An In-depth Technical Guide to the Theoretical Principles of DOTA-Biotin in Molecular Imaging
Introduction
In the landscape of molecular imaging and targeted radionuclide therapy, the pursuit of maximizing radiation dose to tumors while minimizing exposure to healthy tissues is paramount. The this compound conjugate has emerged as a critical component in advanced pretargeting strategies designed to achieve this goal. This technical guide delves into the core theoretical principles of the this compound system, its application in multi-step radioimmunotherapy (RIT), and the experimental validation that underpins its use. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of the key concepts.
Core Principles of the this compound System
The efficacy of this compound lies in the synergistic combination of its two key components: the DOTA chelator and the biotin (B1667282) targeting moiety. This conjugate serves as a small-molecule radiopharmaceutical shuttle, designed for rapid delivery and clearance.
-
DOTA (1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid): The Universal Chelator DOTA is a macrocyclic chelating agent renowned for its ability to form highly stable complexes with a wide range of metal ions. Its cage-like structure provides a high-coordination environment that securely sequesters a radiometal, preventing its release in vivo. This stability is crucial for preventing the non-specific accumulation of free radionuclides in sensitive organs like bone. DOTA's versatility allows it to be paired with various radionuclides for both diagnostic imaging (e.g., ⁶⁸Ga, ⁶⁷Ga, ¹¹¹In) and therapeutic applications (e.g., ⁹⁰Y, ¹⁷⁷Lu, ²¹³Bi).[1][2][3]
-
Biotin: The High-Affinity Targeting Vector Biotin (Vitamin B7) exhibits one of the strongest known non-covalent biological interactions with the proteins avidin (B1170675) and streptavidin (affinity constant Kₐ ≈ 10¹⁵ M⁻¹).[1] This extraordinarily high affinity is the cornerstone of the pretargeting strategy. By conjugating DOTA to biotin, the radiolabel can be precisely directed to sites where a streptavidin- or avidin-modified molecule has been pre-localized.[3][4]
-
The Complete Conjugate: Radiolabeled this compound The final molecule, such as ⁹⁰Y-DOTA-biotin, combines the radionuclide-holding capacity of DOTA with the targeting capability of biotin.[3][5] As a small molecule, it possesses favorable pharmacokinetics, including rapid distribution throughout the body and swift renal clearance of any unbound agent.[2] This rapid clearance is vital for minimizing radiation exposure to non-target tissues.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
DOTA-Biotin Chelator: A Technical Guide to Function, Metal Ion Coordination, and Application in Pre-targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of the DOTA-biotin chelator, a critical component in the advancement of targeted radiopharmaceuticals and diagnostic agents. We delve into its metal ion coordination chemistry, provide a comprehensive summary of quantitative data, and present detailed experimental protocols for its synthesis and radiolabeling. Furthermore, this guide offers visual representations of key biological and experimental workflows to facilitate a deeper understanding of its application, particularly in pre-targeted radioimmunotherapy.
Introduction to this compound: A Bifunctional Chelator
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile and widely utilized macrocyclic chelating agent.[1] Its structure, derived from cyclen, features a 12-membered tetraaza ring with four pendant carboxylic acid arms.[1] This arrangement allows for the stable coordination of a variety of metal ions. The bifunctional nature of this compound arises from the conjugation of the DOTA macrocycle to biotin (B1667282) (Vitamin H), a molecule renowned for its extraordinarily high affinity for avidin (B1170675) and streptavidin.[2][3] This strong and specific interaction forms the basis of pre-targeted therapeutic and diagnostic strategies.
In this system, a monoclonal antibody conjugated to streptavidin is first administered and allowed to accumulate at the target tissue, such as a tumor.[4][5] Subsequently, the this compound, carrying a therapeutic or diagnostic radionuclide, is introduced.[5] The high-affinity biotin-streptavidin interaction ensures the selective delivery of the radioisotope to the pre-targeted site, minimizing off-target toxicity and enhancing the therapeutic ratio.[4][6]
Metal Ion Coordination Chemistry of DOTA
The coordination of metal ions by DOTA is a complex process influenced by the ionic radius and charge of the metal. DOTA can act as an octadentate ligand, utilizing its four nitrogen atoms and four carboxylate groups to encapsulate the metal ion.[1][7]
-
Lanthanides (e.g., ¹⁷⁷Lu, Gd³⁺): With larger lanthanide ions, DOTA typically forms a nine-coordinate complex, with the eighth coordination site being occupied by a water molecule.[7][8] The metal ion is situated within the macrocyclic cavity, forming a highly stable, twisted square antiprismatic geometry.[8][9] The thermodynamic stability of these complexes is exceptionally high.[7]
-
Transition Metals (e.g., ⁶⁴Cu, ⁶⁸Ga, ⁹⁰Y): For most transition metals, DOTA functions as a hexadentate or heptadentate ligand.[1] The smaller ionic radii of these metals often prevent them from fully entering the macrocyclic cavity. Instead, the DOTA ligand forms a "hat-like" structure over the metal ion.[8] The coordination involves the four nitrogen atoms and two or three of the carboxylate arms, resulting in stable complexes.[1]
The kinetic inertness of DOTA complexes is a crucial feature for their in vivo applications, preventing the release of the toxic free metal ion. However, the formation of these stable complexes can be kinetically slow, often requiring heating to facilitate the necessary conformational changes in the DOTA macrocycle.[8]
Quantitative Data: Stability Constants and Radiolabeling Parameters
The stability of the metal-DOTA complex is paramount for its safe and effective use. The following tables summarize key quantitative data related to the stability constants and radiolabeling conditions for DOTA with various metal ions.
Table 1: Stability Constants (log K) of DOTA with Various Metal Ions
| Metal Ion | log K | Reference(s) |
| Ga³⁺ | 21.3 - 31.0 | [10] |
| Cu²⁺ | 22.3 | [11] |
| Lu³⁺ | 25.0 | [12] |
| Y³⁺ | 24.9 | [12] |
| In³⁺ | 23.9 | [12] |
| Gd³⁺ | 24.6 | [7] |
| La³⁺ | 25.0 | [12] |
| Sm³⁺ | 24.5 | [11] |
| Ho³⁺ | 24.8 | [11] |
| Bi³⁺ | 30.3 | [12] |
Note: Stability constants can vary depending on the experimental conditions (e.g., temperature, ionic strength).
Table 2: Radiolabeling Conditions for this compound with Medically Relevant Radionuclides
| Radionuclide | Precursor | Buffer | pH | Temperature (°C) | Incubation Time (min) | Specific Activity | Reference(s) |
| ⁶⁸Ga | This compound | Acetate (B1210297) or NaCl/HCl | 3.0 - 4.5 | 80 - 100 | 5 - 15 | Up to 1 GBq/nmol | [13][14][15][16] |
| ⁶⁴Cu | This compound | Ammonium (B1175870) Acetate | 5.0 - 5.5 | 37 - 80 | 30 - 60 | Up to 74 MBq/µg | [17][18][19] |
| ¹⁷⁷Lu | This compound | Acetate or Ascorbate (B8700270) | 4.5 - 5.0 | 80 - 95 | 20 - 30 | 0.42 - 2.6 MBq/nmol | [20][21][22][23][24] |
| ⁹⁰Y | This compound | Sodium Acetate | 5.0 | 95 | 20 - 30 | Up to 2.6 MBq/nmol | [20][25] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and radiolabeling of this compound.
Synthesis of this compound Conjugate
Several synthetic routes for this compound have been reported, often involving the activation of one of the carboxylic acid arms of DOTA for conjugation with an amine-functionalized biotin derivative.[26][27] A common approach utilizes solid-phase peptide synthesis (SPPS) methodology.[27][28]
Protocol: Solid-Phase Synthesis of (ε)-DOTA-(α)-biotinamidolysine (DLB) [27]
-
Resin Preparation: Start with an Fmoc-Lys(MTT)-Wang resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of lysine (B10760008) using 20% piperidine (B6355638) in DMF.
-
Biotinylation: Couple d-biotin to the deprotected α-amino group. This is achieved by activating biotin with HOBT and a coupling agent like HBTU in the presence of a base such as DIPEA. The reaction is typically carried out overnight.
-
MTT Deprotection: Selectively remove the Mtt protecting group from the ε-amino group of lysine using a solution of 1% TFA in DCM.
-
DOTA Conjugation: Couple tri-tert-butyl-DOTA to the deprotected ε-amino group using a similar activation method as in step 3.
-
Cleavage and Deprotection: Cleave the conjugate from the resin and remove the tert-butyl protecting groups from the DOTA moiety simultaneously using a cleavage cocktail, typically containing TFA, water, and triisopropylsilane.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final this compound conjugate by mass spectrometry and analytical HPLC.
Another innovative approach involves a copper-free click chemistry reaction to assemble the this compound adduct, which avoids the need for protecting groups on the DOTA carboxylic acids.[26][29]
Radiolabeling Protocols
The following are generalized protocols for radiolabeling this compound with ⁶⁸Ga, ⁶⁴Cu, and ¹⁷⁷Lu. Optimization of these protocols may be required depending on the specific application and available resources.
Protocol: ⁶⁸Ga Labeling of this compound [13][14][15]
-
⁶⁸Ga Elution: Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Purification and Concentration (Optional but Recommended): Trap the ⁶⁸Ga³⁺ on a cation exchange cartridge. Elute the purified ⁶⁸Ga³⁺ with a small volume of acidified 5 M NaCl solution.[13]
-
Reaction Mixture Preparation: In a sterile vial, dissolve this compound in a suitable buffer (e.g., sodium acetate, pH 3.5-4.5).
-
Labeling Reaction: Add the ⁶⁸Ga³⁺ eluate to the this compound solution.
-
Incubation: Heat the reaction mixture at 85-95 °C for 8-12 minutes.[13]
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), purify the ⁶⁸Ga-DOTA-biotin using a C18 Sep-Pak cartridge.[14]
Protocol: ⁶⁴Cu Labeling of this compound [17][18]
-
Reaction Mixture Preparation: In a sterile vial, dissolve this compound in 0.1 M ammonium acetate buffer (pH 5.5).
-
Labeling Reaction: Add ⁶⁴CuCl₂ (in 0.1 M HCl) to the this compound solution.
-
Incubation: Incubate the reaction mixture at 37-80 °C for 30-60 minutes.[17][18]
-
Quenching: Add a small amount of EDTA or DTPA solution to chelate any unreacted ⁶⁴Cu²⁺.
-
Quality Control: Determine the labeling yield and radiochemical purity by radio-TLC.
-
Purification: Purify the ⁶⁴Cu-DOTA-biotin using a C18 Sep-Pak cartridge.[17]
Protocol: ¹⁷⁷Lu Labeling of this compound [20][23]
-
Reaction Mixture Preparation: In a sterile reaction vial, dissolve this compound in an ascorbate or acetate buffer (pH 4.5-5.0).
-
Labeling Reaction: Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.
-
Incubation: Incubate the reaction vial in a dry heat block or water bath at 80-95°C for 20-30 minutes.[23]
-
Quenching: After incubation and cooling, add a quenching solution of DTPA to complex any free ¹⁷⁷Lu³⁺.[23]
-
Quality Control: Assess the radiochemical purity by radio-HPLC or iTLC.
-
Purification: If necessary, purify the product using a C18 Sep-Pak light cartridge.[23]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the application of this compound.
Caption: Pre-targeted radioimmunotherapy workflow using this compound.
Caption: High-affinity interaction between streptavidin and this compound.
Conclusion
The this compound chelator represents a powerful tool in the field of nuclear medicine and targeted drug delivery. Its robust coordination chemistry with a wide range of medically relevant metal ions, combined with the exceptional specificity of the biotin-streptavidin interaction, enables the development of highly effective pre-targeted radioimmunotherapy and diagnostic agents. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to advance these promising therapeutic and diagnostic strategies. Future research may focus on the development of novel this compound derivatives with improved pharmacokinetics and the exploration of new radionuclide pairings for enhanced therapeutic efficacy.
References
- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unife.it [iris.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. connectsci.au [connectsci.au]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. In vivo evaluation of 64Cu-labeled Magnetic Nanoparticles as a Dual-Modality PET/MR Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 22. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Biotin derivatives carrying two chelating DOTA units. Synthesis, in vitro evaluation of biotinidases resistance, avidin binding, and radiolabeling tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
The Unseen Workhorse: A Technical Guide to Non-Radioactive DOTA-Biotin Applications in Basic Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator DOTA-biotin is renowned for its pivotal role in nuclear medicine, where its DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage securely complexes therapeutic and imaging radionuclides, while the biotin (B1667282) moiety directs these payloads to targets via the high-affinity streptavidin-biotin interaction. However, the utility of this conjugate extends far beyond the radiological landscape. By chelating stable, non-radioactive metal ions, this compound transforms into a versatile and robust tool for a variety of applications in basic and preclinical research.
This technical guide illuminates the core non-radioactive applications of this compound, focusing on its use in ultrasensitive immunoassays, advanced cellular imaging, and as a modular component in pre-targeting systems. We provide an in-depth look at the principles, detailed experimental protocols, and quantitative performance data to empower researchers to leverage this powerful conjugate in their own work.
Core Principle: The Power of a Ternary System
The functionality of non-radioactive this compound hinges on a powerful ternary system: a targeting molecule (e.g., an antibody), the this compound conjugate, and a detection or effector system based on streptavidin. The DOTA cage provides an exceptionally stable coordination site for a non-radioactive metal ion, which can confer unique properties such as luminescence or paramagnetism. The biotin acts as a universal handle, enabling a strong and specific connection to streptavidin-conjugated reporters (e.g., enzymes, fluorophores). This modularity allows for multi-step, signal-amplifying workflows that are central to its utility.
Application 1: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays
TR-FRET is a highly sensitive, homogeneous assay format ideal for studying molecular interactions in drug discovery and basic research. The long fluorescence lifetime of lanthanide metals (e.g., Europium, Terbium) is key to this technique. When chelated by DOTA, these metals can serve as highly stable, long-lifetime FRET donors.
In a typical TR-FRET assay using this compound, a biomolecule (e.g., a protein or antibody) is conjugated with this compound and then charged with a lanthanide like Europium (Eu³⁺). This becomes the FRET donor. A second interacting molecule is labeled with a suitable acceptor fluorophore. When the two molecules interact, the lanthanide donor and the acceptor are brought into close proximity (<10 nm), allowing for energy transfer upon excitation of the donor. The use of a time-gated detector allows the measurement of the acceptor's emission after the short-lived background fluorescence has decayed, resulting in excellent signal-to-noise ratios.[1]
Quantitative Data for Lanthanide-DOTA TR-FRET
The performance of TR-FRET assays is characterized by high sensitivity and excellent signal-to-background ratios.
| Parameter | Typical Value | Reference / Note |
| Lanthanide Donor | Europium (Eu³⁺) or Terbium (Tb³⁺) | [1] |
| Donor Emission (Eu³⁺) | 615-620 nm | [2] |
| Acceptor Emission (e.g., Cy5) | 665 nm | [2] |
| Fluorescence Lifetime | Milliseconds (μs to ms) | [3] |
| Signal-to-Background Ratio | >10; up to >100 | [2][4] |
| Signal Enhancement | Up to 82-fold observed | [5] |
| Detection Limit | 10⁻¹² to 10⁻¹⁵ M | [3] |
Experimental Protocol: Preparation of Eu³⁺-DOTA-Biotin Labeled Antibody
This protocol describes the conjugation of a DOTA-NHS ester to an antibody, followed by chelation with Europium.
-
Antibody Preparation:
-
The antibody must be in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Exchange the buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
DOTA Conjugation:
-
Prepare a 10 mg/mL stock solution of this compound-NHS ester in anhydrous DMSO.
-
Add the this compound-NHS ester stock solution to the antibody solution to achieve a 10:1 to 20:1 molar excess of the DOTA conjugate.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of this compound-Antibody:
-
Remove unreacted this compound-NHS ester by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against PBS.
-
Determine the final protein concentration and the DOTA-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or colorimetric assays.
-
-
Europium Chelation:
-
Prepare a 10 mM stock solution of EuCl₃·6H₂O in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5-6.0).
-
Add a 3 to 5-fold molar excess of the EuCl₃ solution to the purified this compound-Antibody conjugate.
-
Incubate the mixture for 30-60 minutes at 37-45°C.
-
Remove excess, unchelated Europium by passing the solution through a desalting column equilibrated with your final assay buffer (e.g., PBS).
-
-
Final Product:
-
The resulting Eu³⁺-DOTA-Biotin-Antibody is now ready for use as a donor in TR-FRET assays. Store at 4°C, protected from light.
-
Application 2: Signal Amplification for Targeted Cellular MRI
While not radioactive, Gadolinium (Gd³⁺) is paramagnetic and serves as the most common T1 contrast agent in Magnetic Resonance Imaging (MRI). When chelated by DOTA, it can be used in basic research to visualize cellular targets. The this compound conjugate enables a powerful pre-targeting and signal amplification strategy. By forming large supramolecular polymers with streptavidin, the relaxivity (the ability to enhance the MR signal) per targeting event is dramatically increased.[6]
The workflow involves first targeting cells with a biotinylated ligand (e.g., a peptide or antibody specific to a cell surface receptor). Subsequently, a pre-formed polymer of streptavidin and Gd-DOTA-biotin is added. This large complex binds to the targeted biotin, concentrating the Gd³⁺ at the site of interest and leading to significant signal enhancement in T1-weighted MR images.[6]
Quantitative Data for Gd-DOTA-Biotin in MRI
The formation of large polymers significantly enhances the key parameter for MRI contrast agents: relaxivity (r1).
| Parameter | Value | Reference / Note |
| Metal Ion | Gadolinium (Gd³⁺) | [6][7] |
| r1 Relaxivity (monomeric Gd-DOTA) | ~3.2 - 4.5 mM⁻¹s⁻¹ | [8][9] |
| r1 Relaxivity (polymeric adduct) | Markedly increased at 35-40 MHz | [6] |
| Polymer Size | >2 MDa | [6] |
| Cellular Uptake (HeLa cells) | Up to 77 ppm Boron (in a theranostic agent) | [7] |
| In Vitro Result | Hyperintense signal only in cells with both targeting peptide and polymer | [6] |
Experimental Protocol: Targeted MRI of Cell Cultures
This protocol is adapted from descriptions of targeted cellular MRI experiments.[6]
-
Cell Culture:
-
Culture target cells (e.g., Kaposi's sarcoma cells overexpressing NCAM) and control cells (low NCAM expression) on appropriate plates or flasks.
-
-
Preparation of Amplification Polymer:
-
Prepare a solution of streptavidin in a suitable buffer (e.g., PBS).
-
Prepare a solution of a tri-biotinylated Gd-DOTA conjugate (as described in the literature) in the same buffer.[6]
-
Mix the streptavidin and Gd-DOTA-biotin solutions at a molar ratio that facilitates polymer formation (e.g., as determined by size-exclusion HPLC). Incubate to allow for self-assembly of the >2 MDa polymer.
-
-
Targeting and Labeling:
-
Incubate the cultured cells with a biotinylated targeting peptide (e.g., C3d-Bio peptide that recognizes NCAM) for 1 hour at 37°C to allow binding to the cell surface.
-
Wash the cells three times with PBS to remove the unbound peptide.
-
Incubate the cells with the pre-formed Gd-DOTA-biotin/streptavidin polymer for 1 hour at 37°C.
-
Wash the cells thoroughly (3-5 times) with PBS to remove the unbound polymer.
-
-
MRI Acquisition:
-
Harvest the cells by trypsinization or scraping, and pellet them by centrifugation.
-
Resuspend the cell pellets in a small volume of PBS or gelatin to create a phantom for the MRI scanner.
-
Acquire T1-weighted MR images of the cell pellets.
-
Compare the signal intensity of targeted cells, control cells (incubated with polymer but no targeting peptide), and untreated cells. A significant increase in signal intensity (hyperintensity) is expected only in the fully targeted cell sample.
-
Application 3: Signal Amplification in Immunoassays (e.g., ELISA)
The biotin-streptavidin system is a cornerstone of signal amplification in sensitive immunoassays like ELISA. A this compound conjugate, chelated with a stable, non-signaling metal like Lutetium (Lu³⁺) or Yttrium (Y³⁺), can be used to label a primary or secondary antibody. The DOTA-metal complex in this context serves as an exceptionally stable and inert scaffold. The amplification arises from the subsequent step, where a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is introduced. Each streptavidin molecule can bind up to four biotin molecules, and streptavidin itself can be conjugated to multiple enzyme molecules, leading to a dramatic multiplication of the enzymatic signal generated from a single antigen-binding event. This can increase assay sensitivity by orders of magnitude.[10]
References
- 1. TR-FRET technology | Custom peptide Synthesis| Eurogentec [eurogentec.com]
- 2. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.utu.fi [research.utu.fi]
- 5. Optimizing the Readout of Lanthanide-DOTA Complexes for the Detection of Ligand-Bound Copper(I) [mdpi.com]
- 6. Target visualization by MRI using the avidin/biotin amplification route: synthesis and testing of a biotin-Gd-DOTA monoamide trimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotinylation of a MRI/Gd BNCT theranostic agent to access a novel tumour-targeted delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gadolinium Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Multimeric MR Contrast Agents for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A biotin–streptavidin signal amplification strategy for a highly sensitive chemiluminescent immunoassay for chicken interferon-γ - RSC Advances (RSC Publishing) [pubs.rsc.org]
Structural Analysis of DOTA-Biotin Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with biotin (B1667282) has given rise to a versatile platform for a wide range of biomedical applications, most notably in pretargeted radionuclide therapy and molecular imaging. The high affinity of biotin for avidin (B1170675) and streptavidin allows for a two-step approach where a biotinylated targeting molecule is first administered, followed by a radiolabeled DOTA-biotin complex. This strategy enhances the target-to-background ratio of radioactivity, thereby improving therapeutic efficacy and diagnostic sensitivity.
This technical guide provides a comprehensive overview of the structural analysis of this compound metal complexes. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of radiopharmaceuticals, medical imaging, and targeted therapies. The guide details the key analytical techniques employed for characterization, presents quantitative data in a structured format, and offers detailed experimental protocols.
Core Structure and Coordination Chemistry
The fundamental structure of a this compound metal complex consists of three key components: the DOTA macrocycle, a metal ion, and the biotin molecule, connected via a linker. The DOTA cage provides a highly stable coordination environment for a variety of metal ions, particularly trivalent metals such as radiotherapeutic isotopes (e.g., ⁹⁰Y, ¹⁷⁷Lu) and diagnostic lanthanides (e.g., Gd³⁺ for MRI, ¹¹¹In for SPECT).
The coordination geometry of the metal ion within the DOTA cage is a critical aspect of its stability and function. Lanthanide ions in DOTA complexes typically exhibit a nine-coordinate geometry, with the metal ion bound to the four nitrogen atoms of the macrocyclic ring and one oxygen atom from each of the four carboxylate arms. The ninth coordination site is usually occupied by a water molecule. Two main coordination isomers are observed in solution: the square antiprism (SAP) and the twisted square antiprism (TSAP).[1] The ratio of these isomers is influenced by the ionic radius of the lanthanide ion.[2]
Below is a diagram illustrating the coordination of a metal ion within the DOTA macrocycle, which forms the core of the this compound metal complex.
Table 1: Selected Bond Lengths and Angles for a Representative [Eu(DOTA)(H₂O)]⁻ Complex
The following table presents typical bond lengths and angles for a Europium-DOTA complex, providing insight into the coordination environment. These values are representative and can vary slightly depending on the specific crystalline form and the coordinated metal ion.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Eu-N (average) | ~2.7 | [3][4] |
| Eu-O (carboxylate, average) | ~2.4 | [3][4] |
| Eu-O (water) | ~2.5 | [3] |
| Coordination Angles (°) | ||
| Twist Angle (N-plane vs O-plane) | ~25° (TSAP) to ~40° (SAP) | [1][3] |
Quantitative Analysis
A thorough structural analysis of this compound metal complexes relies on a suite of analytical techniques to confirm the identity, purity, and stability of the conjugate. The following tables summarize key quantitative data obtained from these analyses.
Table 2: Thermodynamic Stability Constants (log KML) of Metal-DOTA Complexes
The thermodynamic stability of the metal-DOTA complex is a crucial parameter, as it indicates the strength of the metal-ligand interaction and predicts the potential for in vivo metal release. While data for this compound metal complexes are not extensively reported, the stability constants of the parent DOTA complexes with relevant metal ions provide a strong indication of their stability, as the biotin conjugation through one of the carboxylate arms has a minor effect on the overall chelation.
| Metal Ion | log KML | Reference |
| Gd³⁺ | 24.6 - 25.5 | [5] |
| Eu³⁺ | 23.9 - 24.5 | [6] |
| Lu³⁺ | 25.3 | [6] |
| Y³⁺ | 24.9 | [6] |
| In³⁺ | 23.9 | |
| Ce³⁺ | 23.5 | [6] |
Table 3: Mass Spectrometry Data for this compound Conjugates
Mass spectrometry is a powerful tool for confirming the molecular weight of the this compound conjugate and its metal complexes. The observed mass-to-charge ratio (m/z) provides direct evidence of successful synthesis and metal incorporation.
| Compound | Ionization Mode | Observed m/z | Notes | Reference |
| DOTA-Triazole-Biotin | ESI+ | 695.5 [M+H]⁺ | Molecular ion peak of the unconjugated ligand. | [7] |
| Biotinylated Peptides | ESI-MS/MS | Signature fragments at m/z 227.085 and 181.093 | Characteristic fragment ions of the biotin moiety. | [8] |
| DOTA-metal complexes | ESI-MS/MS | Elimination of CO₂, alkyl, and amine residues | General fragmentation patterns observed for DOTA complexes. | [2][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of this compound metal complexes. The following sections provide an overview of key methodologies.
Synthesis of this compound Conjugates
The synthesis of this compound conjugates can be achieved through various chemical strategies. One common method involves the use of solid-phase peptide synthesis (SPPS) to link DOTA to biotin via an amino acid spacer, such as lysine (B10760008).[10] Another efficient method is the use of "click chemistry," which offers high yields and bio-orthogonal reactivity.[9][11]
The following diagram illustrates a generalized workflow for the synthesis and purification of a this compound conjugate.
Protocol for Solid-Phase Synthesis of (ε)-DOTA-(α)-Biotinamidolysine:
-
Resin Preparation: Start with an Fmoc-Lys(MTT)-Wang resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of lysine using 20% piperidine (B6355638) in DMF.
-
Biotinylation: Couple d-biotin to the deprotected α-amino group using a 4-fold molar excess of HOBT-activated biotin overnight.
-
MTT Deprotection: Remove the MTT protecting group from the ε-amino group of lysine using 1% TFA in DCM.
-
DOTA Conjugation: Conjugate three equivalents of DOTA-tris(tBu)ester to the deprotected ε-amino group using HBTU/HOBt activation in the presence of DIPEA.
-
Cleavage and Deprotection: Cleave the conjugate from the resin and remove the tBu protecting groups simultaneously using a mixture of TFA/TIS/water (95:2.5:2.5).
-
Purification: Purify the crude product by reverse-phase HPLC.
Radiolabeling with Metal Ions
The incorporation of a radionuclide into the this compound conjugate is a critical step for its use in nuclear medicine applications. The following is a general protocol for radiolabeling with Yttrium-90.
Protocol for ⁹⁰Y-DOTA-Biotin Radiolabeling:
-
Buffering: To a solution of ⁹⁰YCl₃ (e.g., 7 MBq in 10 µL) in a polypropylene (B1209903) vial, add an equal volume of 2 M ammonium (B1175870) acetate (B1210297) buffer, pH 5.4.
-
Conjugate Addition: Add the this compound conjugate (e.g., 5 µL of a 1 mg/mL solution in water).
-
Incubation: Adjust the final volume to 100 µL with water, seal the vial, and heat in a boiling water bath for 30 minutes.
-
Quenching: Quench the reaction by adding 10 µL of 50 mM EDTA to complex any unreacted ⁹⁰Y.
-
Quality Control: Analyze the radiochemical purity using methods such as ITLC or radio-HPLC.
The following diagram outlines the key steps in the radiolabeling and quality control process.
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound metal complexes in solution. It provides detailed information about the coordination environment, conformational isomers, and dynamics.
Protocol for NMR Analysis of a Diamagnetic this compound Metal Complex (e.g., with Y³⁺ or Lu³⁺):
-
Sample Preparation: Dissolve the purified this compound metal complex in D₂O to a concentration of approximately 1-5 mM. Adjust the pD to a physiological range (e.g., 7.4) using NaOD or DCl.
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum to observe the overall structure and purity. The spectrum of a DOTA complex typically shows complex multiplets for the ethylene (B1197577) protons of the macrocycle and AB quartets for the acetate arm methylene (B1212753) protons, indicating a rigid structure.[7]
-
¹³C NMR: Obtain a ¹³C NMR spectrum to identify all carbon environments. This is particularly useful for confirming the presence of the carboxylate, macrocycle, linker, and biotin carbons.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to assign all proton and carbon signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to trace the connectivity within the macrocycle and linker.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proton-proton proximities, which is essential for determining the three-dimensional structure and conformation of the complex in solution.
Analysis by Mass Spectrometry
Mass spectrometry (MS) is used to determine the exact molecular weight of the this compound conjugate and its metal complexes, confirming their elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules.
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the this compound metal complex (typically 1-10 µM) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Mass Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the complex. For protonated species ([M+H]⁺), positive mode is used.
-
Tandem MS (MS/MS): To gain structural information, perform tandem mass spectrometry by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern can help to confirm the structure of the conjugate. Characteristic losses include CO₂ from the carboxylate groups and fragmentation of the linker chain.[9][12]
Conclusion
The structural analysis of this compound metal complexes is a multifaceted process that requires a combination of sophisticated synthetic and analytical techniques. This guide has provided an in-depth overview of the key structural features, quantitative analytical data, and detailed experimental protocols relevant to these important biomolecules. A thorough understanding of the structure, stability, and purity of this compound metal complexes is paramount for their successful translation into clinical applications as effective and safe agents for targeted radionuclide therapy and molecular imaging. The methodologies and data presented herein are intended to support the ongoing research and development efforts in this exciting and rapidly advancing field.
References
- 1. 17O NMR study of diamagnetic and paramagnetic lanthanide(III)-DOTA complexes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Gd-DOTA: characterization of a new paramagnetic complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation behavior of DOTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A combined NMR and DFT study of conformational dynamics in lanthanide complexes of macrocyclic DOTA-like ligands - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05296K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DOTA-Biotin Derivatives and their Synthesis
This technical guide provides a comprehensive overview of the synthesis and characterization of DOTA-biotin derivatives, molecules of significant interest in the fields of medical imaging and targeted radionuclide therapy. The unique synergy between the macrocyclic chelator DOTA, capable of sequestering a variety of radiometals, and the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin, forms the basis for advanced pretargeted radioimmunotherapy (PRIT) strategies.
This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the primary synthetic pathways, experimental protocols, and quantitative data associated with the production of these important bioconjugates.
Introduction to this compound Derivatives
This compound conjugates are bifunctional molecules that combine the radionuclide-chelating properties of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with the biological targeting capabilities of biotin. In a typical PRIT application, a monoclonal antibody conjugated to streptavidin or avidin is first administered and allowed to accumulate at a tumor site. Subsequently, a radiolabeled this compound derivative is introduced, which is rapidly cleared from the body or binds with high affinity to the antibody-streptavidin/avidin complex at the tumor, thereby delivering a localized dose of radiation.[1]
The design of this compound derivatives can be modulated to enhance their in vivo properties. Variations include the incorporation of single or multiple DOTA moieties to increase the radiation dose per molecule, and the introduction of linker or spacer molecules, such as lysine (B10760008), to improve bioavailability and binding kinetics.[2][3]
Synthesis Pathways
The synthesis of this compound derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired structure of the final conjugate, the required purity, and the scale of the synthesis. The three primary methods discussed in this guide are:
-
Solid-Phase Peptide Synthesis (SPPS): Ideal for constructing derivatives with peptide-based linkers like lysine.
-
Conventional Amide Bond Formation: A direct approach involving the coupling of an activated DOTA derivative with an amino-functionalized biotin.
-
Copper-Free Click Chemistry: A modern, highly efficient, and modular approach for conjugating DOTA and biotin moieties.
The following sections provide detailed descriptions of these synthetic routes.
Quantitative Data Summary
The efficiency and success of the synthesis of this compound derivatives are assessed through various quantitative measures. The following tables summarize key data points from the literature for different synthetic approaches, providing a comparative overview of yields and radiolabeling efficiencies.
| Synthesis Step | Synthetic Method | Reported Yield | Reference |
| Biotin-cyclooctyne derivative synthesis | Copper-Free Click Chemistry | 49% | [2] |
| This compound conjugate via click chemistry | Copper-Free Click Chemistry | 44% | [2] |
| Bifunctional cyclooctyne (B158145) reagent synthesis | Copper-Free Click Chemistry | 47% (overall) | [2] |
| Radiolabeling Parameter | Radionuclide | Radiochemical Purity | Specific Activity | Reference |
| This compound conjugate | 68Ga | >97% | ~1.5 MBq/nmol | [2] |
| DOTA-lysine-biotin | Various | High | Not specified | [4] |
| r-BHD | 90Y or 177Lu | >99% | 2.6 MBq/nmol |
Experimental Protocols
This section details the methodologies for the key synthetic pathways.
Solid-Phase Peptide Synthesis (SPPS) of DOTA-Lysine-Biotin
This method allows for the controlled, stepwise synthesis of a this compound conjugate on a solid support, typically a resin. A common strategy involves using a lysine residue as a linker, where biotin is attached to one amino group and DOTA to the other.
Experimental Workflow:
Protocol:
-
Resin Swelling: Swell Rink-amide MBHA resin in anhydrous N,N'-dimethylformamide (DMF) for 30 minutes.[5]
-
Fmoc-Lysine Coupling: Couple Fmoc-Lys(Mtt)-OH to the resin using a standard coupling agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the alpha-amino group of lysine using a solution of 20% piperidine (B6355638) in DMF.
-
Biotin Coupling: Couple biotin to the deprotected alpha-amino group. This is typically done using an activated form of biotin, such as biotin-NHS ester, or by using a coupling agent like TBTU/HOBt/NMM.[6]
-
Mtt Deprotection: Selectively remove the Mtt protecting group from the epsilon-amino group of lysine using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[6]
-
DOTA Coupling: Couple a protected DOTA derivative, such as DOTA-tris(tBu)ester, to the deprotected epsilon-amino group using a coupling agent.
-
Cleavage and Deprotection: Cleave the final compound from the resin and remove the remaining protecting groups using a cleavage cocktail, typically containing TFA, triisopropylsilane (B1312306) (TIS), and water.[5]
-
Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
Conventional Amide Bond Formation
This approach involves the direct conjugation of a DOTA derivative to an amino-functionalized biotin molecule in solution. A key step is the activation of one of the carboxylic acid groups of DOTA.
Reaction Pathway:
Protocol:
-
DOTA Activation: Activate the free carboxylic acid of DOTA-tris(tBu)ester by reacting it with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in an appropriate organic solvent like DMF.
-
Conjugation: Add the amino-functionalized biotin derivative to the solution containing the activated DOTA-NHS ester. The reaction is typically carried out at room temperature overnight.
-
Deprotection: Remove the t-butyl protecting groups from the DOTA moiety using a strong acid such as TFA.
-
Purification: Purify the final this compound conjugate using RP-HPLC.
Copper-Free Click Chemistry
This elegant and highly efficient method utilizes the strain-promoted alkyne-azide cycloaddition (SPAAC) to conjugate DOTA and biotin. This approach avoids the use of a cytotoxic copper catalyst, making it particularly suitable for biological applications.[2][7][8]
Experimental Workflow:
Protocol:
-
Synthesis of Cyclooctyne-Functionalized Biotin:
-
Synthesize a bifunctional cyclooctyne derivative, for example, from cyclooctanone.[2]
-
Activate the carboxylic acid group of the cyclooctyne derivative to a pentafluorophenyl (PFE) ester.[2]
-
React the activated cyclooctyne-PFE ester with an amine-functionalized biotin derivative in DMF to obtain the biotin-cyclooctyne derivative.[2]
-
Purify the product by column chromatography.[2]
-
-
Synthesis of Azide-Modified DOTA: Prepare an azide-functionalized DOTA derivative. This can be synthesized from cyclen through a multi-step process.
-
Click Cycloaddition:
-
Dissolve the biotin-cyclooctyne derivative and the azide-modified DOTA in a suitable solvent system, such as aqueous DMF.[2]
-
Allow the reaction to proceed at room temperature. The strain in the cyclooctyne ring drives the reaction forward without the need for a catalyst.
-
The reaction results in the formation of a stable triazole linkage between the biotin and DOTA moieties.
-
-
Purification: Purify the final this compound conjugate by HPLC.[2]
Characterization
The synthesized this compound derivatives are typically characterized using a combination of analytical techniques to confirm their identity and purity.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and confirm the successful conjugation. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the final product and intermediates.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and for their purification.
Radiolabeling
A critical final step is the radiolabeling of the this compound conjugate with a suitable radionuclide for imaging or therapeutic applications.
Radiolabeling Workflow:
Protocol for ⁶⁸Ga Labeling:
-
Add the this compound conjugate to an acetate (B1210297) buffer solution.[2]
-
Add generator-produced ⁶⁸GaCl₃ to the solution.[2]
-
Heat the reaction mixture, for example, at 99°C for 20 minutes.[2]
-
After cooling, the radiolabeled product can be analyzed by radio-HPLC to determine the radiochemical purity.[2]
Conclusion
The synthesis of this compound derivatives is a key step in the development of advanced agents for pretargeted radioimmunotherapy and molecular imaging. This guide has detailed the primary synthetic pathways, including solid-phase peptide synthesis, conventional amide bond formation, and copper-free click chemistry. Each method offers distinct advantages, and the choice of approach will depend on the specific requirements of the desired derivative. The provided protocols and quantitative data serve as a valuable resource for researchers and developers in this exciting and rapidly advancing field. The continued refinement of these synthetic strategies will undoubtedly lead to the creation of more effective and clinically translatable this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin derivatives carrying two chelating DOTA units. Synthesis, in vitro evaluation of biotinidases resistance, avidin binding, and radiolabeling tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of a DOTA−Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for DOTA-biotin Labeling with Yttrium-90
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of DOTA-biotin with Yttrium-90 (B1217062) (⁹⁰Y), a critical process in the development of radiopharmaceuticals for targeted radionuclide therapy, particularly in the context of pretargeted radioimmunotherapy.[1][2][3]
Introduction
Yttrium-90 is a pure high-energy beta-emitting radionuclide with a half-life of 64.05 hours, making it a suitable candidate for therapeutic applications in oncology.[4][5][6] The DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms a highly stable complex with ⁹⁰Y, minimizing the in vivo dissociation of the radionuclide and subsequent uptake in non-target tissues like bone.[7][8][9][10] Biotin's high affinity for avidin (B1170675) and streptavidin is leveraged in pretargeted radioimmunotherapy, where a tumor-targeting antibody conjugated to streptavidin is administered first, followed by the radiolabeled this compound which then binds to the tumor-localized antibody-streptavidin conjugate.[2][11][12] This multi-step approach can significantly improve the therapeutic index by enhancing tumor radiation dose while minimizing systemic toxicity.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the ⁹⁰Y-DOTA-biotin labeling protocol.
Table 1: Optimized Radiolabeling Conditions and Performance
| Parameter | Value | Reference |
| Optimal Buffer | 0.5 M Ammonium (B1175870) Acetate (B1210297) | [7][8][10] |
| 1.0 M Sodium Acetate (pH 5.0) | [15] | |
| 2.0 M Ammonium Acetate (pH 5.0) | [16] | |
| Optimal pH | 7.0 - 7.5 | [8][10] |
| 5.0 | [15][16] | |
| Reaction Temperature | 37°C | [8][10] |
| 80°C | [16] | |
| Reaction Time | 30 minutes | [8][10] |
| 60 minutes | [16] | |
| Mean Product Yield | 91% ± 8% | [8][10] |
| Labeling Efficiency Range | 93.3% - 99.0% | [1] |
| Specific Activity | 74-130 MBq/mg (for immunoconjugates) | [8][10] |
| 2.6 MBq/nmol (for this compound conjugate) | [15] |
Table 2: Stability of ⁹⁰Y-DOTA-biotin
| Condition | Time Points | Stability Results | Reference |
| In vitro with ascorbate | 0, 4, 24 hours | Stable | [1] |
| In human serum with ascorbic acid | Up to 96 hours | Stable | [15] |
| In saline with ascorbic acid | Up to 96 hours | Stable | [15] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Yttrium-90 chloride (⁹⁰YCl₃) in dilute HCl, carrier-free[17]
-
Ammonium acetate buffer (0.5 M, pH 7.0-7.5) or Sodium acetate buffer (1.0 M, pH 5.0)
-
Ascorbic acid solution
-
Diethylenetriaminepentaacetic acid (DTPA) solution (0.1 M)
-
Metal-free water and vials
-
G-25 size-exclusion chromatography columns or equivalent
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Mobile phase for ITLC (e.g., 0.1 M Tris, pH 8.2)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Radiolabeling Protocol
This protocol is based on optimized conditions for high-yield labeling.[8][10]
-
Preparation: In a metal-free vial, add a calculated amount of this compound solution.
-
Buffering: Add 0.5 M ammonium acetate buffer (pH 7.0-7.5) to the vial.
-
Radionuclide Addition: Carefully add the required activity of ⁹⁰YCl₃ solution to the vial. The presence of trace metal contaminants should be minimized to ensure optimal labeling efficiency.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Quenching (Optional): To chelate any unbound ⁹⁰Y, a small volume of 0.1 M DTPA solution can be added after the incubation period.[16]
-
Stabilization: Addition of ascorbic acid to the final product can enhance its stability.[1]
Purification Protocol
Purification is essential to remove unreacted ⁹⁰Y and other impurities.
-
Column Preparation: Equilibrate a G-25 size-exclusion chromatography column with a suitable buffer (e.g., saline).
-
Sample Loading: Load the reaction mixture from the labeling step onto the column.
-
Elution: Elute the column with the equilibration buffer.
-
Fraction Collection: Collect fractions and measure the radioactivity of each fraction to identify the peak corresponding to the purified ⁹⁰Y-DOTA-biotin. The labeled product will elute first, followed by smaller molecules like unbound ⁹⁰Y.
Quality Control Protocols
Rigorous quality control is mandatory to ensure the radiopharmaceutical is suitable for its intended use.[18][19]
-
Radiochemical Purity (RCP) by ITLC:
-
Spot a small aliquot of the final product onto an ITLC-SG strip.
-
Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M Tris, pH 8.2).[17]
-
In this system, ⁹⁰Y-DOTA-biotin will remain at the origin, while free ⁹⁰Y will migrate with the solvent front.
-
Determine the distribution of radioactivity on the strip using a radio-TLC scanner.
-
Calculate the RCP as: (Activity at origin / Total activity) x 100%. A radiochemical purity of >95% is generally desired.[17]
-
-
Radiochemical Purity by HPLC:
-
Inject a sample of the purified product into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
-
Use a gradient elution method to separate ⁹⁰Y-DOTA-biotin from any impurities.
-
The retention time of the product should be compared to a non-radioactive standard.
-
Calculate the RCP based on the peak areas in the radio-chromatogram.
-
-
Avidin Binding Assay:
-
An avidin bead assay can be performed to confirm that the biotin (B1667282) moiety is still functional after labeling.[1]
-
Incubate the ⁹⁰Y-DOTA-biotin with avidin-coated beads.
-
Separate the beads from the supernatant and measure the radioactivity in both fractions.
-
A high percentage of radioactivity bound to the beads indicates successful labeling and preservation of biotin's binding affinity.
-
Visualizations
Experimental Workflow
Caption: Workflow for the radiolabeling of this compound with Yttrium-90.
Pretargeted Radioimmunotherapy Concept
Caption: Logical steps of pretargeted radioimmunotherapy using ⁹⁰Y-DOTA-biotin.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Yttrium 90? [synapse.patsnap.com]
- 4. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yttrium-90 - Wikipedia [en.wikipedia.org]
- 6. Yttrium-90 - isotopic data and properties [chemlin.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. qeios.com [qeios.com]
- 13. Three-step radioimmunotherapy with yttrium-90 biotin: dosimetry and pharmacokinetics in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmacylibrary.com [pharmacylibrary.com]
- 19. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Application Notes and Protocols: A Step-by-Step Guide to 68Ga Labeling of DOTA-Biotin for PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a significant radionuclide for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics.[1][2][3] The chelatore 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) forms stable complexes with ⁶⁸Ga. When conjugated to a targeting biomolecule, such as biotin (B1667282), it creates a powerful tool for pretargeted radioimmunotherapy and other molecular imaging applications.[4][5] This document provides a detailed, step-by-step protocol for the ⁶⁸Ga labeling of DOTA-biotin, including quality control procedures and essential data for successful implementation in a research or clinical development setting.
This compound consists of the DOTA chelating agent chemically linked to biotin.[4] This allows for the radiolabeling with radiometals like ⁶⁸Ga. The resulting ⁶⁸Ga-DOTA-biotin can then be used in pretargeted imaging strategies where a biotin-binding molecule, such as avidin (B1170675) or streptavidin conjugated to a tumor-targeting antibody, is administered first.[4] After allowing for tumor accumulation and clearance from the blood, the ⁶⁸Ga-DOTA-biotin is administered and rapidly binds to the antibody-avidin/streptavidin conjugate at the tumor site, enabling high-contrast PET imaging.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of high purity to ensure efficient radiolabeling and minimize metallic impurities that can compete with ⁶⁸Ga for DOTA chelation.
| Material/Reagent | Supplier | Grade/Specifications | Notes |
| This compound | Commercially Available | >95% purity | Store desiccated at -20°C |
| ⁶⁸Ge/⁶⁸Ga Generator | Commercially Available | Pharmaceutical Grade | Elute according to manufacturer's instructions |
| Sodium Chloride (NaCl) | Sigma-Aldrich | Trace metal basis, ≥99.99% | For preparation of 5M solution |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | Trace metal basis, 37% | For generator elution and pH adjustment |
| Sodium Acetate (B1210297) | Sigma-Aldrich | Anhydrous, ≥99% | For buffer preparation |
| Water for Injection (WFI) | Commercially Available | USP grade | For all aqueous solutions |
| C18 Sep-Pak Cartridge | Waters | Short body | For purification of the final product |
| Ethanol (B145695) | Sigma-Aldrich | USP grade, 200 proof | For cartridge conditioning |
| Sterile Vials | Commercially Available | Pyrogen-free | For reaction and final product collection |
| 0.22 µm Sterile Filter | Millipore | Syringe filter | For final product sterilization |
⁶⁸Ga Elution and Pre-concentration
The elution of ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator is a critical first step. A common and efficient method involves a NaCl-based cationic elution.[1][2]
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl into a sterile vial.
-
Cation Exchange: Pass the ⁶⁸GaCl₃ eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Elution from Cartridge: Elute the trapped ⁶⁸Ga³⁺ from the cartridge using 1 mL of a 5 M NaCl solution containing 0.1 M HCl directly into the reaction vial containing the this compound and buffer. This method yields a concentrated ⁶⁸Ga solution free of metallic impurities.[1][2]
⁶⁸Ga Labeling of this compound
The labeling reaction involves the chelation of ⁶⁸Ga³⁺ by the DOTA moiety of this compound.
-
Precursor Preparation: In a sterile reaction vial, dissolve 10-50 µg of this compound in 500 µL of sodium acetate buffer (pH 4.0-4.5).
-
Labeling Reaction: Add the pre-concentrated ⁶⁸Ga eluate to the this compound solution.
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.[6] Some studies have shown that labeling can also be achieved at room temperature, although heating generally improves kinetics and efficiency.[7]
-
Purification: After incubation, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with 5 mL of WFI to remove unreacted ⁶⁸Ga and hydrophilic impurities. Elute the final ⁶⁸Ga-DOTA-biotin product with 0.5 mL of ethanol followed by 4.5 mL of saline.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Workflow for ⁶⁸Ga Labeling of this compound
Caption: A schematic overview of the ⁶⁸Ga-DOTA-biotin radiolabeling process.
Quality Control
Comprehensive quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[8]
| Parameter | Method | Specification | Typical Result |
| Appearance | Visual Inspection | Clear, colorless solution | Pass |
| pH | pH strip or meter | 5.0 - 7.0 | 6.5 |
| Radiochemical Purity (RCP) | Instant Thin Layer Chromatography (ITLC) | ≥ 95% | > 98% |
| Radiochemical Purity (RCP) | High-Performance Liquid Chromatography (HPLC) | ≥ 95% | > 99% |
| Radionuclidic Purity | Gamma Spectroscopy | ⁶⁸Ga: 511 keV & 1077 keV peaks | > 99.9% |
| ⁶⁸Ge Breakthrough | Gamma Spectroscopy | < 0.001% | < 0.001% |
| Sterility | USP <71> | Sterile | Pass |
| Bacterial Endotoxins | LAL Test | < 175 EU/V | < 17.5 EU/mL |
Detailed Quality Control Protocols:
-
Instant Thin Layer Chromatography (ITLC):
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 1:1 mixture of 1 M ammonium (B1175870) acetate and methanol
-
Procedure: Spot the sample on the ITLC strip and develop. Free ⁶⁸Ga remains at the origin (Rf ~ 0-0.1), while ⁶⁸Ga-DOTA-biotin moves with the solvent front (Rf ~ 0.8-1.0).[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reverse-phase C18 column
-
Mobile Phase: Gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid
-
Detection: Radiometric and UV detectors
-
Procedure: Inject the sample and monitor the elution profile. The retention time of ⁶⁸Ga-DOTA-biotin should be distinct from that of free ⁶⁸Ga and other impurities.
-
Signaling Pathway and Logic
The application of ⁶⁸Ga-DOTA-biotin in pretargeted PET imaging follows a clear logical pathway designed to maximize the tumor-to-background signal ratio.
Pretargeted PET Imaging with ⁶⁸Ga-DOTA-Biotin
Caption: The sequential steps involved in pretargeted PET imaging using ⁶⁸Ga-DOTA-biotin.
Conclusion
This document provides a comprehensive guide for the ⁶⁸Ga labeling of this compound. Adherence to these protocols and rigorous quality control will ensure the production of a high-quality radiopharmaceutical suitable for preclinical and potentially clinical PET imaging applications. The pretargeting approach with ⁶⁸Ga-DOTA-biotin offers a promising strategy for enhancing the sensitivity and specificity of molecular imaging in oncology and other fields.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. 68Ga-labeling of biotin analogues and their characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for DOTA-biotin in Pretargeted Radioimmunotherapy of Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretargeted radioimmunotherapy (PRIT) represents a sophisticated strategy designed to enhance the therapeutic index of radionuclide therapy in oncology. This approach temporally separates the delivery of a tumor-targeting agent from the administration of a radiolabeled molecule. In the context of colon cancer, PRIT utilizing the high-affinity interaction between streptavidin-conjugated monoclonal antibodies and radiolabeled DOTA-biotin has been extensively investigated. This methodology aims to maximize radiation delivery to malignant tissues while minimizing systemic toxicity, a significant limitation of conventional radioimmunotherapy where directly radiolabeled antibodies exhibit prolonged circulation times.[1][2]
The core principle involves a multi-step process. Initially, a monoclonal antibody (mAb) conjugated to streptavidin is administered, allowing it to accumulate at the tumor site by binding to a specific tumor-associated antigen. Following a clearance period for the unbound conjugate from circulation, a radiolabeled this compound molecule is introduced. This small, rapidly clearing molecule is captured by the streptavidin pre-localized at the tumor, leading to a high concentration of radioactivity at the target site.[3][4] This document provides a detailed overview of the application of this compound in the PRIT of colon cancer, including comprehensive experimental protocols and a summary of key quantitative data from preclinical and clinical studies.
Pretargeting Strategy Overview
The fundamental workflow of a this compound-based PRIT for colon cancer can be visualized as a multi-step process, most commonly a two-step or three-step approach.
Caption: Diagram of a two-step pretargeted radioimmunotherapy workflow.
A three-step approach incorporates an additional clearing agent to expedite the removal of the circulating antibody-streptavidin conjugate before the administration of the radiolabeled biotin.[4][5]
Caption: Diagram of a three-step pretargeted radioimmunotherapy workflow.
Quantitative Data Summary
The efficacy and safety of this compound PRIT are evaluated based on several quantitative parameters. The following tables summarize key data from various studies on colon cancer models.
Table 1: Radiolabeling Efficiency of this compound
| Radionuclide | Labeling Efficiency (%) | Reference |
| ⁹⁰Y | 96.6 - 98.7 | [6] |
| ¹¹¹In | 95.9 - 97.7 | [6] |
| ⁶⁷Ga | >95 | [7] |
| ¹⁷⁷Lu | >99 | [8] |
| ²¹³Bi | >95 | [4] |
Table 2: In Vivo Tumor Uptake and Biodistribution in Colon Cancer Xenograft Models
| Study Component | Animal Model | Tumor Uptake (%ID/g) | Tumor:Blood Ratio | Time Point | Reference |
| ¹¹¹In-DTPA-biotin | LS174T Xenograft | 3.9 ± 0.8 | >11:1 | 3 h | [9][10] |
| ¹¹¹In-DTPA-biotin | LS174T Xenograft | - | 178:1 | 24 h | [9][10] |
| ⁹⁰Y-DOTA-biotin | A431 Xenograft | ~15 | 3:1 | - | [11] |
| ⁶⁷Ga-DOTA-biotin | HPAC Xenograft | Not specified, but marked targeting observed | - | 24 h | [7] |
| ¹⁷⁷Lu-DOTA-Bn | SW1222 Xenograft | - | 73 (Tumor/Blood) | - | [12] |
Table 3: Therapeutic Efficacy in Preclinical Colon Cancer Models
| Treatment | Animal Model | Outcome | Reference |
| ⁹⁰Y-DOTA-biotin PRIT | LS174T Xenograft | 30-40% decrease in mean tumor growth rate | [1] |
| ⁹⁰Y-DOTA-biotin PRIT | Small Cell Lung/Colon Cancer Xenografts | Cures in mice with a single 800 µCi dose | [11] |
| ¹⁷⁷Lu-DOTA-Bn PRIT (2 cycles) | SW1222 Xenograft | Complete response in 9 of 9 mice | [12] |
Table 4: Clinical Trial Data in Metastatic Colon Cancer
| Study Phase | Radionuclide/Dose | Key Outcomes | Reference |
| Phase II | ⁹⁰Y-DOTA-biotin (110 mCi/m²) | Overall response rate: 8%; 2 partial responses, 4 stable disease. Significant diarrhea was a nonhematological toxicity. | [5][11][13] |
Experimental Protocols
The following are detailed methodologies for key experiments in this compound PRIT of colon cancer, synthesized from multiple sources.
Protocol 1: Radiolabeling of this compound with Yttrium-90
Objective: To radiolabel this compound with ⁹⁰Y for therapeutic application.
Materials:
-
This compound
-
⁹⁰YCl₃ in HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Metal-free water
-
Ascorbic acid
-
Sterile, pyrogen-free vials
-
Heating block or water bath
-
ITLC strips
-
Developing solvent (e.g., 0.1 M citrate (B86180) buffer, pH 6.0)
-
Radio-TLC scanner
Procedure:
-
Under aseptic conditions, add a calculated amount of this compound solution to a sterile, pyrogen-free reaction vial.
-
Add the ⁹⁰YCl₃ solution to the vial. The molar ratio of this compound to yttrium should be optimized to ensure high labeling efficiency.
-
Add ammonium acetate buffer to adjust the pH to approximately 5.0.
-
Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Add ascorbic acid to the final preparation to prevent radiolysis.[6]
-
Quality Control:
-
Determine the radiochemical purity using Instant Thin Layer Chromatography (ITLC).
-
Spot the ITLC strip with the reaction mixture and develop it in the appropriate solvent system.
-
Scan the strip using a radio-TLC scanner to determine the percentage of ⁹⁰Y-DOTA-biotin versus free ⁹⁰Y. A radiochemical purity of >95% is generally considered acceptable.[6]
-
Perform sterility and endotoxin (B1171834) testing as per USP recommendations for clinical applications.[6]
-
Protocol 2: In Vivo Pretargeted Radioimmunotherapy in a Colon Cancer Xenograft Mouse Model
Objective: To evaluate the therapeutic efficacy and toxicity of ⁹⁰Y-DOTA-biotin PRIT in an animal model of colon cancer.
Materials:
-
Athymic nude mice
-
Colon cancer cell line (e.g., LS174T)
-
Matrigel (optional)
-
Streptavidin-conjugated monoclonal antibody (e.g., CC49)
-
Clearing agent (for three-step protocol)
-
⁹⁰Y-DOTA-biotin
-
Sterile saline for injection
-
Calipers for tumor measurement
-
Equipment for blood collection
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of colon cancer cells (e.g., 1-5 x 10⁶ cells) in sterile saline or media, possibly mixed with Matrigel, into the flank of each mouse.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Pretargeting (Two-Step Example):
-
Administration of Radiolabeled Biotin:
-
Inject the therapeutic dose of ⁹⁰Y-DOTA-biotin (e.g., 900 µCi) intravenously.[1]
-
-
Monitoring and Evaluation:
-
Tumor Growth: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) for a specified period (e.g., 25 days). Calculate tumor volume.[1]
-
Toxicity Assessment: Monitor the body weight of the animals as an indicator of general health. Perform periodic peripheral blood counts to assess for myelosuppression.[1]
-
Biodistribution (in satellite groups): At selected time points post-injection of ⁹⁰Y-DOTA-biotin, euthanize animals, and collect tumors and major organs. Weigh the tissues and count their radioactivity in a gamma counter to determine the percent injected dose per gram (%ID/g).
-
-
Data Analysis:
-
Compare tumor growth rates between treated and control groups (receiving no treatment or vehicle).
-
Analyze changes in body weight and blood cell counts to assess treatment-related toxicity.
-
Calculate tumor-to-normal tissue uptake ratios from biodistribution data.
-
Caption: A typical workflow for in vivo pretargeted radioimmunotherapy studies.
Conclusion
The use of this compound in pretargeted radioimmunotherapy for colon cancer offers a promising avenue to improve the therapeutic ratio of radionuclide-based treatments. The high affinity of the streptavidin-biotin interaction, coupled with the favorable pharmacokinetics of the small, radiolabeled this compound molecule, allows for the delivery of high radiation doses to the tumor while minimizing exposure to normal tissues.[1] Preclinical studies have demonstrated significant anti-tumor efficacy, and while clinical trials have shown feasibility, they have also highlighted challenges such as non-hematological toxicities that require further optimization of the treatment regimen.[11][13] Continued research into novel antibody targets, improved clearing strategies, and optimized dosing schedules will be crucial for the successful clinical translation of this innovative therapeutic approach.
References
- 1. Pre-targeted radioimmunotherapy of human colon cancer xenografts in athymic mice using streptavidin-CC49 monoclonal antibody and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Development of a streptavidin-anti-carcinoembryonic antigen antibody, radiolabeled biotin pretargeting method for radioimmunotherapy of colorectal cancer. Studies in a human colon cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Portico [access.portico.org]
- 12. Theranostic pretargeted radioimmunotherapy of colorectal cancer xenografts in mice using picomolar affinity ⁸⁶Y- or ¹⁷⁷Lu-DOTA-Bn binding scFv C825/GPA33 IgG bispecific immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II trial of yttrium-90-DOTA-biotin pretargeted by NR-LU-10 antibody/streptavidin in patients with metastatic colon cancer | Journal Article | PNNL [pnnl.gov]
Application Notes and Protocols for DOTA-Biotin in Preclinical Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DOTA-biotin conjugates in preclinical models of non-muscle invasive bladder cancer (NMIBC). The protocols are based on published studies and are intended to guide researchers in the design and execution of similar experiments. The primary focus is on a pre-targeting radiotherapy approach using a [⁹⁰Y]this compound-avidin complex.
Overview of this compound Avidin (B1170675) Pre-targeting System
The avidin-biotin system is a powerful tool for targeted radionuclide therapy. In the context of NMIBC, an avidin-conjugated agent is first administered intravesically, allowing it to preferentially accumulate in the tumor tissue. Subsequently, a this compound molecule, chelated with a therapeutic radionuclide like Yttrium-90 (⁹⁰Y) or an imaging radionuclide like Gallium-68 (⁶⁸Ga), is introduced. The high affinity of biotin (B1667282) for avidin ensures the targeted delivery of the radionuclide to the tumor site, minimizing systemic exposure and associated toxicity.[1][2][3]
The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator provides a stable cage for radiometals, which is crucial for preventing the release of free radionuclides into circulation.[4] This pre-targeting strategy allows for the delivery of a high radiation dose specifically to the bladder tumor while sparing surrounding healthy tissues.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the biodistribution of this compound-avidin complexes in rodent models of bladder cancer.
Table 1: Biodistribution of [⁶⁸Ga]this compound-Avidin ([⁶⁸Ga]DBA) vs. Free ⁶⁸Ga 4 hours Post-Intravesical Injection.
| Tissue | [⁶⁸Ga]DBA (%ID/g) | Free ⁶⁸Ga (%ID/g) |
| Bladder | 0.1 | Not Reported |
| Blood | <0.05 | 29-fold higher than [⁶⁸Ga]DBA |
| Other Systemic Organs | <0.05 | Not Reported |
*%ID/g: Percentage of injected dose per gram of tissue. Data obtained from post-necropsy γ-counting.
Experimental Protocols
Murine Orthotopic Bladder Cancer Model (MB49 Cell Line)
This protocol describes the establishment of a syngeneic, orthotopic bladder cancer model in female C57BL/6 mice using the MB49 murine bladder cancer cell line.
Materials:
-
MB49 murine bladder cancer cell line (luciferase-expressing for bioluminescence imaging)
-
Complete DMEM media (supplemented with 10% FBS, 2 mmol/L L-glutamine, and penicillin-streptomycin)
-
Female C57BL/6J mice (6-8 weeks old)
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
24-gauge intravenous catheter
-
Trypsin or Poly-L-lysine (for bladder wall pre-treatment)
-
Sterile PBS
Procedure:
-
Cell Culture: Culture MB49 cells in complete DMEM media at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain logarithmic growth.
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols. Gently express the bladder by applying light pressure to the lower abdomen to empty the urine.
-
Bladder Wall Pre-treatment: To enhance tumor cell implantation, the bladder wall's protective glycosaminoglycan layer must be disrupted.
-
Insert a 24-gauge IV catheter through the urethra into the bladder.
-
Instill 50 µL of a mild irritant like 0.125% trypsin or poly-L-lysine solution.
-
Allow the solution to dwell for 15-20 minutes.
-
Empty the bladder by gentle abdominal pressure.
-
-
Tumor Cell Instillation:
-
Harvest MB49 cells and resuspend them in sterile PBS or serum-free media at a concentration of 2 x 10⁶ cells/mL.
-
Instill 50 µL of the cell suspension (containing 1 x 10⁵ cells) into the bladder through the catheter.
-
Maintain the catheter in place and position the mouse to prevent leakage for at least 1 hour.
-
-
Post-Procedure Care: After the dwell time, remove the catheter and allow the mouse to recover on a warming pad. Monitor for any signs of distress. Tumor growth can be monitored via bioluminescence imaging starting 3-5 days post-implantation.[1][2]
Radiolabeling of this compound with ⁹⁰Y and ⁶⁸Ga
This protocol provides a general guideline for the radiolabeling of this compound. Optimization may be required based on specific laboratory conditions and reagents.
Materials:
-
This compound conjugate
-
⁹⁰YCl₃ in HCl or ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Metal-free water and buffers (e.g., sodium acetate (B1210297) or HEPES)
-
Heating block or microwave synthesizer
-
ITLC strips and developing solvent (e.g., 0.1 M citrate (B86180) buffer, pH 6.0) for quality control
-
Radio-TLC scanner or gamma counter
Procedure for ⁹⁰Y Labeling:
-
In a sterile, metal-free vial, dissolve this compound in a suitable buffer (e.g., 0.25 M sodium acetate, pH 5.0).
-
Add ⁹⁰YCl₃ (e.g., 9.2 MBq for therapeutic studies) to the this compound solution.[1][2]
-
Incubate the reaction mixture at 95°C for 15-30 minutes.
-
Allow the mixture to cool to room temperature.
-
Quality Control: Spot a small aliquot of the reaction mixture onto an ITLC strip. Develop the strip using the appropriate solvent. The radiolabeled this compound should remain at the origin, while free ⁹⁰Y will migrate with the solvent front. Calculate the radiochemical purity (RCP). An RCP of >95% is typically required.
Procedure for ⁶⁸Ga Labeling:
-
Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions. The eluate may require pre-purification to remove metal impurities.
-
In a sterile, metal-free vial, add the this compound conjugate to a buffered solution (e.g., sodium acetate, pH 4.0-4.5).
-
Add the ⁶⁸GaCl₃ eluate to the this compound solution.
-
Incubate at 95°C for 5-10 minutes.
-
Quality Control: Perform ITLC as described for ⁹⁰Y labeling to determine the RCP.
In Vivo MicroPET Imaging
This protocol outlines the procedure for performing microPET imaging in the orthotopic bladder cancer model using [⁶⁸Ga]this compound-avidin.
Materials:
-
[⁶⁸Ga]this compound-avidin ([⁶⁸Ga]DBA)
-
Anesthetized tumor-bearing mice
-
MicroPET scanner
-
Catheter for intravesical administration
-
Warming pad
Procedure:
-
Anesthetize the mouse and place it on the scanner bed. Maintain body temperature using a warming pad.
-
Intravesically administer a known activity of [⁶⁸Ga]DBA via a catheter.
-
Perform a dynamic microPET scan for up to 4 hours to visualize the distribution and retention of the radiotracer within the bladder.[1][2]
-
After the initial scan, the bladder can be washed with sterile PBS, and a delayed scan can be acquired to assess clearance.
-
Reconstruct the images using an appropriate algorithm (e.g., OSEM3D/MAP).
-
Analyze the images to quantify the radioactivity concentration in the bladder and other regions of interest over time.
Ex Vivo Biodistribution Study
This protocol describes the methodology for determining the tissue distribution of the radiolabeled compound post-mortem.
Materials:
-
Anesthetized tumor-bearing mice previously administered the radiolabeled compound
-
Gamma counter
-
Dissection tools
-
Pre-weighed collection tubes
-
Analytical balance
Procedure:
-
At a predetermined time point after administration of the radiolabeled compound (e.g., 4 hours), euthanize the mouse via an approved method.
-
Dissect and collect organs of interest (e.g., bladder, blood, liver, kidneys, spleen, lungs, heart, muscle, bone).
-
Blot the organs to remove excess blood, and weigh each tissue sample in a pre-weighed tube.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the activity of a known standard (a sample of the injected dose) to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate the %ID/g for each organ to determine the biodistribution profile of the radiotracer.
Visualizations
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound-avidin in bladder cancer.
Pre-targeting Therapeutic Concept
References
Application Notes and Protocols for Antibody-Streptavidin Conjugation for DOTA-Biotin Pretargeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a monoclonal antibody (mAb) to streptavidin (SAv) and its subsequent use in a pretargeted radioimmunotherapy (PRIT) strategy employing radiolabeled DOTA-biotin. This powerful technique allows for the delivery of therapeutic radionuclides to tumor sites with high specificity and an improved therapeutic index compared to conventional radioimmunotherapy.
Introduction to this compound Pretargeting
Pretargeted radioimmunotherapy is a multi-step strategy designed to separate the slow tumor-targeting kinetics of a monoclonal antibody from the rapid delivery of a potent radionuclide. This approach minimizes systemic toxicity by allowing the antibody-streptavidin conjugate to first accumulate at the tumor site and clear from circulation before the administration of a small, rapidly cleared, radiolabeled biotin (B1667282) derivative. The high affinity between streptavidin and biotin ensures the specific capture of the therapeutic payload at the tumor.[1][2][3]
The key steps of this protocol are:
-
Antibody-Streptavidin Conjugation: Covalent linkage of a tumor-specific monoclonal antibody to streptavidin.
-
Purification and Characterization: Isolation and quality control of the resulting antibody-streptavidin conjugate.
-
Radiolabeling of this compound: Chelation of a therapeutic radionuclide (e.g., Yttrium-90) by a this compound conjugate.
-
In Vivo Pretargeting Protocol: Systemic administration of the antibody-streptavidin conjugate, followed by a clearing agent (optional), and finally the radiolabeled this compound.
Experimental Protocols
Antibody-Streptavidin Conjugation using SMCC Chemistry
This protocol describes the covalent conjugation of an antibody to streptavidin using the heterobifunctional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This method involves a two-step process: activation of streptavidin with SMCC, followed by conjugation to a thiolated antibody.
Materials:
-
Monoclonal Antibody (mAb)
-
Streptavidin (SAv)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
2-Iminothiolane (Traut's Reagent)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4, amine-free
-
EDTA solution
-
Sephadex G-25 or equivalent desalting columns
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction tubes
-
Spectrophotometer
Procedure:
Step 1: Thiolation of the Antibody
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 20-fold molar excess of 2-Iminothiolane to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Remove excess 2-Iminothiolane by passing the reaction mixture through a desalting column equilibrated with PBS containing 5 mM EDTA.
Step 2: Activation of Streptavidin with SMCC
-
Dissolve SMCC in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Prepare streptavidin in PBS at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of the SMCC solution to the streptavidin solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Remove excess SMCC by passing the reaction mixture through a desalting column equilibrated with PBS.
Step 3: Conjugation of Thiolated Antibody and Activated Streptavidin
-
Immediately mix the thiolated antibody and the maleimide-activated streptavidin at a 1:1 molar ratio.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To quench the reaction, add a final concentration of 1 mM cysteine.
Purification of the Antibody-Streptavidin Conjugate
Materials:
-
Iminobiotin-agarose or Biotin-agarose affinity column
-
Binding Buffer: PBS, pH 7.4
-
Elution Buffer for Iminobiotin: 50 mM ammonium (B1175870) acetate (B1210297), 0.5 M NaCl, pH 4.0
-
Elution Buffer for Biotin: 8 M guanidine-HCl, pH 1.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Equilibrate the iminobiotin- or biotin-agarose column with Binding Buffer.
-
Load the conjugation reaction mixture onto the column.
-
Wash the column extensively with Binding Buffer to remove unconjugated antibody and other non-biotin-binding proteins.
-
Elute the bound antibody-streptavidin conjugate using the appropriate Elution Buffer. For biotin-agarose, collect fractions into tubes containing Neutralization Buffer to immediately neutralize the harsh elution conditions.
-
Further purify and characterize the conjugate by SEC to separate monomeric conjugates from aggregates.
Characterization of the Antibody-Streptavidin Conjugate
Quality Control Parameters:
-
Purity: Assessed by SDS-PAGE and SEC-HPLC. The conjugate should appear as a high molecular weight band with minimal free antibody or streptavidin.
-
Biotin-Binding Capacity: Determined by a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin titration assay.
-
Immunoreactivity: Assessed by ELISA or flow cytometry to ensure the antibody retains its binding affinity to its target antigen.
Radiolabeling of this compound with Yttrium-90
Materials:
-
This compound
-
Yttrium-90 (⁹⁰Y) chloride
-
Ammonium acetate buffer, 0.5 M, pH 5.0-5.5
-
DTPA (diethylenetriaminepentaacetic acid) solution, 50 mM
-
ITLC (Instant Thin Layer Chromatography) strips
-
Radio-TLC scanner
Procedure:
-
In a sterile, pyrogen-free vial, add this compound to the ammonium acetate buffer.
-
Add the desired amount of ⁹⁰Y chloride to the this compound solution.
-
Incubate the reaction mixture at 85-95°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Add a small volume of DTPA solution to chelate any unbound ⁹⁰Y.
-
Determine the radiochemical purity (RCP) by ITLC. The RCP should be >95%.
In Vivo Pretargeting Protocol
This protocol is a general guideline and should be optimized for the specific antibody, tumor model, and radionuclide used.
Materials:
-
Antibody-Streptavidin conjugate
-
Radiolabeled ⁹⁰Y-DOTA-Biotin
-
Clearing Agent (e.g., biotinylated human serum albumin) (optional)
-
Tumor-bearing animal model
-
Sterile saline for injection
Procedure:
-
Step 1: Administration of Antibody-Streptavidin Conjugate: Intravenously inject the antibody-streptavidin conjugate into the tumor-bearing animals. The dose will depend on the specific antibody and tumor model. Allow 24-48 hours for the conjugate to accumulate at the tumor site and clear from the circulation.[1][2]
-
Step 2: Administration of Clearing Agent (Optional): To further reduce the circulating levels of the antibody-streptavidin conjugate, a clearing agent can be administered intravenously 24 hours after the conjugate.[1][2]
-
Step 3: Administration of Radiolabeled this compound: 4 to 24 hours after the clearing agent (or 48-72 hours after the conjugate if no clearing agent is used), intravenously inject the ⁹⁰Y-DOTA-Biotin.[1][2]
Quantitative Data
The following tables summarize typical quantitative data obtained during the antibody-streptavidin conjugation and pretargeting process.
| Parameter | Typical Value | Reference |
| Antibody-Streptavidin Conjugation | ||
| Conjugation Yield (Monomeric) | 20-40% | [4] |
| Purity (by SEC-HPLC) | >90% | |
| Biotin Binding Sites per Conjugate | 2-3 | |
| Retained Immunoreactivity | >85% | |
| ⁹⁰Y-DOTA-Biotin Radiolabeling | ||
| Radiochemical Purity (RCP) | >99% | [5] |
| Specific Activity | 2.6 MBq/nmol | [5] |
| Preclinical Biodistribution (Tumor-bearing mice) | ||
| Tumor Uptake (%ID/g at 24h) | 5-15% | [6] |
| Tumor-to-Blood Ratio (at 24h) | >100:1 | [7] |
| Tumor-to-Kidney Ratio (at 24h) | 2-5:1 | [7] |
| Tumor-to-Liver Ratio (at 24h) | >5:1 | [7] |
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 4. Development of a streptavidin-anti-carcinoembryonic antigen antibody, radiolabeled biotin pretargeting method for radioimmunotherapy of colorectal cancer. Reagent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a streptavidin-anti-carcinoembryonic antigen antibody, radiolabeled biotin pretargeting method for radioimmunotherapy of colorectal cancer. Studies in a human colon cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DOTA-biotin in Tumor Xenograft Imaging
Topic: DOTA-biotin for In Vivo Imaging of Tumor Xenografts Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile molecule used extensively in preclinical and clinical research for targeted radionuclide imaging and therapy. It consists of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to biotin (B1667282) (Vitamin H). The DOTA cage securely complexes with a variety of radiometals (e.g., ⁶⁴Cu, ⁶⁷Ga, ⁶⁸Ga, ⁹⁰Y, ¹¹¹In, ¹⁷⁷Lu), while the biotin moiety provides a high-affinity binding site for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M)[1][2].
This high-affinity interaction is the cornerstone of the pretargeted radioimmunotherapy (PRIT) and imaging strategy[3]. In this multi-step approach, a tumor-targeting monoclonal antibody conjugated to streptavidin (or avidin) is administered first. After the antibody conjugate has accumulated at the tumor site and cleared from circulation, the radiolabeled this compound is injected. It rapidly binds to the streptavidin at the tumor, allowing for highly specific delivery of the radionuclide payload, which enhances imaging contrast and therapeutic efficacy while minimizing radiation exposure to healthy tissues[4][5].
These notes provide an overview of the application of this compound in tumor xenograft models, including detailed experimental protocols and biodistribution data.
Mechanism of Pretargeted Imaging
The pretargeting strategy separates the tumor-targeting and radionuclide-delivery steps to optimize the biodistribution of radioactivity. The extremely rapid tumor uptake and blood clearance of the small, radiolabeled this compound molecule result in superior imaging contrast compared to conventionally labeled antibodies[1].
Caption: Mechanism of this compound pretargeting at the tumor site.
Quantitative Data: Biodistribution of Radiolabeled this compound
The following tables summarize the biodistribution of various this compound radioconjugates in different tumor xenograft models. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ⁶⁴Cu-DOTA-biotin in SW1222 Colorectal Xenografts[1] (Pretargeting agent: NR-LU-10/SA conjugate)
| Time Point | Tumor | Blood | Liver | Kidneys |
| 1 h | 18.9 | 0.9 | 0.8 | 6.8 |
| 4 h | 15.6 | 0.2 | 0.5 | 2.0 |
| 24 h | 8.8 | 0.1 | 0.4 | 1.1 |
| 48 h | 5.1 | 0.0 | 0.3 | 0.8 |
Table 2: Biodistribution of ⁹⁰Y-DOTA-biotin in Various Xenograft Models
| Xenograft Model | Pretargeting Agent | Time Point | Tumor (%ID/g) | Blood (%ID/g) | Kidneys (%ID/g) | Reference |
| SW-1222 (Colon) | NR-LU-10/SA | 2 h | 17.5 | 0.97 | 1.8 | [4] |
| SW-1222 (Colon) | NR-LU-10/SA | 24 h | 12.1 | 0.05 | 0.4 | [4] |
| HEL (Leukemia) | BC8 Ab-SA | 1 h | 7.8 ± 4.3 | - | - | [6] |
| HEL (Leukemia) | BC8 Ab-SA | 24 h | 12.2 ± 4.7 | - | - | [6] |
| H929 (Myeloma) | CD38 bispecific Ab | 6 h | ~15 | ~1.5 | ~1.5 | [7] |
| H929 (Myeloma) | CD38 bispecific Ab | 24 h | ~12 | ~1.0 | ~1.0 | [7] |
Table 3: Biodistribution of ⁶⁷Ga-DOTA-biotin in HPAC Pancreatic Xenografts[8] (Pretargeting agent: scFv-CC49-streptavidin)
| Time Point | Treatment Group | Tumor (%ID/g) | Kidneys (%ID/g) | Kidney Uptake Reduction |
| 24 h | Standard Protocol | 10.2 ± 2.1 | 14.8 ± 1.1 | - |
| 24 h | Succinylated Construct | 10.1 ± 1.6 | 10.3 ± 1.2 | ~30% |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Radiometals (e.g., ⁶⁷Ga, ⁶⁸Ga, ⁹⁰Y)
This protocol is a generalized procedure based on methods for labeling this compound with Gallium-67/68 and Yttrium-90[5][8].
Caption: General workflow for radiolabeling this compound.
Materials:
-
This compound conjugate
-
Radionuclide solution (e.g., ⁶⁷GaCl₃, ⁶⁸GaCl₃, or ⁹⁰YCl₃)
-
Ammonium acetate buffer (0.3 M, pH 5.0)
-
DTPA solution (5 mM)
-
Heating block or water bath
-
Reaction vial (e.g., sterile microcentrifuge tube)
-
Quality control system (e.g., radio-HPLC, ITLC, or avidin-coated beads)
Procedure:
-
In a sterile reaction vial, add 10 µL of this compound (1 µg/µL in 0.3 M ammonium acetate)[8].
-
Add the desired activity of the radionuclide (e.g., 74 MBq of ⁶⁷GaCl₃) dissolved in ammonium acetate buffer[8].
-
Secure the vial cap and incubate at an elevated temperature. The exact conditions depend on the radiometal:
-
After incubation, allow the vial to cool to room temperature.
-
Add a small volume of 5 mM DTPA solution to chelate any unbound radiometal, effectively quenching the reaction[8].
-
Determine the radiochemical purity using an appropriate method. A purity of >95% is typically required for in vivo use. Binding to avidin-coated beads can confirm the integrity of the biotin moiety[8].
Protocol 2: Pretargeted In Vivo Imaging of Tumor Xenografts
This protocol describes a general three-step pretargeting procedure for imaging tumor-bearing mice[4][8].
Caption: Experimental workflow for pretargeted in vivo imaging.
Animal Model:
-
Athymic nude mice bearing established subcutaneous tumor xenografts (e.g., SW-1222, HPAC, H929)[4][7][8]. Tumors should be palpable, typically 180-300 mm³[4].
Reagents:
-
Tumor-specific antibody-streptavidin (Ab-SA) conjugate (e.g., NR-LU-10/SA, scFv-CC49-streptavidin)[4][8].
-
Clearing agent (e.g., biotinylated N-acetyl-galactosamine or biotin galactose-HSA)[4][8].
-
Sterile, purified radiolabeled this compound (from Protocol 1).
Procedure:
-
Step 1 (t = 0): Administer the Ab-SA conjugate intravenously (i.v.) via the tail vein. A typical dose is 400 µg[4]. Allow the conjugate to circulate for 24 hours to maximize tumor accumulation and allow for partial clearance from the blood[8].
-
Step 2 (t = 24h): Inject the clearing agent intravenously. The clearing agent is designed to bind circulating Ab-SA and facilitate its rapid removal from the bloodstream, primarily via the liver[8]. This step is crucial for reducing background signal.
-
Step 3 (t = 26-28h): After a 2-4 hour clearing period, administer the radiolabeled this compound (e.g., 0.3-1.0 µg) intravenously[4].
-
Step 4 (Imaging): At desired time points post-DOTA-biotin injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform imaging using a microSPECT or microPET scanner, depending on the radionuclide used[1][8]. CT scans are often co-registered for anatomical reference.
Protocol 3: Ex Vivo Biodistribution Study
Biodistribution studies are performed to quantify the radioactivity uptake in tumors and various organs.
Procedure:
-
Follow the pretargeting procedure outlined in Protocol 2.
-
At predetermined time points after the injection of radiolabeled this compound (e.g., 2, 24, 48, 120 hours), euthanize the mice (typically 4-5 mice per time point)[4][7].
-
Dissect and collect tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, correcting for background and radioactive decay.
-
Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g). This allows for standardized comparison across different animals and studies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. In vivo evaluation of pretargeted ^sup 64^Cu for tumor imaging and therapy - ProQuest [proquest.com]
- 3. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Note: Calculating the Specific Activity of Radiolabeled DOTA-Biotin
Audience: Researchers, scientists, and drug development professionals.
Introduction The DOTA-biotin conjugate is a critical component in pre-targeted radioimmunotherapy (PRIT) and molecular imaging.[1][2] This strategy leverages the high affinity between streptavidin and biotin (B1667282) to deliver radionuclides to tumor sites with improved tumor-to-background ratios.[3][4] An essential quality attribute of the resulting radiopharmaceutical, [Radionuclide]-DOTA-biotin, is its specific activity. Specific activity, defined as the amount of radioactivity per unit mass or mole of a substance, directly influences the therapeutic efficacy and imaging sensitivity of the agent.[5][6] A high specific activity is often desirable to ensure that a sufficient radiation dose can be delivered without administering excessive mass of the targeting molecule, which could saturate binding sites or cause unwanted physiological effects.[7] This document provides detailed protocols for the radiolabeling of this compound, subsequent quality control, and the precise calculation of its specific activity.
Principle of Pre-targeted Radioimmunotherapy
The pre-targeting approach is a multi-step strategy designed to separate the slow kinetics of antibody-based tumor targeting from the rapid clearance of a small radiolabeled molecule.[8][9] In the context of the streptavidin-biotin system, an antibody-streptavidin conjugate is first administered and allowed to accumulate at the tumor site and clear from circulation.[1] Subsequently, a small, radiolabeled this compound molecule is injected. It rapidly binds to the streptavidin at the tumor or is quickly excreted through the kidneys, minimizing radiation exposure to non-target tissues.[1][10]
Experimental Protocols
Protocol 1: Radiolabeling of this compound
This section provides example protocols for radiolabeling this compound with Gallium-68 (for PET imaging) and Lutetium-177 (for radiotherapy).
Materials and Reagents:
-
This compound
-
Gallium-68 (⁶⁸Ga) chloride eluted from a ⁶⁸Ge/⁶⁸Ga generator[11]
-
Lutetium-177 (¹⁷⁷Lu) chloride[12]
-
Sodium acetate (B1210297) buffer (0.5 M to 1.0 M, pH 4.5-5.5)[10][12]
-
Ammonium acetate buffer (0.3 M, pH 5.0)[1]
-
Metal-free water
-
Heating block or water bath
-
Solid Phase Extraction (SPE) C18 cartridge for purification[13]
-
0.9% Saline
Step-by-Step Procedure (⁶⁸Ga-DOTA-Biotin):
-
Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.
-
In a sterile, pyrogen-free reaction vial, add the ⁶⁸GaCl₃ eluate.
-
Adjust the pH to 3.5-4.5 by adding sodium acetate buffer.[14]
-
Add this compound (typically 10-20 nmol) to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.[15][16]
-
After incubation, cool the vial to room temperature.
-
Purification (Optional but Recommended):
-
Condition a C18 SPE cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The ⁶⁸Ga-DOTA-biotin will be retained.
-
Wash the cartridge with sterile water to remove any unreacted, hydrophilic ⁶⁸Ga.
-
Elute the final ⁶⁸Ga-DOTA-biotin product with a small volume of 50-70% ethanol, followed by sterile saline to formulate for injection.[13]
-
Step-by-Step Procedure (¹⁷⁷Lu-DOTA-Biotin):
-
In a sterile, pyrogen-free reaction vial, dissolve this compound (typically 10-20 nmol) in acetate or ascorbate (B8700270) buffer (pH 4.5-5.0).
-
Add the required activity of ¹⁷⁷LuCl₃ to the this compound solution.
-
Gently mix and verify the pH of the reaction mixture is between 4.5 and 5.0.[7][13]
-
Incubate the reaction vial in a heating block at 80-95°C for 20-30 minutes.[7][13]
-
After incubation, cool the vial to room temperature. A quenching solution like DTPA can be added to chelate any free ¹⁷⁷Lu.[13]
-
Proceed with purification using an SPE cartridge as described for the ⁶⁸Ga labeling.
| Parameter | Gallium-68 (⁶⁸Ga) | Lutetium-177 (¹⁷⁷Lu) | Yttrium-90 (⁹⁰Y) |
| pH | 3.5 - 4.5 | 4.0 - 5.0 | 4.0 - 4.5 |
| Buffer | Sodium Acetate | Sodium Acetate / Ascorbate | Sodium Acetate |
| Temperature | 95 °C[16] | 80 - 95 °C[13] | 80 °C[7] |
| Time | 5 - 10 min[16] | 20 - 30 min[13] | 20 min[7] |
| Precursor (this compound) | 10 - 20 nmol | 10 - 20 nmol | 10 - 20 nmol |
Protocol 2: Quality Control - Radiochemical Purity (RCP)
Determining the radiochemical purity is a mandatory step before calculating specific activity. Radio-Thin Layer Chromatography (radio-TLC) is a common, rapid method for this purpose.[17][18]
Materials:
-
Instant Thin-Layer Chromatography (iTLC-SG) strips
-
Mobile Phase: e.g., 0.1 M Sodium Citrate buffer or 1:1 mixture of 1M Ammonium Acetate and Methanol.[16][19]
-
Developing chamber
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot (~1-2 µL) of the final radiolabeled this compound solution onto the origin line of an iTLC strip.
-
Place the strip in a developing chamber containing the mobile phase, ensuring the origin spot is above the solvent level.
-
Allow the solvent to migrate up the strip.
-
Remove the strip, allow it to dry, and analyze it using a radio-TLC scanner.
-
Analysis: In a typical system, the radiolabeled [Radionuclide]-DOTA-biotin complex migrates with the solvent front (Rf ≈ 0.9-1.0), while free, unchelated radionuclide remains at the origin (Rf ≈ 0-0.1).[16]
-
Calculate the RCP using the following formula:
RCP (%) = (Counts in Product Peak / Total Counts on Strip) x 100
| Test | Method | Specification |
| Radiochemical Purity (RCP) | Radio-TLC / Radio-HPLC | > 95% |
| pH | pH paper / meter | 4.5 - 7.5 |
| Visual Inspection | Clear, colorless solution | Free of particulate matter |
Protocol 3: Calculation of Specific Activity
Specific activity (SA) is calculated by dividing the total radioactivity of the purified product by the total molar amount of the this compound conjugate (both labeled and unlabeled).[5][20]
Step 1: Measure Total Radioactivity (A)
-
Using a calibrated dose calibrator (ionization chamber), measure the total radioactivity of the final, purified product solution.
-
Record the activity (e.g., in Megabecquerels, MBq) and the exact time of measurement. Account for radioactive decay if there is a delay between measurement and use.
Step 2: Determine Total Moles of this compound (n) This is the most critical step and can be performed with varying levels of accuracy.
-
Method A (Approximation): Assume 100% recovery of the this compound precursor from the synthesis and purification steps. In this case, the total moles of this compound is equal to the initial amount used in the reaction. This method provides an estimate of the molar activity but not the true specific activity, as it doesn't account for potential losses.
-
Method B (Accurate Quantification via HPLC): For a more accurate determination, the concentration of the this compound conjugate in the final product must be measured.[21]
-
System Setup: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (set to ~220 nm) and a radioactivity detector.[22]
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., in µg/mL or nmol/mL).
-
Inject the standards into the HPLC system and generate a standard curve by plotting the UV peak area against the concentration.
-
Sample Analysis: Inject a known volume of the final radiolabeled product onto the HPLC.
-
Quantification: Identify the peak corresponding to this compound in the UV chromatogram. Using the standard curve, determine the concentration of this compound in the injected sample. The radioactivity detector will confirm that this peak corresponds to the radiolabeled product.
-
Calculate Total Moles: Multiply the determined concentration by the total volume of the final product solution to get the total moles (n) of this compound.
-
Step 3: Calculate Specific Activity (SA) Use the following formula:
-
SA = Total Radioactivity (A) / Total Moles of this compound (n)
The units are typically expressed as MBq/nmol or GBq/µmol.
| Parameter | Example Value | Description |
| Initial this compound | 10 nmol | Amount added to the reaction vial. |
| Final Product Volume | 1.0 mL | Total volume after purification and formulation. |
| Measured Radioactivity (A) | 500 MBq | Measured in a dose calibrator at time T₀. |
| Concentration from HPLC | 9.5 nmol/mL | Determined using a standard curve (Method B). |
| Total Moles (n) | 9.5 nmol | Concentration (9.5 nmol/mL) x Volume (1.0 mL). |
| Specific Activity (SA) | 52.6 MBq/nmol | Calculation: 500 MBq / 9.5 nmol. |
Conclusion
The accurate determination of specific activity is paramount for the preclinical and clinical application of radiolabeled this compound. It ensures dose consistency, maximizes therapeutic or diagnostic potential, and is a key component of regulatory compliance. The protocols outlined in this document provide a comprehensive framework for the successful radiolabeling, purification, quality control, and specific activity calculation of [Radionuclide]-DOTA-biotin for researchers engaged in developing advanced radiopharmaceuticals for pre-targeted applications.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pretargeted radioimmunotherapy of cancer: progress step by step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Specific activity - Wikipedia [en.wikipedia.org]
- 7. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. inis.iaea.org [inis.iaea.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quality Control of ⁹⁰Y-DOTA-Biotin Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the essential quality control (QC) testing of Yttrium-90 (⁹⁰Y) labeled DOTA-biotin. Adherence to these QC procedures is critical to ensure the safety, efficacy, and batch-to-batch consistency of this radiopharmaceutical intended for pretargeted radioimmunotherapy.
Introduction
⁹⁰Y-DOTA-biotin is a key component in pretargeted radioimmunotherapy, a multi-step approach for delivering a potent beta-emitting radionuclide, ⁹⁰Y, to tumor cells. The quality of the final radiolabeled product is paramount for its clinical success. This document outlines the critical quality control tests required to release a batch of ⁹⁰Y-DOTA-biotin for preclinical or clinical use. The primary QC assays include the determination of radiochemical purity, radionuclide identity and purity, sterility, and pyrogen content.
Quality Control Specifications
All quantitative data for the release of ⁹⁰Y-DOTA-biotin should meet the specifications outlined in the following table.
| Quality Control Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free from particulate matter |
| pH | pH meter or pH strip | 6.0 - 8.0 |
| Radiochemical Purity (RCP) | ITLC or HPLC | ≥ 95% |
| Radionuclide Identity | Half-life determination | 64.1 ± 2 hours |
| Radionuclide Purity | Gamma Spectroscopy | ≥ 99.9% ⁹⁰Y; Absence of gamma-emitting impurities |
| Sterility | USP <71> Sterility Tests | No microbial growth observed |
| Bacterial Endotoxins | USP <85> Bacterial Endotoxins Test (LAL) | ≤ 175 EU/V (where V is the maximum recommended dose in mL)[1] |
Experimental Protocols
Radiochemical Purity Determination
Radiochemical purity is a critical parameter that indicates the proportion of the total radioactivity in the desired chemical form (i.e., ⁹⁰Y-DOTA-biotin). The presence of radiochemical impurities such as free ⁹⁰Y can lead to undesirable biodistribution and increased radiation dose to non-target tissues. Two common methods for determining RCP are Instant Thin-Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC).
ITLC is a rapid and straightforward method for separating ⁹⁰Y-DOTA-biotin from potential radiochemical impurities like free ⁹⁰Y.
Materials:
-
ITLC-SG (Silica Gel) strips
-
Developing chamber
-
Mobile Phase: 0.05 M Citric Acid, pH 5.0
-
Radio-TLC scanner or a gamma counter
Protocol:
-
Draw a pencil line approximately 1 cm from the bottom of an ITLC-SG strip.
-
Spot a small drop (1-2 µL) of the ⁹⁰Y-DOTA-biotin preparation onto the pencil line.
-
Place the strip in a developing chamber containing the mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip until it reaches the solvent front (approximately 10-15 minutes).
-
Remove the strip from the chamber and allow it to dry.
-
Determine the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into two halves (origin and solvent front) and counting each in a gamma counter.
Data Analysis:
-
Rf values:
-
Free ⁹⁰Y³⁺ remains at the origin (Rf = 0).
-
⁹⁰Y-DOTA-biotin moves with the solvent front (Rf = 0.9-1.0).
-
-
Calculation:
-
% RCP = [Activity at the solvent front / (Activity at the origin + Activity at the solvent front)] x 100
-
HPLC provides a more detailed analysis of radiochemical purity and can separate different radiolabeled species.
Instrumentation:
-
HPLC system with a pump, injector, and a C18 reverse-phase column.
-
In-line radioactivity detector and a UV detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: Radioactivity and UV (at a wavelength suitable for biotin (B1667282) or the this compound conjugate)
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the ⁹⁰Y-DOTA-biotin sample.
-
Run the gradient elution to separate the components.
-
Monitor the eluate with both the radioactivity and UV detectors.
Data Analysis:
-
Identify the peak corresponding to ⁹⁰Y-DOTA-biotin based on its retention time, which should be confirmed with a non-radioactive standard.
-
Integrate the area under the radioactive peaks.
-
Calculation:
-
% RCP = [Area of the ⁹⁰Y-DOTA-biotin peak / Total area of all radioactive peaks] x 100
-
Radionuclide Identity and Purity
Verifying the half-life of the radionuclide confirms the identity of ⁹⁰Y.
Materials:
-
Dose calibrator or a gamma counter.
-
Radioactive sample of ⁹⁰Y-DOTA-biotin.
Protocol:
-
Place the sample in a dose calibrator or gamma counter and record the initial activity.
-
Record the activity at regular time intervals over a period of 2-3 half-lives (e.g., every 24 hours for 3-4 days).
-
Plot the natural logarithm of the activity versus time.
-
The slope of the resulting straight line will be the decay constant (λ).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / λ.
Acceptance Criteria: The measured half-life should be within ± 5% of the known half-life of ⁹⁰Y (64.1 hours).
Since ⁹⁰Y is a pure beta emitter, gamma spectroscopy is used to detect any gamma-emitting impurities.[2] The primary source of ⁹⁰Y is from a ⁹⁰Sr/⁹⁰Y generator, so breakthrough of the parent radionuclide, ⁹⁰Sr, is a potential impurity. Long-lived activation products could also be present.
Instrumentation:
-
High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer (MCA).
Protocol:
-
Calibrate the HPGe detector for energy and efficiency using standard sources.
-
Acquire a background spectrum.
-
Place the ⁹⁰Y-DOTA-biotin sample at a suitable distance from the detector to minimize dead time.
-
Acquire the gamma spectrum for a sufficient time to achieve good counting statistics.
-
To detect long-lived impurities, the sample can be stored for the decay of ⁹⁰Y (e.g., 2-3 weeks) and then re-analyzed.[2]
Data Analysis:
-
The spectrum of pure ⁹⁰Y will show a continuous bremsstrahlung spectrum.[3]
-
Examine the spectrum for any characteristic photopeaks of potential gamma-emitting impurities.
-
Identify and quantify any detected impurities based on their energy and peak area.
Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms in the final product.[4] The direct inoculation method as described in USP <71> is typically used.
Materials:
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile test tubes or vials
-
Incubators set at 30-35°C (for SCDM) and 20-25°C (for FTM)
Protocol:
-
Aseptically transfer a specified volume of the ⁹⁰Y-DOTA-biotin preparation into tubes containing FTM and SCDM.
-
Incubate the FTM tubes at 20-25°C for 14 days to detect aerobic and anaerobic bacteria.
-
Incubate the SCDM tubes at 30-35°C for 14 days to detect fungi and molds.[4]
-
Include positive and negative controls for the media.
-
Visually inspect the tubes for any signs of microbial growth (turbidity) at regular intervals during the incubation period.
Acceptance Criteria: No evidence of microbial growth should be observed in the test samples.
Bacterial Endotoxin (B1171834) Testing (LAL Test)
The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins, which are pyrogenic substances.[5] The gel-clot method is a common and straightforward LAL technique.
Materials:
-
LAL reagent (licensed by the FDA)
-
Control Standard Endotoxin (CSE)
-
Pyrogen-free water (LAL Reagent Water)
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Heating block or water bath at 37 ± 1°C
Protocol:
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
-
Prepare a series of endotoxin standards and positive product controls.
-
Perform the test in duplicate, including negative controls (LAL Reagent Water).
-
Add 0.1 mL of the ⁹⁰Y-DOTA-biotin sample (or its dilution) to a test tube.
-
Add 0.1 mL of the LAL reagent to the tube.
-
Gently mix and incubate the tubes undisturbed at 37°C for 60 minutes.
-
After incubation, carefully invert each tube 180°.
-
A positive result is indicated by the formation of a firm gel that remains intact upon inversion. A negative result is indicated by the absence of a solid clot.
Data Analysis:
-
The test is valid if the negative controls are negative and the positive controls are positive.
-
The endotoxin level in the sample is calculated based on the highest dilution that gives a negative result.
Note on Interference: Radiopharmaceuticals containing chelating agents like DOTA may interfere with the LAL test. This can often be overcome by appropriate dilution of the sample or by the addition of a calcium chloride solution.[6][7] Method validation is required to demonstrate the absence of interference.
Visualizations
Caption: Quality control workflow for ⁹⁰Y-DOTA-biotin preparation.
Caption: Radiolabeling and purification workflow for ⁹⁰Y-DOTA-biotin.
References
- 1. uspbpep.com [uspbpep.com]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Post Yttrium-90 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. youthfilter.com [youthfilter.com]
- 6. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 7. Limulus amebocyte lysate testing: adapting it for determination of bacterial endotoxin in 99mTc-labeled radiopharmaceuticals at a hospital radiopharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of ¹¹¹In-DOTA-Biotin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of Indium-111 labeled DOTA-biotin (¹¹¹In-DOTA-biotin) in murine models. The information compiled is intended to guide researchers in the design, execution, and analysis of preclinical studies evaluating the in vivo behavior of this radiolabeled compound, which is often used in pre-targeted radioimmunotherapy strategies.
Introduction
The avidin-biotin system is a cornerstone of many biological assays due to the high affinity and specificity of the interaction. In nuclear medicine, this system is leveraged for pre-targeted radioimmunotherapy (PRIT). This approach involves the administration of an avidin (B1170675) or streptavidin-conjugated targeting molecule (e.g., a monoclonal antibody against a tumor antigen), which is allowed to accumulate at the target site and clear from circulation. Subsequently, a radiolabeled biotin (B1667282) derivative, such as ¹¹¹In-DOTA-biotin, is administered. It is rapidly distributed and captured by the pre-localized avidin/streptavidin, leading to a high concentration of radioactivity at the target site while minimizing systemic radiation exposure. Understanding the biodistribution of ¹¹¹In-DOTA-biotin is critical for evaluating the efficacy and safety of such therapeutic and diagnostic strategies.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data of ¹¹¹In-DOTA-biotin in mice from various studies. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). These values can vary significantly based on the experimental model, the use of pre-targeting agents, and the time points of analysis.
Table 1: Biodistribution of ¹¹¹In-DOTA-Biotin in Balb/c Mice Pre-treated with Avidin [1]
| Organ/Tissue | 30 min (%ID/g ± SD) | 1 hour (%ID/g ± SD) | 4 hours (%ID/g ± SD) | 24 hours (%ID/g ± SD) |
| Blood | - | - | - | - |
| Liver | - | - | - | - |
| Kidneys | - | - | - | - |
| Spleen | - | - | - | - |
| Lungs | - | - | - | - |
| Muscle | - | - | - | - |
| Target (Avidin) | - | 21.36 ± 2.57 | - | 11.79 ± 4.27 |
| Control (Matrigel) | - | - | - | - |
Note: Specific values for all organs were not provided in the abstract. The data highlights uptake at the target site.
Table 2: Biodistribution of ¹¹¹In-DOTA-Biotin in Athymic Nude Mice with LS174T Xenografts (Pre-targeting with ¹²⁵I-CC49 Fusion Protein) [2][3]
| Organ/Tissue | 4 hours (%ID/g) | 22 hours (%ID/g, i.p. injection) | 22 hours (%ID/g, i.v. injection) | 72 hours (%ID/g) |
| Blood | ~1 | ~0.1 | ~0.2 | ~0.1 |
| Liver | ~1 | ~0.5 | ~0.8 | ~0.5 |
| Spleen | ~0.5 | ~0.2 | ~0.3 | ~0.2 |
| Kidney | ~1.5 | ~1 | ~1.2 | ~0.8 |
| Tumor | ~12 | ~10 | ~5 | ~8 |
Note: Data is estimated from graphical representations in the source.
Table 3: Biodistribution of ¹⁷⁷Lu-DOTA-Biotin in Normal CD1 Mice (No Pre-targeting) [4]
| Organ/Tissue | 4 hours (%ID/g ± SD) | 24 hours (%ID/g ± SD) |
| Blood | 0.03 ± 0.01 | 0.00 ± 0.00 |
| Heart | 0.04 ± 0.01 | 0.01 ± 0.00 |
| Lungs | 0.08 ± 0.02 | 0.02 ± 0.01 |
| Liver | 0.12 ± 0.02 | 0.05 ± 0.02 |
| Spleen | 0.06 ± 0.01 | 0.02 ± 0.01 |
| Kidneys | 0.69 ± 0.10 | 0.16 ± 0.04 |
| Stomach | 0.04 ± 0.01 | 0.01 ± 0.01 |
| Intestines | 0.07 ± 0.02 | 0.03 ± 0.01 |
| Muscle | 0.03 ± 0.01 | 0.01 ± 0.00 |
| Bone | 0.05 ± 0.01 | 0.02 ± 0.01 |
Note: This study used ¹⁷⁷Lu instead of ¹¹¹In, but provides insight into the biodistribution of the this compound chelate itself without a pre-targeting agent, showing rapid clearance and low tissue retention.
Experimental Protocols
Radiolabeling of this compound with Indium-111
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
¹¹¹InCl₃ in 0.05 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
Metal-free water and vials
-
Heating block
-
ITLC-SG strips
-
Mobile phase (e.g., 0.1 M EDTA solution)
-
Radio-TLC scanner
Procedure:
-
In a metal-free microcentrifuge tube, dissolve this compound in ammonium acetate buffer.
-
Add ¹¹¹InCl₃ solution to the this compound solution. A typical molar ratio would be optimized to ensure high labeling efficiency.
-
Incubate the reaction mixture at an elevated temperature (e.g., 37-95°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.
-
After incubation, allow the mixture to cool to room temperature.
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC). Spot the reaction mixture onto an ITLC-SG strip.
-
Develop the strip using a suitable mobile phase. In a typical system with EDTA as the mobile phase, free ¹¹¹In-EDTA will migrate with the solvent front, while ¹¹¹In-DOTA-biotin remains at the origin.[1]
-
Scan the strip using a radio-TLC scanner to quantify the percentage of radiolabeled product versus free radiometal. A radiochemical purity of >95% is generally considered acceptable for in vivo studies.
Animal Model and Study Design
Materials:
-
Appropriate mouse strain (e.g., Balb/c, athymic nude mice for xenografts).[1][2]
-
(If applicable) Tumor cells for xenograft models (e.g., LS174T).[2]
-
(If applicable) Pre-targeting agent (e.g., avidin, streptavidin-antibody conjugate).
-
¹¹¹In-DOTA-biotin solution formulated in sterile saline or PBS.
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
-
Syringes and needles for injection.
-
Gamma counter.
Procedure:
-
Animal Acclimatization: House the mice under standard conditions for at least one week before the experiment. For studies aiming to mimic human serum biotin levels, a biotin-deficient diet may be provided for at least 5 days prior to the study.[5]
-
(Optional) Tumor Implantation: If using a xenograft model, implant tumor cells subcutaneously or intraperitoneally and allow tumors to grow to a suitable size.
-
(Optional) Pre-targeting: If the study involves a pre-targeting step, administer the avidin or streptavidin conjugate (e.g., intramuscularly or intravenously) and allow for an appropriate localization and clearance period (e.g., 10 minutes to 24 hours).[1][2]
-
Radiotracer Administration: Administer a known amount of ¹¹¹In-DOTA-biotin (e.g., 370 kBq in 50 µl) to each mouse, typically via intravenous (tail vein) injection.[1] Note the exact injected dose for each animal.
-
Biodistribution Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 30 min, 1 h, 4 h, 24 h).[1]
-
Tissue Collection: Immediately following euthanasia, perform dissection and collect organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Sample Processing: Weigh each tissue sample and place it in a counting tube.
-
Radioactivity Measurement: Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
-
Data Analysis: Correct the counts for radioactive decay. Calculate the percentage of the injected dose per gram (%ID/g) for each tissue.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for ¹¹¹In-DOTA-biotin biodistribution studies in mice.
References
- 1. cdn.fortunepublish.com [cdn.fortunepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for a Three-Step Pretargeting Protocol with DOTA-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretargeted radioimmunotherapy (PRIT) is a multi-step strategy designed to enhance the therapeutic index of radionuclide therapies. By separating the delivery of a tumor-targeting agent from the administration of a radiolabeled molecule, pretargeting aims to maximize radiation dose to the tumor while minimizing systemic toxicity. The streptavidin-biotin system, with its exceptionally high binding affinity (Kd ≈ 10⁻¹⁵ M), is a cornerstone of many pretargeting approaches.[1][2]
This document outlines a three-step pretargeting protocol utilizing a monoclonal antibody-streptavidin (mAb-SA) conjugate, a clearing agent, and a DOTA-biotin construct radiolabeled with a therapeutic radionuclide. The 1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid (DOTA) chelate is favored for its stable complexation with a variety of radiometals suitable for therapy, such as Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu).[3][4]
Principle of the Three-Step Pretargeting Protocol
The protocol is executed in three sequential steps, as illustrated in the workflow diagram below:
-
Tumor Targeting: A monoclonal antibody (mAb) conjugated to streptavidin (SA) is administered to the subject. The mAb is chosen for its high specificity to a tumor-associated antigen, allowing the mAb-SA conjugate to accumulate at the tumor site.
-
Blood Clearance: After a sufficient incubation period for tumor localization (typically 24-48 hours), a clearing agent is administered.[5][6] This agent binds to the circulating, unbound mAb-SA conjugates, facilitating their rapid removal from the bloodstream, primarily through hepatic uptake.[1][3] This step is crucial for reducing off-target radiation exposure.
-
Radionuclide Delivery: Finally, a low molecular weight this compound molecule, chelated with a therapeutic radionuclide, is administered. This small molecule rapidly distributes throughout the body and is quickly excreted via the kidneys, except where it is captured by the pre-localized mAb-SA at the tumor site.[1][5] This rapid clearance of unbound radiolabeled biotin (B1667282) further enhances the tumor-to-normal tissue dose ratio.
Experimental Workflow Diagram
Caption: Workflow of the three-step pretargeting protocol.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound-based pretargeting.
Table 1: Biodistribution of Radiolabeled this compound in Pretargeted Models
| Radionuclide | Model System | Time Post-Injection | Tumor Uptake (%ID/g) | Blood Levels (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| ⁹⁰Y | Human SCLC, CRC, Breast Cancer Xenografts | 24 h | >20 | <0.5 | ~1-2 | [3] |
| ⁶⁷Ga | Human Pancreatic Adenocarcinoma Xenograft | 24 h | Variable, but significant targeting | Low | High, but reducible with succinylated construct | [1][7] |
| ¹¹¹In | B-cell Hodgkin Lymphoma Patient | 24 h | Clearly visualized active tumor sites | Not specified | Not specified | [2] |
| ⁶⁴Cu | Human Colorectal Carcinoma Xenograft | 1 h | 18.9 | Rapidly disappearing | Main excretion route | [8] |
| ¹⁷⁷Lu | Normal CD1 Mice (this compound alone) | 4 h | Not Applicable | <0.1 | ~1.0 | [9] |
%ID/g = Percentage of Injected Dose per gram of tissue.
Table 2: Dosimetry and Therapeutic Ratios
| Parameter | Conventional RIT | Pretargeted RIT (⁹⁰Y-DOTA-biotin) | Reference |
| Tumor-to-Bone Marrow Absorbed Dose Ratio | 6:1 | 63:1 | [3] |
| Tumor-to-Whole Body Dose Ratio (Median) | Not specified | 35:1 | [10] |
| Kidney Absorbed Dose (mGy/MBq) | Not specified | ~1.5 - 3.5 | [9][11] |
| Bladder Absorbed Dose (mGy/MBq) | Not specified | ~3.0 | [6] |
Detailed Experimental Protocols
Protocol 1: Preparation of Monoclonal Antibody-Streptavidin (mAb-SA) Conjugates
This protocol describes a common method for conjugating streptavidin to a monoclonal antibody using a thiol-maleimide crosslinking strategy.
Materials:
-
Monoclonal antibody (mAb) reactive with the target antigen
-
Streptavidin (SA)
-
2-Iminothiolane (2-IT, Traut's Reagent)
-
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)
-
Sephadex G-25 spin columns
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Borate (B1201080) buffer, pH 8.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC-HPLC) system
Procedure:
-
Thiolation of mAb: a. Dialyze the mAb into 0.1 M borate buffer, pH 8.5. b. React the mAb with a 30-fold molar excess of 2-IT at room temperature for 1 hour to introduce sulfhydryl groups.[12] c. Purify the thiolated mAb using a Sephadex G-25 spin column equilibrated with PBS.
-
Activation of Streptavidin: a. Dissolve SA in 0.1 M borate buffer, pH 8.5. b. React SA with a 10-fold molar excess of Sulfo-SMCC (dissolved in DMSO) at room temperature for 30 minutes to introduce maleimide (B117702) groups.[12] c. Purify the maleimido-derivatized SA using a Sephadex G-25 spin column equilibrated with PBS.
-
Conjugation Reaction: a. Immediately mix the purified thiolated mAb and activated SA at an equimolar ratio. b. Allow the reaction to proceed at room temperature for 1-2 hours. The sulfhydryl groups on the mAb will react with the maleimide groups on the SA.
-
Purification and Characterization: a. Purify the mAb-SA conjugate from unreacted components using preparative size-exclusion chromatography.[13] b. Characterize the conjugate for purity, biotin-binding capacity, and immunoreactivity using SEC-HPLC and appropriate binding assays.[12][13]
Protocol 2: Radiolabeling of this compound with Yttrium-90
This protocol provides a general method for labeling this compound with ⁹⁰Y.
Materials:
-
This compound
-
⁹⁰Y-chloride (⁹⁰YCl₃)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 5.3)
-
Diethylenetriaminepentaacetic acid (DTPA) solution (100 mM)
-
Heating block or water bath
-
Radio-TLC system for quality control
Procedure:
-
In a sterile, pyrogen-free reaction vial, combine this compound (e.g., to a final concentration of 2 mg/mL) with ammonium acetate buffer.[14]
-
Add the required activity of ⁹⁰YCl₃ to the vial.
-
Heat the reaction mixture at 85-95°C for 30 minutes.[14]
-
After heating, allow the vial to cool to room temperature.
-
Add a small volume of 100 mM DTPA solution to chelate any unbound ⁹⁰Y.[14]
-
Determine the radiochemical purity of the ⁹⁰Y-DOTA-biotin using a suitable radio-TLC system and/or an avidin-binding assay to ensure >95% purity.[5]
Protocol 3: In Vivo Three-Step Pretargeting Study in a Xenograft Mouse Model
This protocol outlines a typical preclinical study to evaluate the efficacy of the three-step pretargeting system.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
mAb-SA conjugate
-
Clearing agent (e.g., biotinylated N-acetyl-galactosamine human serum albumin)
-
⁹⁰Y-DOTA-biotin
-
Biotin-free rodent diet (optional, to reduce endogenous biotin levels)[5]
-
Anesthesia
-
Gamma counter and/or SPECT/CT imaging system
Procedure:
-
Preparation: a. (Optional) Place mice on a biotin-free diet for at least 7 days prior to the study to reduce levels of endogenous biotin, which can interfere with the streptavidin-biotin interaction.[5]
-
Step 1: mAb-SA Administration: a. Administer a defined dose of the mAb-SA conjugate (e.g., 140-400 µg) to the tumor-bearing mice via intravenous (i.v.) injection.[5][8]
-
Step 2: Clearing Agent Administration: a. After 24-48 hours, administer the clearing agent (e.g., 100 µg) via i.v. injection to remove unbound mAb-SA from the circulation.[5][8]
-
Step 3: Radiolabeled this compound Administration: a. After 4-6 hours, administer a therapeutic dose of ⁹⁰Y-DOTA-biotin (e.g., 500 µCi) via i.v. injection.[8][15]
-
Monitoring and Analysis: a. Monitor the mice for tumor volume, body weight, and any signs of toxicity.[15] b. At selected time points (e.g., 4, 24, 48, 120 hours post-injection of radioactivity), euthanize cohorts of mice.[16] c. Harvest tumors and major organs (blood, liver, spleen, kidneys, muscle, bone) for biodistribution analysis by weighing the tissues and measuring radioactivity in a gamma counter.[16] d. Calculate the %ID/g for each tissue to determine the targeting efficacy and clearance profile.
Signaling Pathway and Logical Relationship Diagram
Caption: Key molecular interactions in the pretargeting system.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of anti-tenascin monoclonal antibody-streptavidin conjugates for pretargeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a streptavidin-anti-carcinoembryonic antigen antibody, radiolabeled biotin pretargeting method for radioimmunotherapy of colorectal cancer. Reagent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Application Notes: DOTA-biotin in Pretargeted SPECT Imaging
References
- 1. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes: DOTA-Biotin in Pretargeted Cell Binding Assays
Introduction
The DOTA-biotin conjugate is a powerful tool in biomedical research and drug development, particularly for targeted radionuclide applications. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent, capable of stably binding a variety of diagnostic and therapeutic radionuclides, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1][2][3] Biotin (B1667282), a water-soluble vitamin, forms one of the strongest known non-covalent biological interactions with the proteins avidin (B1170675) and streptavidin (dissociation constant, K_d ≈ 10⁻¹⁵ M).[4][5] This exceptionally high affinity and specificity make the biotin-streptavidin system an ideal component for molecular targeting and signal amplification.[4][6]
The combination of these two moieties in a this compound conjugate allows for a "pretargeting" strategy.[7][8] In this approach, a targeting molecule (e.g., a monoclonal antibody) conjugated to streptavidin is first administered to bind to a specific receptor on the cell surface. After allowing for accumulation at the target site and clearance of the unbound conjugate from circulation, the radiolabeled this compound is introduced. It rapidly binds to the streptavidin localized on the target cells, delivering the radionuclide with high precision.[7] This method enhances the target-to-background ratio and minimizes off-target radiation exposure.[8]
These application notes provide a detailed protocol for radiolabeling this compound and performing a subsequent pretargeted cell binding assay to quantify binding affinity (K_d) and receptor density (B_max).
Key Experimental Protocols
Protocol 1: Radiolabeling of this compound with a Radionuclide (e.g., ⁶⁸Ga)
This protocol describes the chelation of a radionuclide by the this compound conjugate. The conditions may require optimization based on the specific radionuclide used.
Materials and Reagents:
-
This compound conjugate
-
Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (pH 3.8-4.5)
-
Metal-free water and reaction vials
-
Heating block
-
Radio-HPLC or radio-TLC for quality control
Procedure:
-
Prepare a stock solution of this compound in metal-free water.
-
In a metal-free reaction vial, add a specific amount of the this compound solution (e.g., 10-20 nmol).
-
Elute ⁶⁸Ga from the generator according to the manufacturer's instructions.
-
Add the ⁶⁸Ga eluate (e.g., 7-10 MBq) to the vial containing this compound and sodium acetate buffer.[9]
-
Gently mix the solution and incubate at 90-95°C for 15-20 minutes.[9]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. A purity of >97% is desirable.[9]
-
The resulting [⁶⁸Ga]this compound is now ready for use in cell binding assays.
Protocol 2: Pretargeted Saturation Cell Binding Assay
This protocol determines the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) on a target cell line.[10][11] It involves three main components: total binding, non-specific binding, and specific binding.[12]
Materials and Reagents:
-
Target cells (expressing the antigen of interest) and a negative control cell line.
-
Streptavidin-conjugated monoclonal antibody (targeting the antigen of interest).
-
Radiolabeled [⁶⁸Ga]this compound (from Protocol 1).
-
Unlabeled ("cold") biotin for non-specific binding determination.
-
Cell binding buffer (e.g., PBS with 1% BSA).
-
Multi-well plates (e.g., 96-well).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Experimental Workflow Diagram
Caption: Workflow for the pretargeted this compound cell binding assay.
Procedure:
-
Cell Preparation:
-
Culture target cells to approximately 70-80% confluency.
-
Harvest the cells and determine the cell count and viability.
-
Resuspend the cells in cold cell binding buffer to a final concentration of 1-2 million cells/mL.[13]
-
Aliquot 50 µL of the cell suspension (containing 0.5-1 x 10⁵ cells) into each well of a 96-well plate.[13]
-
-
Pretargeting Step:
-
Add the streptavidin-conjugated antibody to the cells at a concentration known to saturate the target receptors.
-
Incubate for 1-2 hours at 4°C with gentle agitation to allow binding while minimizing internalization.[14]
-
Wash the cells three times with cold binding buffer to remove unbound antibody-streptavidin conjugate.
-
-
Saturation Binding:
-
Prepare serial dilutions of the radiolabeled [⁶⁸Ga]this compound in binding buffer.
-
Total Binding: To a set of wells containing the pretargeted cells, add increasing concentrations of [⁶⁸Ga]this compound.
-
Non-specific Binding (NSB): To a parallel set of wells, first add a large excess of unlabeled biotin (e.g., 100-1000 fold molar excess) to saturate the streptavidin binding sites, then add the increasing concentrations of [⁶⁸Ga]this compound.[11]
-
Adjust the total volume in each well to be constant (e.g., 200 µL).
-
Incubate the plates for 2 hours at 4°C to reach binding equilibrium.[13]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.[12] This separates the cells (with bound radioligand) from the buffer (containing unbound radioligand).
-
Quickly wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioactivity.
-
Place the filters into counting tubes and measure the radioactivity (in counts per minute, CPM) using a gamma counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding. [12]
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola) to determine the K_d and B_max values.[15] The K_d is the concentration of radioligand required to occupy 50% of the receptors at equilibrium, and B_max represents the total concentration of binding sites.[10]
-
Data Presentation
The quantitative data from the saturation binding experiment should be organized for clarity and easy interpretation.
Table 1: Representative Saturation Binding Data
| [⁶⁸Ga]this compound (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1,550 | 150 | 1,400 |
| 0.5 | 6,800 | 450 | 6,350 |
| 1.0 | 11,500 | 800 | 10,700 |
| 2.5 | 21,000 | 1,750 | 19,250 |
| 5.0 | 29,500 | 3,200 | 26,300 |
| 10.0 | 36,000 | 6,100 | 29,900 |
| 20.0 | 40,500 | 11,500 | 29,000 |
| 40.0 | 42,000 | 21,000 | 21,000 |
Table 2: Calculated Binding Parameters
| Parameter | Value | Unit | Description |
| K_d | 2.2 | nM | Equilibrium Dissociation Constant (Affinity) |
| B_max | 31,500 | CPM | Maximum Number of Binding Sites (Receptor Density) |
| B_max | 1.5 x 10⁵ | sites/cell | Maximum Number of Binding Sites (Receptor Density) |
Note: Conversion of B_max from CPM to sites/cell requires knowledge of the specific activity of the radioligand and the number of cells per well.
References
- 1. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 2. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing chelators for radionuclide therapy: Revealing key interactions through computational modeling | Poster Board #757 - American Chemical Society [acs.digitellinc.com]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - BG [thermofisher.com]
- 5. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 8. Avidin-biotin system for delivery of diagnostic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. revvity.com [revvity.com]
- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols: DOTA-biotin for Targeted Radionuclide Therapy of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DOTA-biotin in pretargeted radionuclide therapy (PRIT) of solid tumors. This approach leverages the high affinity of the avidin-biotin interaction to deliver therapeutic radionuclides to tumor sites with high precision, minimizing off-target toxicity.
Introduction to Pretargeted Radionuclide Therapy (PRIT) with this compound
Targeted radionuclide therapy aims to selectively deliver cytotoxic radiation to cancer cells while sparing healthy tissues. The pretargeting strategy using this compound is a multi-step approach designed to enhance the therapeutic index of radiopharmaceuticals.[1] In this system, a tumor-targeting agent, typically a monoclonal antibody (mAb) conjugated to streptavidin or avidin (B1170675), is administered first.[2] After the antibody-conjugate has accumulated at the tumor site and cleared from circulation, a radiolabeled this compound molecule is administered.[1][2] The small, rapidly clearing this compound then binds with high affinity to the streptavidin at the tumor, delivering a potent dose of radiation directly to the cancerous tissue.[1][3] A clearing agent may be used to expedite the removal of the unbound antibody-conjugate from the bloodstream, further improving the tumor-to-background ratio.[1][4]
This methodology offers several advantages over directly radiolabeled antibodies, including improved pharmacokinetics and the ability to use short-lived, high-energy radionuclides.[1] The DOTA chelator can be complexed with a variety of therapeutic radionuclides, such as Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga) for theranostic applications.[4][5][6]
Key Concepts and Workflow
The fundamental principle of this compound based PRIT involves a sequence of administrations to achieve targeted radionuclide delivery.
Caption: General workflow for this compound based pretargeted radionuclide therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound for targeted radionuclide therapy.
Table 1: Radiolabeling Efficiency and Purity
| Radionuclide | This compound Conjugate | Labeling Efficiency (%) | Radiochemical Purity (%) | Reference |
| ⁶⁷Ga | This compound | >99 | >99 | [4] |
| ⁶⁸Ga | This compound | >97 | >97 | [5] |
| ¹¹¹In | This compound | 95.9-97.7 (mean) | 93.1-98.2 (range) | [7] |
| ⁹⁰Y | This compound | 96.6-98.7 (mean) | 93.3-99.0 (range) | [7] |
| ⁹⁰Y | r-BHD | >99 | >99 | [6] |
| ¹⁷⁷Lu | r-BHD | >99 | >99 | [6] |
Table 2: In Vivo Tumor Targeting and Biodistribution
| Tumor Model | Radionuclide | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Time Post-Injection | Reference |
| Human Pancreatic Adenocarcinoma (HPAC) | ⁶⁷Ga | ~10 | Not specified | 24 h | [4] |
| Human Colon Carcinoma (LS180) | ⁹⁰Y | Not specified | >10:1 | 1-2 days | [1] |
| Human Colon Carcinoma (SW-1222) | ⁹⁰Y | ~15 | 18:1 | 2 h | [8] |
| Human Colon Carcinoma (SW-1222) | ⁹⁰Y | ~12 | >800:1 | 120 h | [8] |
| Ramos Lymphoma | ⁹⁰Y | Not specified | 35:1 (median tumor-to-whole-body) | Not specified | [1] |
| Metastatic Melanoma (Patient) | ⁹⁰Y | Not specified (Dose: ~12 mGy/MBq) | Not specified | Not specified | [6] |
Experimental Protocols
Radiolabeling of this compound with Gallium-67 (⁶⁷Ga)
This protocol is adapted from a method used for preclinical imaging studies.[4]
Materials:
-
This compound
-
⁶⁷GaCl₃ in 0.3 M ammonium (B1175870) acetate (B1210297), pH 5.0
-
0.3 M ammonium acetate buffer, pH 5.0
-
5 mM Diethylenetriaminepentaacetic acid (DTPA) solution
-
Heating block or water bath
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
High-performance liquid chromatography (HPLC) system or avidin-coated agarose (B213101) beads for quality control
Procedure:
-
In a reaction vial, add 10 µL of this compound solution (10 µg in 0.3 M ammonium acetate).
-
Add approximately 50 µL of ⁶⁷GaCl₃ solution (74 MBq or 2 mCi) in 0.3 M ammonium acetate, pH 5.0.
-
Gently mix the solution.
-
Incubate the reaction mixture at 100°C (boiling) for 5 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Add a small volume of 5 mM DTPA solution to chelate any unbound ⁶⁷Ga.
-
Determine the radiochemical purity using gradient HPLC or by assessing the binding to avidin-coated agarose beads. A radiochemical purity of >99% is expected.
Caption: Protocol for radiolabeling this compound with ⁶⁷Ga.
In Vivo Pretargeted Radioimmunotherapy in a Xenograft Mouse Model
This generalized protocol is based on methodologies from several preclinical studies.[4][8]
Materials:
-
Tumor-bearing mice (e.g., nude mice with human tumor xenografts).
-
Biotin-deficient diet (recommended for at least 5 days prior to the study).[4]
-
Antibody-streptavidin conjugate (e.g., scFv-CC49-streptavidin).
-
Synthetic clearing agent (e.g., biotinylated N-acetyl-galactosamine).
-
Radiolabeled this compound (e.g., ⁹⁰Y-DOTA-biotin).
-
Saline for injections.
-
Animal handling and injection equipment.
-
Imaging or biodistribution analysis equipment.
Procedure:
-
Animal Preparation: House animals on a biotin-deficient diet for at least 5 days before the start of the experiment to reduce endogenous biotin levels.[4]
-
Day 0: Administer the antibody-streptavidin conjugate intravenously (IV) to the tumor-bearing mice. The dose will depend on the specific conjugate and tumor model (e.g., 600 µg of scFv-CC49-streptavidin).[4]
-
Day 1 (20 hours post-conjugate): Administer the synthetic clearing agent intravenously to remove unbound antibody-streptavidin from circulation (e.g., 100 µg of biotinylated N-acetyl-galactosamine).[4]
-
Day 1 (24 hours post-conjugate): Administer the radiolabeled this compound intravenously. The activity will depend on the radionuclide and study purpose (e.g., 10.18 ± 0.22 MBq for imaging, up to 800 µCi for therapy).[4][8]
-
Follow-up:
-
For biodistribution studies: Sacrifice animals at various time points (e.g., 2, 24, 48, 120 hours) post-radiolabeled biotin injection.[4][8] Harvest tumors and major organs, weigh them, and measure radioactivity using a gamma counter. Express results as percentage of injected dose per gram of tissue (%ID/g).
-
For therapy studies: Monitor tumor volume and animal weight over time. Compare treated groups to control groups (e.g., saline, unlabeled this compound).[8]
-
Caption: Experimental workflow for in vivo pretargeted radioimmunotherapy.
Conclusion
The use of this compound in a pretargeted radioimmunotherapy strategy represents a powerful platform for the treatment of solid tumors. The high affinity of the biotin-streptavidin interaction, coupled with the favorable pharmacokinetics of the small this compound molecule, allows for the delivery of high radiation doses to the tumor while minimizing systemic toxicity.[8] The protocols and data presented here provide a foundation for researchers to design and execute their own preclinical and translational studies in this promising area of nuclear medicine. Further research may focus on optimizing clearing agents, developing novel this compound conjugates with improved properties, and expanding the range of applicable tumor targets and radionuclides.[4][9][10]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 3. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Biotin derivatives carrying two chelating DOTA units. Synthesis, in vitro evaluation of biotinidases resistance, avidin binding, and radiolabeling tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of DOTA-Biotin to Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of DOTA-biotin to peptides and proteins. This process is critical for a variety of applications, particularly in the field of pretargeted radionuclide therapy and diagnostics, where the high affinity of the biotin-streptavidin interaction is leveraged for targeted delivery of radiolabeled DOTA chelates.[1][2][3][4]
Introduction
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator widely used for complexing radiometals for imaging and therapeutic applications in nuclear medicine.[5] Biotin (B1667282), a small vitamin, exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin.[6] The conjugation of DOTA to biotin creates a versatile molecule that can be radiolabeled and then targeted to cells or tissues that have been pre-labeled with an avidin or streptavidin-conjugated targeting vector, such as a monoclonal antibody.[2][3] This pretargeting strategy can improve the therapeutic index by allowing for the clearance of unbound antibody-streptavidin conjugate before the administration of the radiolabeled this compound, thereby reducing off-target radiation exposure.[7]
The most common method for conjugating this compound to peptides and proteins involves the use of N-hydroxysuccinimide (NHS) esters of DOTA or biotin, which react with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the target molecule to form stable amide bonds.[6][8][9]
Key Applications
-
Pretargeted Radioimmunotherapy (RIT): Delivery of therapeutic radionuclides to tumor cells.[1][2][3]
-
Pretargeted Radioimmunodetection (RID): Imaging of tumors or other disease sites.
-
Affinity Purification: Immobilization of biotinylated molecules on streptavidin-coated supports.[10][11]
-
Immunoassays (e.g., ELISA, Western Blotting): Detection and quantification of target molecules.[10]
Chemical Conjugation Strategies
The primary strategy for conjugating this compound to peptides and proteins is through amine-reactive chemistry using NHS esters. This method is widely applicable as most peptides and proteins contain accessible primary amine groups on lysine residues and the N-terminus.[12]
Amine-Reactive Conjugation via NHS Esters
The reaction involves the NHS ester of this compound reacting with a primary amine on the peptide or protein to form a stable amide bond, releasing NHS as a byproduct. The reaction is typically carried out in a buffer with a pH of 7-9.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation of this compound to peptides and proteins.
Table 1: Recommended Molar Coupling Ratios for Biotinylation
| Target Molecule | Molar Coupling Ratio (Biotin Reagent : Protein/Peptide) | Notes | Reference |
| Proteins (>1000 Da) | 1:1 to 5:1 | A 1:1 ratio is a good starting point to control the degree of biotinylation. Higher ratios can be used if the initial biotinylation is insufficient. | [13][14] |
| Peptides | 3:1 to 5:1 (Peptide : Biotin) | A higher ratio of peptide to biotin is recommended for small peptides to ensure complete incorporation of a single biotin per peptide, especially when purification is challenging. | [13] |
| Antibodies | 10:1 to 20:1 (Biotin Reagent : Antibody) | This excess helps to ensure efficient labeling. | [9] |
Table 2: Typical Reaction Conditions for NHS-Ester Based Conjugation
| Parameter | Condition | Notes | Reference |
| pH | 7.2 - 8.5 | Reaction efficiency is dependent on pH. Buffers should be free of primary amines (e.g., Tris, glycine). PBS is a common choice. | [6][8][9] |
| Temperature | Room Temperature or 4°C | Incubation at room temperature is faster, while 4°C can be used for longer reactions with sensitive proteins. | [6][9] |
| Incubation Time | 30 - 60 minutes at RT or ≥ 2 hours at 4°C | The optimal time may need to be determined empirically. | [6][9] |
| Quenching | Addition of a primary amine-containing buffer (e.g., Tris-HCl) | This step is crucial to stop the reaction and prevent non-specific labeling. | [6] |
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS-ester to a Peptide
This protocol describes the conjugation of a commercially available DOTA-NHS-ester to a peptide containing a primary amine.
Materials:
-
Peptide of interest
-
DOTA-NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, 150 mM NaCl, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies: Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase HPLC system.
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[9]
-
DOTA-NHS-ester Preparation: Immediately before use, dissolve the DOTA-NHS-ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[9]
-
Conjugation Reaction:
-
Calculate the required volume of the DOTA-NHS-ester stock solution to achieve the desired molar excess (e.g., 3-5 fold molar excess of peptide to DOTA-NHS-ester for peptides).[13]
-
Add the calculated volume of the DOTA-NHS-ester stock solution to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[13]
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Purify the DOTA-conjugated peptide from excess DOTA-NHS-ester and byproducts using size-exclusion chromatography or RP-HPLC.
-
Characterization: Characterize the final product by mass spectrometry to confirm the conjugation and determine the degree of labeling.
Protocol 2: Biotinylation of a Protein (e.g., Antibody) using Biotin-NHS-ester
This protocol outlines the biotinylation of a protein, such as an antibody, which can subsequently be used in a pretargeting system with a this compound conjugate.
Materials:
-
Protein of interest (e.g., antibody)
-
Biotin-NHS-ester (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0[6]
-
Purification supplies: Desalting column or dialysis cassette (10 kDa MWCO).
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.[14]
-
Biotin-NHS-ester Preparation: Prepare a stock solution of the Biotin-NHS-ester in anhydrous DMSO (e.g., 20 mg/mL) immediately before use.[9]
-
Biotinylation Reaction:
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture and incubate for an additional 15-30 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.[9]
-
Characterization: The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
Visualized Workflows and Relationships
This compound Conjugation Workflow
The following diagram illustrates the general workflow for conjugating this compound to a peptide or protein via NHS-ester chemistry.
Caption: General workflow for this compound conjugation.
Pretargeted Radioimmunotherapy Logical Flow
This diagram outlines the logical steps involved in a pretargeted radioimmunotherapy application using a this compound conjugate.
Caption: Logical flow of pretargeted radioimmunotherapy.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low Conjugation Efficiency | - Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. - Incorrect pH of the reaction buffer. - Hydrolyzed NHS-ester reagent due to moisture. - Insufficient molar excess of the biotinylation reagent. | - Use an amine-free buffer (e.g., PBS, phosphate buffer). - Ensure the pH is within the optimal range (7-9). - Use fresh, anhydrous solvent to prepare the NHS-ester solution and handle the solid reagent appropriately to avoid moisture. - Increase the molar excess of the biotinylation reagent. | [6][12] |
| Loss of Protein Activity | - Conjugation at a critical lysine residue within the active site or binding region. | - Reduce the molar excess of the biotinylation reagent to decrease the degree of labeling. - Consider alternative conjugation chemistries that target other functional groups (e.g., sulfhydryls on cysteine residues) if available. | [9] |
| Precipitation of Protein during Conjugation | - High concentration of organic solvent from the NHS-ester stock solution. - Change in protein solubility due to modification. | - Keep the volume of the organic solvent to a minimum (typically <10% of the total reaction volume). - Perform the reaction at a lower protein concentration. |
Conclusion
The conjugation of this compound to peptides and proteins is a powerful technique for a range of biomedical applications. By following these detailed protocols and considering the key quantitative parameters, researchers can successfully produce and characterize these important bioconjugates for their specific research and development needs. Careful optimization of reaction conditions and thorough purification and characterization are essential for obtaining high-quality conjugates with desired properties.
References
- 1. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and solid phase synthesis of new DOTA conjugated (+)-biotin dimers planned to develop molecular weight-tuned avidin oligomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. lifetein.com [lifetein.com]
- 11. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. sartorius.com [sartorius.com]
- 14. sartorius.com [sartorius.com]
Application Notes and Protocols for Dosimetry Calculations in ⁹⁰Y-DOTA-Biotin Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ⁹⁰Y-DOTA-biotin therapy, a promising modality in targeted radionuclide therapy. The following sections detail the principles, experimental procedures, and calculation methods required to accurately estimate the radiation dose delivered to tumors and normal organs.
Introduction to ⁹⁰Y-DOTA-Biotin Therapy and Dosimetry
Yttrium-90 (⁹⁰Y) is a pure high-energy beta-emitting radionuclide with a half-life of 64.1 hours, making it suitable for radioimmunotherapy (RIT). The DOTA chelator strongly complexes ⁹⁰Y, and its conjugation to biotin (B1667282) allows for a pretargeted approach. In pretargeted radioimmunotherapy (PRIT), a monoclonal antibody conjugated to streptavidin or avidin (B1170675) is first administered to target tumor-associated antigens. After a clearing agent removes the unbound antibody-conjugate from circulation, ⁹⁰Y-DOTA-biotin is administered and rapidly binds to the tumor-localized streptavidin/avidin, delivering a potent and targeted radiotherapeutic dose.
Accurate dosimetry is crucial for the clinical success of ⁹⁰Y-DOTA-biotin therapy to ensure that the tumor receives a therapeutic dose while minimizing toxicity to healthy organs. Dosimetry calculations aim to determine the absorbed radiation dose in various tissues based on the biodistribution of the radiopharmaceutical.
Experimental Protocols
Radiolabeling of DOTA-Biotin with ⁹⁰Y
This protocol describes the radiolabeling of this compound with Yttrium-90 Chloride (⁹⁰YCl₃).
Materials:
-
This compound conjugate
-
⁹⁰YCl₃ in dilute HCl (high purity)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.0)
-
Metal-free water
-
Heating block or water bath
-
ITLC-SG strips
-
Mobile phase: 50 mM EDTA in 0.1 M ammonium acetate, pH 7.0
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add a specific amount of this compound conjugate dissolved in metal-free water.
-
Add the ammonium acetate buffer to the tube.
-
Carefully add the required activity of ⁹⁰YCl₃ to the tube. The molar ratio of this compound to ⁹⁰Y should be optimized but is typically in excess to ensure high radiolabeling efficiency.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture at 80-95°C for 30-60 minutes.
-
Allow the reaction to cool to room temperature.
Quality Control:
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC-SG strip.
-
Develop the chromatogram using the mobile phase. In this system, free ⁹⁰Y will migrate with the solvent front (Rf = 0.8-1.0), while ⁹⁰Y-DOTA-biotin will remain at the origin (Rf = 0.0-0.2).
-
Analyze the strip using a radio-TLC scanner or by cutting the strip into segments and counting in a gamma counter to determine the radiochemical purity.
-
A radiochemical purity of >95% is generally considered acceptable for in vivo studies.
In Vivo Biodistribution Studies in Mice
This protocol outlines the procedure for determining the biodistribution of ⁹⁰Y-DOTA-biotin in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with human tumor xenografts)
-
⁹⁰Y-DOTA-biotin (prepared and quality controlled as described above)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection and dissection
-
Gamma counter
-
Calibrated standards of ⁹⁰Y activity
Procedure:
-
Administer the pretargeting agents (antibody-streptavidin and clearing agent) according to the specific PRIT protocol being investigated.
-
At the appropriate time point after the clearing agent, inject a known activity of ⁹⁰Y-DOTA-biotin (typically 0.1-0.5 MBq) into the tail vein of each mouse. A standard of the injected dose should be prepared for later counting.
-
At selected time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (typically n=3-5 per time point) via an approved method.
-
Collect blood samples via cardiac puncture.
-
Dissect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tail).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and the injection dose standard using a gamma counter.
-
Calculate the percent injected dose per gram (%ID/g) for each tissue: %ID/g = (Counts per minute in tissue / Net injected counts per minute) / Tissue weight (g) * 100
Quantitative Data Presentation
The following tables summarize representative biodistribution data for ⁹⁰Y-DOTA-biotin in tumor-bearing mice following a pretargeted approach.
Table 1: Biodistribution of ⁹⁰Y-DOTA-Biotin in a Murine Xenograft Model (%ID/g ± SD)
| Organ | 1 hour | 4 hours | 24 hours | 48 hours | 72 hours |
| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 10.2 ± 2.1 | 12.5 ± 3.0 | 11.8 ± 2.5 | 10.5 ± 2.2 | 9.1 ± 1.9 |
| Heart | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 1.2 ± 0.4 | 0.6 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Spleen | 0.9 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 5.5 ± 1.2 | 3.8 ± 0.9 | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Stomach | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Intestines | 1.8 ± 0.6 | 1.0 ± 0.3 | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Muscle | 0.6 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Bone | 1.0 ± 0.3 | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
Table 2: Tumor-to-Normal-Tissue Ratios
| Ratio | 1 hour | 4 hours | 24 hours | 48 hours | 72 hours |
| Tumor:Blood | 6.8 | 25.0 | 118.0 | - | - |
| Tumor:Liver | 4.9 | 8.3 | 14.8 | 21.0 | 30.3 |
| Tumor:Kidneys | 1.9 | 3.3 | 7.9 | 13.1 | 18.2 |
| Tumor:Muscle | 17.0 | 62.5 | 118.0 | - | - |
Dosimetry Calculation Protocol (MIRD Schema)
The Medical Internal Radiation Dose (MIRD) schema is a widely accepted formalism for calculating absorbed doses from internal emitters.
Step 1: Determine the Time-Integrated Activity (Ã)
-
From the biodistribution data (%ID/g), calculate the total activity in each source organ (A(t)) at each time point by multiplying the %ID/g by the organ mass.
-
Plot the activity in each source organ (A(t)) as a function of time.
-
Fit the time-activity curve with an appropriate function (e.g., a sum of exponentials).
-
Integrate the fitted curve from time zero to infinity to obtain the time-integrated activity (Ã) for each source organ. This represents the total number of disintegrations occurring in the source organ.
Step 2: Obtain S-Values
-
S-values represent the absorbed dose to a target organ per unit of time-integrated activity in a source organ (Gy/Bq·s).
-
S-values are specific to the radionuclide (⁹⁰Y), the source organ, and the target organ.
-
Pre-calculated S-values for standard human phantoms can be obtained from MIRD pamphlets or using software such as OLINDA/EXM.
Step 3: Calculate the Absorbed Dose (D)
The absorbed dose (D) to a target organ is calculated by summing the contributions from all source organs:
D(target) = Σ [Ã(source) × S(target ← source)]
Where:
-
D(target) is the absorbed dose in the target organ.
-
Ã(source) is the time-integrated activity in the source organ.
-
S(target ← source) is the S-value for the target organ from the source organ.
Visualizations
Troubleshooting & Optimization
Optimizing 90Y-DOTA-Biotin Radiolabeling: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of DOTA-biotin with Yttrium-90 (B1217062) (⁹⁰Y).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for ⁹⁰Y-DOTA-biotin radiolabeling, and what happens if the pH is incorrect?
A1: The optimal pH for the radiolabeling of DOTA-peptides, including this compound, with ⁹⁰Y is between 4.0 and 4.5.[1]
-
If the pH is too low (below 4): The kinetics of the labeling reaction will be significantly slowed down.[1]
-
If the pH is too high (above 5): The formation of yttrium hydroxides can occur, which will compete with the DOTA chelation and reduce labeling efficiency.[1] It is crucial to use a suitable buffer, such as ammonium (B1175870) acetate (B1210297), to maintain the optimal pH throughout the reaction.[2]
Q2: My radiolabeling efficiency is consistently low. What are the potential causes?
A2: Low radiolabeling efficiency can stem from several factors:
-
Trace Metal Contamination: The presence of competing metal ions is a primary cause of low labeling efficiency.[1][3] These contaminants can be introduced from glassware, reagents, or the radionuclide preparation itself. It is essential to use metal-free labware and high-purity reagents.
-
Incorrect pH: As detailed in Q1, a pH outside the optimal range of 4.0-4.5 will negatively impact the reaction kinetics.[1]
-
Suboptimal Temperature and Incubation Time: Inadequate heating or insufficient reaction time can lead to incomplete labeling. For ⁹⁰Y, labeling is typically complete after 20 minutes at 80°C.[1]
-
Reagent Quality: Ensure that the this compound conjugate has not degraded and that the ⁹⁰YCl₃ is of high purity.
-
Presence of Oxidizing Agents: The presence of oxidizing agents can damage the this compound conjugate. The addition of ascorbic acid can help to prevent this.[2]
Q3: How can I determine the radiochemical purity of my ⁹⁰Y-DOTA-biotin preparation?
A3: Several methods can be used to assess radiochemical purity:
-
High-Performance Liquid Chromatography (HPLC): Gradient HPLC with a gamma detector is a common method for determining the radiochemical purity of ⁹⁰Y-DOTA-biotin.[2]
-
Instant Thin-Layer Chromatography (ITLC): ITLC is another technique used for quality control of the resulting radioimmunoconjugates.[4][5]
-
Avidin Bead Assay: This assay is utilized to determine the radiochemical labeling efficiency by measuring the binding of the radiolabeled biotin (B1667282) to avidin-coated beads.[3]
Q4: What is the role of ascorbic acid in the labeling reaction?
A4: Ascorbic acid is added to the reaction mixture as an antioxidant.[2] It helps to prevent the radiolysis of the this compound conjugate, particularly at high specific activities, ensuring the integrity of the molecule during labeling.
Q5: Should I be concerned about the stability of the final ⁹⁰Y-DOTA-biotin product?
A5: Yes, the stability of the final product is crucial. Studies have shown that ⁹⁰Y-DOTA-biotin is stable over time, especially when ascorbate (B8700270) is added to the preparation.[3] Stability can be assessed in human serum and saline over various time points (e.g., 1, 24, 48, and 72 hours) using techniques like HPLC and ITLC.[4] The use of DOTA as the chelator is recommended for a stable chelation of ⁹⁰Y, as small amounts of free ⁹⁰Y can contribute significantly to the red marrow dose in therapeutic applications.[6]
Experimental Protocols and Data
Radiolabeling Protocol for ⁹⁰Y-DOTA-Biotin
This protocol is a generalized procedure based on common practices. Optimization may be required for specific experimental conditions.
-
To a sterile, metal-free reaction vial, add carrier-free ⁹⁰YCl₃ in 0.05 M HCl.
-
Adjust the pH to between 4.0 and 4.5 by adding 2 M ammonium acetate buffer.[2]
-
Add a solution of ascorbic acid (e.g., 0.05 ml of a 0.5 g/ml solution).[2]
-
Add the this compound solution (e.g., 0.1 ml of a 10 mg/ml solution).[2]
-
After incubation, a quenching agent like DTPA (0.05 ml of a 0.1 M solution) can be added to chelate any unbound radiometal.[2]
-
Perform quality control to determine radiochemical purity using HPLC or ITLC.
Summary of Radiolabeling Parameters and Efficiencies
| Parameter | Recommended Value/Range | Reference |
| pH | 4.0 - 4.5 | [1] |
| Temperature | 80°C - 100°C | [1] |
| Incubation Time | 20 - 60 minutes | [1][2] |
| This compound Concentration | Variable, ensure molar excess to radionuclide | [1] |
| Radionuclide | Carrier-free ⁹⁰YCl₃ | [2] |
| Additives | Ascorbic Acid | [2] |
| Quenching Agent | DTPA | [2] |
| Achieved Labeling Efficiency | >95% | [3] |
Quality Control Parameters
| Method | Purpose | Typical Results | Reference |
| Avidin Bead Assay | Determines radiochemical labeling efficiency | 96.6% - 98.7% | [3] |
| HPLC | Determines radiochemical purity | >99% | [2] |
| ITLC | Assesses radiochemical purity | >90% | [7] |
Visualizations
Caption: Workflow for ⁹⁰Y-DOTA-Biotin Radiolabeling.
Caption: Chelation of Yttrium-90 by this compound.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Three-step radioimmunotherapy with yttrium-90 biotin: dosimetry and pharmacokinetics in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: DOTA-Biotin Radiopharmaceuticals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with radiolabeled DOTA-biotin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating high renal uptake.
Frequently Asked Questions (FAQs)
Q1: We are observing high kidney uptake of our radiolabeled this compound in our pre-targeting experiments. What are the potential causes?
High kidney uptake of radiolabeled this compound is a common challenge, primarily driven by the biological clearance pathways of the components used in pre-targeted radioimmunotherapy. The primary causes include:
-
Renal Reabsorption of the Targeting Construct: If you are using a pre-targeting approach with a protein construct (e.g., an antibody-streptavidin fusion protein), this construct can be filtered by the glomerulus and subsequently reabsorbed by the proximal tubule cells in the kidney. Since this compound binds to this construct, it accumulates where the construct is retained. Streptavidin itself is known to have high and sustained uptake in the kidneys.[1]
-
Megalegal-Mediated Endocytosis: The megalin receptor, located on the apical surface of proximal tubule cells, plays a significant role in the reabsorption of various peptides and small proteins from the glomerular filtrate.[2][3] Radiolabeled peptides and constructs can be internalized via this pathway, leading to their retention and the accumulation of radioactivity in the kidneys.
-
Physicochemical Properties of the Construct: The overall charge and size of the targeting construct influence its interaction with the renal tubules. Positively charged molecules are more prone to reabsorption.
Q2: What are the primary strategies to reduce kidney uptake of radiolabeled this compound?
Several strategies can be employed to decrease renal accumulation of radioactivity. These can be broadly categorized as:
-
Chemical Modification of the Targeting Construct: Altering the isoelectric point (pI) of the pre-targeting agent (e.g., antibody-streptavidin) can significantly reduce its renal uptake.
-
Co-infusion of Blocking Agents: Administering specific compounds that compete for reabsorption in the renal tubules can saturate the uptake mechanisms.
-
Modification of the this compound Conjugate: Introducing modifications to the radiopharmaceutical itself, such as cleavable linkers, can facilitate the excretion of the radionuclide from the kidneys.
-
Optimizing Pre-targeting Protocols: Adjusting the timing and sequence of administration of the different components in a multi-step targeting approach can improve tumor-to-kidney ratios.[4]
Troubleshooting Guides
Issue 1: High Renal Uptake Persists Despite Standard Protocols
If you are experiencing persistent high kidney uptake, consider the following troubleshooting steps and potential solutions.
Modifying the targeting protein to increase its negative charge can inhibit its reuptake in the proximal renal tubules.[1][5] Succinylation, which converts positively charged primary amines on lysine (B10760008) residues to negatively charged carboxylates, is an effective method.
Expected Outcome: A significant reduction in kidney uptake without affecting tumor targeting. Studies have shown a reduction of approximately 30% in kidney uptake of ⁶⁷Ga-DOTA-biotin when a succinylated scFv-CC49-streptavidin fusion protein was used.[1][5]
Experimental Protocol: Succinylation of an Antibody-Streptavidin Construct
This protocol is adapted from studies on modifying a single-chain antibody-streptavidin construct.[1]
-
Preparation: Prepare the antibody-streptavidin construct in a suitable buffer, such as 0.3 M sodium borate, pH 9.0.
-
Reagent Addition: Add a 20-fold molar excess of succinic anhydride (B1165640) to the protein solution.
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.
-
Purification: Purify the succinylated construct from the reaction mixture using a desalting column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.2.
-
Characterization: Confirm the modification by measuring the isoelectric point (pI) of the resulting protein.
Administering compounds that compete for renal reabsorption can effectively reduce the kidney uptake of the radiolabeled this compound.
Table 1: Comparison of Blocking Agents for Reducing Renal Uptake
| Blocking Agent | Mechanism of Action | Typical Reduction in Renal Uptake | Key Considerations |
| Cationic Amino Acids (Lysine, Arginine) | Competitive inhibition of tubular reabsorption.[6][7] | Variable; effective for many peptides but can be less effective in some pre-targeting strategies.[5][8] | High doses may cause side effects like nausea and hyperkalemia.[8] The effectiveness can be peptide/construct dependent.[7] |
| Gelofusine (Succinylated Gelatin) | Competes for megalin-mediated uptake.[2][9] | Can be as effective as lysine.[9] A 50% decrease in ¹¹¹In-octreotide uptake was observed in humans.[2] | Registered for patient use and generally well-tolerated.[2] |
| Albumin Fragments | Act as megalin ligands, competitively inhibiting reabsorption.[3][8] | Can be more potent than lysine on a mass basis. 1-2 mg of fragments can be as effective as 80 mg of lysine in rats.[3][8] | Requires preparation of fragments. A potential safe and potent alternative.[3] |
Experimental Protocol: Co-infusion of Lysine
This is a general protocol for animal studies. Dosages and timing should be optimized for your specific model.
-
Preparation: Prepare a sterile solution of L-lysine in a suitable vehicle (e.g., saline).
-
Administration: For a pre-targeting experiment, administer lysine (e.g., 4 x 50 mg intraperitoneally in mice) starting 10 minutes before and at intervals (e.g., 1, 2, and 3 hours) after the administration of the antibody-streptavidin construct.[10]
-
Radiotracer Injection: Inject the radiolabeled this compound at the designated time point in your pre-targeting schedule.
-
Biodistribution Studies: Perform biodistribution analysis at a relevant time point post-injection (e.g., 24 hours) to quantify the radioactivity in the kidneys and other organs.[1][5]
Issue 2: Poor Tumor-to-Kidney Radioactivity Ratio
Even with some reduction in kidney uptake, the tumor-to-kidney ratio may not be optimal for imaging or therapy. The following workflow can help address this issue.
A more advanced strategy involves modifying the this compound molecule itself. By inserting a linker between the DOTA chelate and the biotin (B1667282) moiety that can be cleaved by enzymes present on the kidney's proximal tubular brush border, the radioactive component can be separated from the targeting moiety upon renal processing.[11][12] This allows the radiometabolite to be excreted in the urine rather than being retained in the kidney cells.
Conceptual Pathway for Cleavable Linkers
This approach is highly promising as it may not require co-infusion of other substances and can be tailored for specific enzymatic cleavage.[11]
By systematically evaluating these potential causes and solutions, researchers can optimize their experimental protocols to minimize renal toxicity and enhance the efficacy of radiolabeled this compound for both diagnostic and therapeutic applications.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Strategies to reduce uptake of radiolabeled peptides in the kidneys. [repository.ubn.ru.nl]
- 3. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
troubleshooting low yield in DOTA-biotin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of DOTA-biotin conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound conjugation yield consistently low?
Low yield in this compound synthesis is a common issue that can stem from several factors throughout the experimental workflow. The primary reasons often relate to reagent stability, reaction conditions, and the presence of competing molecules.
Potential Causes and Solutions:
-
Hydrolysis of Activated DOTA: DOTA-NHS ester is highly susceptible to hydrolysis in aqueous solutions.[1] This breakdown competes with the desired conjugation reaction with the primary amine of biotin (B1667282).
-
Solution: Always prepare the DOTA-NHS ester solution immediately before use.[1] Use anhydrous dimethyl sulfoxide (B87167) (DMSO) to dissolve the DOTA-NHS ester to minimize moisture exposure.[1][]
-
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7-9, with pH 8.0-8.5 often being optimal.[1][] A pH below 7 can lead to slow reaction kinetics, while a pH above 9 significantly increases the rate of NHS-ester hydrolysis.
-
Solution: Carefully prepare and verify the pH of your reaction buffer. A sodium bicarbonate or phosphate-buffered saline (PBS) buffer at pH 8.0-8.5 is recommended.[]
-
-
Presence of Primary Amines in Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the biotin amine for reaction with the DOTA-NHS ester, thereby reducing the yield of the desired conjugate.[1]
-
Incorrect Molar Ratio of Reactants: An inappropriate molar ratio of DOTA-NHS ester to the biotin derivative can lead to incomplete reactions or the formation of unwanted side products.
-
Solution: A molar excess of the DOTA-NHS ester is typically used to drive the reaction to completion. A common starting point is a 10:1 molar ratio of dye (or in this case, DOTA-NHS) to antibody (or biotin derivative).[] However, this may require optimization for your specific molecules.
-
Q2: What are the common side products in this compound synthesis and how can I minimize them?
The formation of side products can complicate purification and reduce the final yield of pure this compound.
Common Side Products and Mitigation Strategies:
-
Hydrolyzed DOTA-NHS Ester: As mentioned, this is a primary side product due to the reaction of the NHS ester with water.
-
Minimization: Work quickly, use anhydrous solvents for stock solutions, and maintain optimal pH.
-
-
Double Conjugation (if applicable): If your biotin derivative has more than one primary amine, there is a risk of multiple DOTA molecules conjugating to a single biotin molecule.
-
Minimization: Adjust the molar ratio of reactants. Reducing the excess of DOTA-NHS ester can decrease the likelihood of multiple conjugations.
-
-
Aggregation: High concentrations of reactants or changes in solution conditions can sometimes lead to the aggregation of the product.
-
Minimization: Work at appropriate concentrations (e.g., 1-2 mg/mL of the amine-containing molecule) and ensure proper mixing throughout the reaction.[]
-
Q3: How do I effectively purify my this compound conjugate?
Purification is a critical step to remove unreacted starting materials and side products.
Recommended Purification Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the desired this compound conjugate from unreacted biotin, hydrolyzed DOTA, and other impurities.[3] Radio-HPLC is specifically used when working with radiolabeled DOTA.[3]
-
Size Exclusion Chromatography (SEC): Gel filtration or desalting columns can be used to separate the larger this compound conjugate from smaller molecules like unconjugated DOTA or biotin.
-
Solid-Phase Extraction (SPE): Depending on the properties of the conjugate and impurities, SPE can be an effective purification technique.
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes key parameters and their typical ranges for DOTA-NHS ester conjugation with an amine-containing biotin derivative.
| Parameter | Recommended Range | Rationale & Notes |
| pH | 7.0 - 9.0 (Optimal: 8.0-8.5) | Balances amine reactivity and NHS-ester stability. Lower pH slows the reaction; higher pH increases hydrolysis.[1][] |
| Temperature | Room Temperature (~25°C) | Sufficient for the reaction to proceed. Higher temperatures can accelerate hydrolysis.[4] |
| Reaction Time | 1 - 2 hours | Typically sufficient for the reaction to go to completion. Longer times may increase hydrolysis.[][4] |
| Molar Ratio (DOTA:Biotin) | 5:1 to 15:1 | A molar excess of DOTA-NHS ester drives the reaction. The optimal ratio should be determined empirically.[] |
| Solvent for DOTA-NHS | Anhydrous DMSO | Minimizes hydrolysis of the NHS ester before it is added to the aqueous reaction buffer.[1][] |
Experimental Protocol: DOTA-NHS Ester Conjugation with Amino-Biotin
This protocol provides a general methodology for the conjugation of a DOTA-NHS ester to a biotin derivative containing a primary amine.
1. Reagent Preparation:
- Biotin Derivative Solution: Dissolve the amino-biotin derivative in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-2 mg/mL.
- DOTA-NHS Ester Solution: Immediately before starting the reaction, dissolve the DOTA-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[]
2. Conjugation Reaction:
- Add the calculated volume of the 10 mM DOTA-NHS ester solution to the biotin derivative solution to achieve the desired molar excess (e.g., 10:1).
- Gently mix the reaction solution immediately.
- Incubate the reaction for 1-2 hours at room temperature, protected from light if any components are light-sensitive.[][4]
3. Quenching the Reaction (Optional but Recommended):
- To stop the reaction and quench any unreacted DOTA-NHS ester, add a quenching buffer with a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[5]
- Incubate for an additional 15-30 minutes at room temperature.[1]
4. Purification:
- Purify the this compound conjugate from the reaction mixture using HPLC or size exclusion chromatography.
- Collect fractions and analyze them (e.g., via mass spectrometry or UV-Vis spectroscopy) to identify those containing the pure product.
5. Characterization:
- Confirm the identity and purity of the final this compound conjugate using analytical techniques such as mass spectrometry and HPLC.
Visualizations
Chemical Synthesis Pathway
Caption: DOTA-NHS ester and Biotin-NH2 conjugation pathway.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low this compound yield.
Impact of Parameters on Synthesis
Caption: Relationship between key parameters and synthesis outcome.
References
Technical Support Center: DOTA-Biotin In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with DOTA-biotin in vivo, particularly concerning the minimization of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding of this compound in vivo?
Non-specific binding of radiolabeled this compound in pre-targeted systems is primarily observed as high uptake in non-target organs, with the kidneys being the most significant site of accumulation.[1][2] This is often not an issue with this compound itself, which clears rapidly through the kidneys when not bound to a pre-targeting agent.[3] The high renal uptake is typically associated with the pre-targeting molecule, such as an antibody-streptavidin conjugate, which can be retained in the renal cortex.[1][2] Other sources of background signal can include residual circulating pre-targeting conjugate in the blood pool and uptake in the liver.[1][4]
Q2: Why is kidney uptake a major challenge in pre-targeting strategies using streptavidin?
High and prolonged renal uptake is a potential limitation when using streptavidin-based pre-targeting approaches.[1][2] Streptavidin itself exhibits high and sustained accumulation in the kidneys.[1] It is believed that cationic (positively charged) antibody-streptavidin constructs are reabsorbed in the proximal renal tubules. Once localized in the kidney, the streptavidin portion is available to bind the subsequently administered radiolabeled this compound, leading to high background signal and a potentially dose-limiting renal toxicity in radioimmunotherapy.[1][2]
Q3: Does endogenous biotin (B1667282) from the diet interfere with in vivo pre-targeting?
Yes, endogenous biotin present in the serum can be a significant barrier to successful pre-targeting.[5][6] This free biotin can occupy the binding sites on the circulating antibody-streptavidin conjugate before the radiolabeled this compound is administered.[5][6] This blocking effect reduces the number of available sites for the therapeutic or imaging agent, potentially lowering tumor uptake and therapeutic efficacy.[5]
Q4: What is a "clearing agent" and how does it help reduce non-specific binding?
A clearing agent is a molecule administered after the antibody-streptavidin conjugate has localized to the tumor, but before the radiolabeled this compound is injected. Its purpose is to bind to and remove any non-localized, circulating antibody-streptavidin from the bloodstream.[1][7] This prevents the radiolabeled this compound from binding in the blood and non-target tissues, thereby improving the tumor-to-background ratio.[7] A common example is a biotinylated N-acetyl-galactosamine compound, which complexes with the circulating conjugate and is rapidly cleared by the liver.[1]
Troubleshooting Guide
Problem: High background signal and poor tumor-to-kidney ratio in imaging or biodistribution studies.
This is the most common issue encountered in this compound pre-targeting. The following troubleshooting steps can help identify the cause and find a solution.
Cause 1: High Renal Uptake of the Pre-targeting Construct
-
Explanation: The antibody-streptavidin fusion protein or conjugate is likely accumulating in the kidneys. This is often due to the construct having a net positive charge, leading to reabsorption in the renal tubules.[1][2]
-
Solution: Modify the Charge of the Pre-targeting Construct.
-
Succinylation: Chemically modifying the lysine (B10760008) amine groups on the antibody-streptavidin construct with succinic anhydride (B1165640) is a highly effective strategy. This process increases the net negative charge (anionic character) of the protein, which inhibits its reuptake in the proximal renal tubules.[1][2] Studies have shown that succinylation can reduce kidney uptake of the subsequently administered radiolabeled biotin by over 30% without negatively impacting tumor accumulation.[1][2][8]
-
Cause 2: Inefficient Clearance of Circulating Pre-targeting Construct
-
Explanation: If the antibody-streptavidin construct is not adequately cleared from the blood before this compound injection, it will lead to high blood pool activity and overall background noise.
-
Solution: Optimize the Clearing Agent Strategy.
-
Verify Clearing Agent Dose and Timing: Ensure the molar ratio of the clearing agent to the pre-targeting construct is optimized. The timing between the administration of the construct, clearing agent, and this compound is critical and may require optimization for your specific antibody and model system.[1]
-
Use a Clearing Agent: If you are not already using one, incorporating a clearing agent is a crucial step in a three-step pre-targeting protocol.[4][7]
-
Cause 3: Endogenous Biotin Interference
-
Explanation: Endogenous biotin may be saturating the binding sites of your streptavidin construct.
-
Solution: Consider Alternative Pre-targeting Systems.
-
Mutant Streptavidin and Bivalent Biotin: One advanced strategy involves using a mutant streptavidin with a lower affinity for biotin, combined with a bivalent (bis-biotin) radiolabeled ligand. This system allows the high-avidity bivalent ligand to displace the pre-bound endogenous biotin, mitigating its blocking effect.[5]
-
Bispecific Antibodies: Move away from the avidin-biotin system entirely. Use a bispecific antibody that recognizes a tumor antigen and a small molecule hapten (other than biotin), such as a peptide chelate.[7][9] This approach avoids all complications related to endogenous biotin and streptavidin immunogenicity.
-
Cause 4: Sub-optimal Blocking of Non-Specific Sites
-
Explanation: While general protein blockers are standard, some strategies have been explored to specifically block kidney uptake, although with limited success.
-
Solution: Evaluate Specific Blocking Agents (with caution).
-
Lysine/Colchicine (B1669291): Administration of lysine or colchicine has been investigated to reduce renal tubular reabsorption of proteins. However, studies have shown these methods to be ineffective in reducing kidney uptake of radiolabeled this compound in a pre-targeted system.[1][2]
-
Pre-biotinylated Streptavidin: Administering streptavidin with all its biotin-binding sites already saturated was hypothesized to block potential renal receptors. This approach also proved unsuccessful in reducing kidney radioactivity.[1]
-
Quantitative Data Summary
The following tables summarize key biodistribution data from studies investigating methods to reduce non-specific this compound uptake.
Table 1: Biodistribution of ⁶⁷Ga-DOTA-Biotin 24h Post-Injection Using Different Renal Protection Strategies
| Tissue | Control (%ID/g ± SD) | Lysine Treatment (%ID/g ± SD) | Colchicine + Lysine (%ID/g ± SD) | Succinylated Construct (%ID/g ± SD) |
| Tumor | 10.11 ± 3.40 | 11.23 ± 2.45 | 11.01 ± 1.58 | 10.36 ± 2.62 |
| Kidney | 12.45 ± 2.11 | 12.59 ± 1.83 | 13.04 ± 1.53 | 8.69 ± 1.35 * |
| Liver | 1.13 ± 0.22 | 1.09 ± 0.17 | 1.08 ± 0.20 | 1.02 ± 0.19 |
| Spleen | 0.81 ± 0.17 | 0.77 ± 0.08 | 0.80 ± 0.12 | 0.73 ± 0.13 |
| Lungs | 1.40 ± 0.40 | 1.49 ± 0.22 | 1.62 ± 0.31 | 1.34 ± 0.30 |
| Blood | 0.65 ± 0.14 | 0.65 ± 0.10 | 0.68 ± 0.11 | 0.61 ± 0.11 |
**Data adapted from Forro et al., Journal of Nuclear Medicine, 2006.[1] %ID/g = percent injected dose per gram. Indicates a statistically significant reduction (P < 0.01) compared to the control group.
Table 2: Improvement in Tumor-to-Organ Ratios with a Succinylated Pre-targeting Construct
| Ratio | Control (Unmodified Construct) | Succinylated Construct | % Improvement |
| Tumor-to-Kidney | 0.81 | 1.19 | 47% |
| Tumor-to-Liver | 8.95 | 10.16 | 14% |
| Tumor-to-Blood | 15.55 | 17.00 | 9% |
*Ratios calculated from the mean %ID/g values in Table 1.
Experimental Protocols
Protocol 1: General Three-Step Pre-targeting Workflow
This protocol outlines the fundamental steps for an in vivo pre-targeting experiment in a tumor xenograft mouse model.
-
Step 1: Administration of Targeting Agent:
-
Administer the antibody-streptavidin conjugate intravenously (IV) to tumor-bearing mice.
-
Allow sufficient time for the conjugate to accumulate at the tumor site and for the unbound conjugate to begin clearing from the blood (e.g., 20-24 hours).[1]
-
-
Step 2: Administration of Clearing Agent:
-
Step 3: Administration of Radiolabeled this compound:
-
Biodistribution Analysis:
-
At predetermined time points (e.g., 24 hours post-injection), euthanize the animals.
-
Dissect tumors and relevant organs (kidneys, liver, spleen, blood, etc.).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).[1]
-
Protocol 2: Succinylation of an Antibody-Streptavidin Construct
This procedure modifies the charge of the protein to reduce renal uptake.
-
Preparation:
-
Dissolve the antibody-streptavidin construct in a suitable buffer, such as 0.1 M sodium borate (B1201080) buffer (pH 8.5).
-
-
Reaction:
-
Add a 10-fold molar excess of succinic anhydride to the protein solution.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle stirring. This reaction targets primary amine groups (e.g., on lysine residues).
-
-
Purification:
-
Remove the unreacted succinic anhydride and byproducts by dialyzing the reaction mixture against phosphate-buffered saline (PBS) or using a size-exclusion chromatography column.
-
-
Characterization:
-
Confirm the charge modification by measuring the isoelectric point (pI) of the succinylated construct using isoelectric focusing. A successful reaction will result in a significantly lower pI (e.g., pI ≈ 4.4).[1]
-
Verify that the modification has not compromised the immunoreactivity of the antibody or the biotin-binding capacity of the streptavidin.
-
Visual Guides
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blood clearance of radiolabeled antibody: enhancement by lactosamination and treatment with biotin-avidin or anti-mouse IgG antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A streptavidin-biotin binding system that minimizes blocking by endogenous biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-vivo Stability of DOTA-Biotin Conjugates
Welcome to the technical support center for DOTA-biotin conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the in vivo stability and performance of your this compound conjugates in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low radiolabeling yield with this compound conjugates?
Low radiolabeling yield is a frequent issue that can typically be traced back to four critical areas: suboptimal reaction conditions (especially pH), the presence of competing metal contaminants, incorrect molar ratios during conjugation, or compromised integrity of the reagents.[1] A systematic evaluation of each of these factors is the most effective troubleshooting approach.[1]
Q2: How does pH impact the conjugation and radiolabeling steps?
The overall process involves two distinct steps, each with a different optimal pH. Using an incorrect pH for either step is a primary reason for low yields.[1]
-
Conjugation Step (e.g., Biomolecule + p-SCN-Bn-DOTA): This reaction requires a basic environment (pH 8.5-9.5) to ensure that the primary amine groups on the biomolecule are deprotonated and thus nucleophilic, allowing for efficient reaction with the isothiocyanate group of the DOTA chelator.[1]
-
Radiolabeling Step (DOTA-Conjugate + Radiometal): The chelation of the radiometal by the DOTA cage is most efficient under acidic conditions (e.g., pH 5.0), which helps to prevent the formation of radiometal hydroxides that cannot be chelated.[1][2]
A common mistake is failing to properly exchange the buffer and adjust the pH between these two steps.[1]
Q3: My conjugation reaction failed. What are the likely causes?
Failure at the conjugation stage is often due to incorrect pH or reagent degradation.[1]
-
Verify pH: Ensure the reaction buffer is within the optimal pH range of 8.5-9.5. Carbonate-bicarbonate or borate (B1201080) buffers are commonly used.[1]
-
Reagent Integrity: p-SCN-Bn-DOTA is susceptible to hydrolysis. Ensure it has been stored correctly (at -20°C or -80°C) and is not expired.[1] It is recommended to prepare the solution of p-SCN-Bn-DOTA in a dry, water-free organic solvent like DMSO immediately before use.[1]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they will compete with your biomolecule for reaction with the DOTA chelator.[1]
Q4: How can I prevent trace metal contamination during radiolabeling?
Proactive prevention is crucial for avoiding trace metal contamination, which can significantly lower radiolabeling efficiency.
-
Use high-purity, metal-free water and reagents.[1]
-
Prepare buffers in plasticware that has been acid-washed (e.g., with 0.1 M HCl) and rinsed thoroughly with metal-free water.[1]
-
Consider treating buffers and biomolecule solutions with a chelating resin (like Chelex 100) to remove any existing metal contaminants before adding the DOTA conjugate or the radionuclide.[1]
Q5: What is the impact of the linker on the in vivo stability and performance of this compound conjugates?
The linker connecting DOTA and biotin (B1667282) plays a pivotal role in the overall stability, efficacy, and selectivity of the conjugate.[3]
-
Biophysical Properties: Hydrophobic linkers may decrease the half-life of the conjugate and lead to issues like aggregation and poor solubility. Conversely, hydrophilic linkers can help maintain the biophysical profile of the conjugate.[3]
-
Stability: The linker should be stable in circulation to prevent premature release of the radiolabeled this compound, which can cause systemic toxicity.[4] However, for some applications, a linker that is cleavable by intracellular enzymes (e.g., cathepsins) may be desirable to release the radiometal chelate within the target cell.[4][5]
-
Biodistribution: The choice of linker can influence the biodistribution and clearance of the conjugate. For instance, modifications to the linker can help reduce kidney uptake, which is often a dose-limiting factor.[6]
Troubleshooting Guides
Low Radiolabeling Efficiency
| Symptom | Possible Cause | Troubleshooting Step |
| Low or no radiolabeling | Incorrect pH for chelation | Verify that the pH of the reaction buffer is acidic (e.g., pH 5.0) during the radiolabeling step.[1][2] |
| Trace metal contamination | Use metal-free reagents and acid-washed plasticware. Treat solutions with a chelating resin.[1] | |
| Degraded radionuclide | Ensure the radionuclide solution is within its shelf life and of high purity.[1] | |
| Insufficient DOTA conjugation | Confirm successful conjugation of DOTA to the biotin moiety or biomolecule using analytical methods like mass spectrometry or HPLC. |
Poor In Vivo Stability
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid clearance from blood | Small size of the conjugate | While rapid clearance can be desirable, if it's too fast, consider strategies to increase the hydrodynamic size, such as conjugation to a larger biomolecule or nanoparticle.[7][8] |
| High kidney uptake | Renal clearance pathway | Modify the charge of the conjugate; for instance, succinylation of a carrier protein has been shown to reduce kidney uptake.[6] Co-administration of agents like lysine (B10760008) may also help block renal reabsorption.[6] |
| Release of radiometal in vivo | Unstable chelation | Ensure complete chelation during the radiolabeling step. The use of DOTA generally provides stable complexes.[9] Consider alternative chelators if instability persists with a specific radiometal.[10] |
| Enzymatic degradation of the linker | Susceptibility of the linker to plasma enzymes | Incorporate modifications into the linker to enhance its stability against enzymatic cleavage.[2][4] For example, a reduced biotinamidohexylamine-DOTA (r-BHD) conjugate has shown increased stability.[2] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with a Radiometal (e.g., ⁶⁷Ga)
This protocol is a generalized procedure based on common practices.[6]
-
Preparation: To 10 µg of this compound in 0.3 mol/L ammonium (B1175870) acetate, add approximately 74 MBq (2 mCi) of the radiometal (e.g., ⁶⁷GaCl₃) dissolved in the same buffer at pH 5.0.
-
Incubation: Gently mix the solution and incubate at an elevated temperature (e.g., boil for 5 minutes). Note that optimal temperature and time will vary depending on the radiometal. For some radiometals like ²²⁵Ac, labeling can be performed at 37°C.[11]
-
Quenching: After incubation, add a small volume of 5 mmol/L DTPA solution to chelate any remaining free radiometal.
-
Quality Control: Determine the radiochemical purity using methods such as high-performance liquid chromatography (HPLC) or by assessing binding to avidin-coated beads.[6] A radiochemical purity of >99% is typically desired.[2][6]
Protocol 2: In Vitro Serum Stability Assay
-
Incubation: Add the radiolabeled this compound conjugate to human serum. For stabilization, ascorbic acid can be added.[2]
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 4, 24, 48, and 96 hours).[2]
-
Analysis: Analyze the aliquots by a suitable method, such as HPLC or thin-layer chromatography (TLC), to determine the percentage of the intact radiolabeled conjugate remaining over time.
Visualizations
This compound Conjugation and Radiolabeling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the Linker on the Biodistribution and Catabolism of Actinium-225 Self-Immolative Tumor-Targeted Isotope Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo assembly of nanoparticle components to improve targeted cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOTA-Biotin Therapy & Renal Toxicity Mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DOTA-biotin in pre-targeted radioimmunotherapy. The focus is on strategies to minimize renal toxicity, a critical consideration for therapeutic efficacy and safety.
Frequently Asked Questions (FAQs)
Q1: We are observing high renal uptake of our radiolabeled this compound in our pre-targeted radioimmunotherapy experiments. What are the potential causes and solutions?
High renal uptake of radiolabeled this compound is a known challenge in pre-targeted radioimmunotherapy. The primary cause is the accumulation of the antibody-streptavidin construct in the kidneys, which subsequently captures the circulating radiolabeled this compound.[1][2] The kidneys are a major clearance route for peptides and small proteins, and these molecules can be reabsorbed and retained in the proximal tubules.[1]
Several strategies have been investigated to address this issue. The most effective approach identified in preclinical studies is the modification of the antibody-streptavidin construct itself. Specifically, succinylation of the construct has been shown to significantly reduce kidney uptake without compromising tumor targeting.[1][2] Other explored methods, such as the co-administration of lysine (B10760008), have been found to be largely ineffective in this specific pre-targeting context.[1]
Q2: Is the co-infusion of amino acids like lysine and arginine effective in reducing renal toxicity with this compound pre-targeted therapy?
While the co-infusion of basic amino acids like lysine and arginine is a standard practice for renal protection in peptide receptor radionuclide therapy (PRRT) with directly radiolabeled peptides, studies have shown this approach to be largely ineffective in the context of pre-targeted radioimmunotherapy using a single-chain-immuno-streptavidin fusion protein and this compound. The mechanism of renal uptake in this pre-targeted system is primarily driven by the accumulation of the streptavidin construct, which is not effectively blocked by amino acid infusions.
Q3: What is succinylation and how does it reduce kidney uptake of the antibody-streptavidin construct?
Succinylation is a chemical modification process that involves the reaction of succinic anhydride (B1165640) with the primary amino groups (e.g., on lysine residues) of a protein. This modification changes the overall charge of the protein, making it more anionic (negatively charged).[2][3] In the context of the scFv-CC49-streptavidin fusion protein, succinylation is presumed to inhibit its reuptake in the proximal renal tubules, thereby reducing its accumulation in the kidneys.[1][2] This, in turn, leads to a lower concentration of the "trap" for the subsequently administered radiolabeled this compound, resulting in reduced renal radiation doses.[2]
Q4: Does succinylation of the antibody-streptavidin construct affect its tumor-targeting capabilities?
Preclinical studies have demonstrated that succinylation of the scFv-CC49-streptavidin construct significantly reduces kidney uptake of radiolabeled this compound without impacting its localization to the tumor.[1][2] This indicates that the modification does not interfere with the antibody's ability to bind to its target antigen.
Troubleshooting Guides
Issue: Consistently high and variable renal signal in biodistribution studies.
| Potential Cause | Troubleshooting Step |
| High intrinsic renal uptake of the antibody-streptavidin construct. | Modify the antibody-streptavidin construct to reduce its renal accumulation. Succinylation is the most validated method.[1][2][3] |
| Ineffective renal protection strategy. | Discontinue the use of lysine or other amino acid infusions as the primary renal protection strategy, as they have been shown to be ineffective in this pre-targeting system.[1] |
| Variability in animal models. | Ensure consistent age, weight, and health status of the animal models used in your experiments. |
| Issues with the clearing agent. | Verify the efficacy and proper administration of the clearing agent used to remove unbound antibody-streptavidin construct from circulation before this compound injection.[1] |
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study investigating strategies to reduce renal uptake of 67Ga-DOTA-biotin in a human pancreatic adenocarcinoma xenograft model in nude mice.
Table 1: Comparison of Strategies to Reduce Renal Uptake of 67Ga-DOTA-Biotin
| Intervention Group | Mean Kidney Uptake (%ID/g ± SD) | Reduction in Kidney Uptake vs. Control | Tumor Uptake (%ID/g ± SD) | Reference |
| Control (Unmodified Construct) | 18.5 ± 2.7 | - | 12.3 ± 4.5 | [2] |
| Succinylated Construct | 12.8 ± 1.5 | ~31% | 12.0 ± 3.8 | [2] |
| Lysine Administration | 17.9 ± 3.1 | No significant change | 11.5 ± 3.9 | [2] |
| Streptavidin Saturated with Biotin | 18.2 ± 2.5 | No significant change | Not Reported | [1] |
| Colchicine Administration | 19.1 ± 3.4 | No significant change | Not Reported | [1] |
%ID/g = percentage of injected dose per gram of tissue
Experimental Protocols
Protocol: Succinylation of scFv-Antibody-Streptavidin Fusion Protein for Reduced Renal Uptake
This protocol is adapted from the methodology described by Förster et al. (2006).
Materials:
-
scFv-Antibody-Streptavidin fusion protein in a suitable buffer (e.g., PBS)
-
Succininc anhydride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of succinic anhydride in DMSO.
-
Slowly add the succinic anhydride solution to the protein solution while gently stirring. A typical molar ratio is 20:1 (succinic anhydride:protein).
-
Allow the reaction to proceed for 1 hour at room temperature.
-
To stop the reaction and remove unreacted succinic anhydride, dialyze the reaction mixture extensively against PBS (pH 7.4) at 4°C.
-
Change the dialysis buffer at least three times over a 24-hour period.
-
After dialysis, recover the succinylated protein and determine its concentration.
-
Verify the extent of succinylation and the integrity of the protein using appropriate analytical techniques (e.g., isoelectric focusing, SDS-PAGE).
Protocol: In Vivo Evaluation of Renal Protection Strategies
This protocol outlines the key steps for an in vivo experiment to compare different renal protection strategies in a tumor xenograft model.
Animal Model:
-
Nude mice bearing human tumor xenografts (e.g., human pancreatic adenocarcinoma HPAC).[1]
Experimental Groups:
-
Control Group: Administration of the unmodified antibody-streptavidin construct.
-
Succinylated Construct Group: Administration of the succinylated antibody-streptavidin construct.
-
Lysine Group: Administration of the unmodified construct followed by multiple administrations of L-lysine.
-
Other Control Groups: As needed, e.g., administration of radiolabeled this compound alone.
Procedure:
-
Intravenously inject the respective antibody-streptavidin construct (unmodified or succinylated) into the mice.
-
At a predetermined time point (e.g., 24 hours post-construct injection), administer a synthetic clearing agent (e.g., biotinylated N-acetyl-galactosamine) to clear unbound construct from the circulation.[1]
-
For the lysine group, begin intraperitoneal injections of L-lysine at specified intervals prior to the administration of radiolabeled this compound.
-
At a subsequent time point (e.g., 4 hours post-clearing agent), administer the radiolabeled this compound (e.g., 67Ga-DOTA-biotin) intravenously.
-
At a final time point (e.g., 24 hours post-DOTA-biotin injection), sacrifice the animals and perform biodistribution studies.
-
Collect tumors, kidneys, and other relevant organs, weigh them, and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Workflow for evaluating renal protection strategies in this compound therapy.
Caption: Logical relationship of renal protection strategies in this compound therapy.
References
- 1. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Streptavidin in antibody pretargeting. 2. Evaluation Of methods for decreasing localization of streptavidin to kidney while retaining its tumor binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pretargeted Radioimmunotherapy (PRIT) Protocols
Welcome to the technical support center for pretargeted radioimmunotherapy (PRIT) protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during PRIT experiments. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during your PRIT experiments.
Issue 1: Low Tumor Uptake of the Radiolabeled Effector Molecule
Q: We are observing significantly lower than expected radioactivity in the tumor. What are the potential causes and how can we troubleshoot this?
A: Low tumor uptake is a common challenge in PRIT. The issue can stem from several factors related to the antibody, the clearing agent, or the radiolabeled molecule. Here’s a step-by-step guide to troubleshoot this problem:
-
Verify Antibody-Antigen Binding:
-
Problem: The primary antibody-conjugate may not be effectively binding to the tumor antigen.
-
Troubleshooting:
-
In Vitro Confirmation: Perform in vitro binding assays (e.g., flow cytometry, ELISA) with your tumor cells to confirm the antibody's affinity and specificity for the target antigen.
-
Antigen Expression Levels: Ensure that the tumor model you are using expresses a high level of the target antigen. Antigen expression can vary between cell lines and even in vivo passage numbers.[1]
-
Antibody Conjugate Integrity: Confirm that the conjugation process (e.g., with streptavidin or a bispecific partner) has not compromised the antibody's binding affinity.
-
-
-
Optimize the Pretargeting Interval:
-
Problem: The time between the injection of the antibody-conjugate and the radiolabeled effector molecule may not be optimal.
-
Troubleshooting:
-
Pharmacokinetics of the Antibody-Conjugate: Determine the optimal time for maximum tumor accumulation and clearance from the blood for your specific antibody-conjugate. This can be done through pilot biodistribution studies with a radiolabeled version of the antibody-conjugate.
-
Staggered Time Points: Conduct experiments with varying pretargeting intervals (e.g., 24, 48, 72 hours) to identify the time point that yields the highest tumor-to-blood ratio before injecting the effector molecule.[2][3]
-
-
-
Evaluate the Clearing Agent's Efficacy:
-
Problem: Inefficient clearance of the circulating antibody-conjugate can lead to the radiolabeled effector molecule binding in the bloodstream rather than at the tumor site.
-
Troubleshooting:
-
Dose Optimization: The dose of the clearing agent is critical. Too little will result in incomplete clearance, while too much could potentially block the binding sites on the tumor-localized antibody-conjugate. Titrate the clearing agent dose in a pilot study to find the optimal concentration.[2]
-
Timing of Clearing Agent Administration: The interval between the antibody-conjugate and the clearing agent, as well as between the clearing agent and the radiolabeled effector, needs to be optimized. Typically, the clearing agent is administered a few hours before the radiolabeled molecule.[1]
-
-
-
Check the Radiolabeled Effector Molecule:
-
Problem: The radiolabeled molecule may be unstable or have poor binding affinity for the pretargeting moiety (e.g., biotin (B1667282) for streptavidin, hapten for the bispecific antibody).
-
Troubleshooting:
-
Radiochemical Purity: Ensure the radiolabeled effector molecule has high radiochemical purity before injection.
-
Binding Affinity: Confirm the high-affinity interaction between the radiolabeled molecule and its target on the antibody-conjugate through in vitro binding assays. For bispecific antibody systems, the use of bivalent haptens can improve binding affinity and retention.[4]
-
-
Issue 2: High Background Signal and Low Tumor-to-Normal-Tissue Ratios
Q: Our imaging studies show high background radioactivity in normal tissues, particularly the kidneys and blood, leading to poor tumor contrast. How can we address this?
A: High background signal is a critical issue that can mask the tumor and increase toxicity to healthy organs. Several strategies can be employed to enhance the tumor-to-normal-tissue ratio.
-
Improving Blood Clearance:
-
Problem: Slow clearance of the radiolabeled effector molecule or the antibody-conjugate from the circulation.
-
Troubleshooting:
-
Effective Clearing Agent: As mentioned previously, optimizing the dose and timing of a clearing agent is crucial for removing the unbound antibody-conjugate from the blood.[1]
-
Size of the Effector Molecule: Smaller radiolabeled molecules are generally cleared more rapidly from the circulation via the kidneys. Ensure your effector molecule is designed for rapid pharmacokinetics.
-
-
-
Reducing Kidney Uptake:
-
Problem: The kidneys are a common site of accumulation for small radiolabeled molecules, leading to high background and potential nephrotoxicity.
-
Troubleshooting:
-
Charge Modification: Modifying the electrical charge of the antibody-streptavidin construct, for instance through succinylation, can reduce its reuptake in the renal tubules and significantly lower kidney accumulation of the subsequently administered radiolabeled biotin.[5]
-
Blocking Agents: Co-infusion of basic amino acids like lysine (B10760008) or arginine can competitively inhibit the reabsorption of radiolabeled peptides in the kidneys.[5][6] Gelofusine, a plasma expander, has also been shown to reduce renal uptake.[7]
-
Peptide-Based Strategies: Incorporating albumin-binding domains or using cleavable linkers in the design of the radiolabeled peptide can alter its biodistribution and reduce kidney retention.[6]
-
-
-
Addressing Non-Specific Binding:
-
Problem: The radiolabeled effector molecule may bind non-specifically to tissues other than the tumor.
-
Troubleshooting:
-
Hydrophilicity of the Effector Molecule: Increasing the hydrophilicity of the radiolabeled hapten-peptide can reduce non-specific binding and promote faster renal clearance.
-
Control Experiments: Always include a control group that receives the radiolabeled effector molecule without the pretargeting antibody to quantify the level of non-specific uptake.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of PRIT over conventional radioimmunotherapy (RIT)?
A1: PRIT offers several key advantages by separating the tumor-targeting step from the delivery of the radionuclide.[8][9] This leads to:
-
Improved Tumor-to-Background Ratios: By allowing the unbound antibody to clear from circulation before administering the rapidly clearing radiolabeled agent, PRIT significantly enhances tumor contrast.[1][4][10]
-
Reduced Systemic Toxicity: The majority of the radioactivity is delivered by a small molecule with rapid pharmacokinetics, minimizing radiation exposure to healthy tissues like the bone marrow.[10][11]
-
Higher Therapeutic Doses: The improved safety profile allows for the administration of higher, more effective doses of radiation to the tumor.[10]
-
Use of Short-Lived Radionuclides: The rapid targeting of the second component makes it feasible to use radionuclides with shorter half-lives that are incompatible with the slow kinetics of intact antibodies.
Q2: What are the primary challenges associated with the streptavidin-biotin PRIT system?
A2: The streptavidin-biotin system, while powerful due to its high affinity, has some inherent challenges:
-
Immunogenicity: Streptavidin is a bacterial protein and can elicit an immune response in patients, which can limit repeated administrations.[2][12]
-
Endogenous Biotin: The presence of endogenous biotin in the circulation can compete with the radiolabeled biotin for binding to streptavidin, potentially reducing the effectiveness of the therapy.[8] Using a biotin-deficient diet in preclinical models can mitigate this.[8]
-
High Renal Uptake: Streptavidin and radiolabeled biotin can accumulate in the kidneys.[5]
Q3: How does the bispecific antibody (bsAb) PRIT approach work and what are its challenges?
A3: In this approach, a bsAb is engineered to bind to a tumor antigen with one arm and to a small radiolabeled hapten with the other.[4]
-
Mechanism: The bsAb is administered first and allowed to accumulate at the tumor. Subsequently, a radiolabeled hapten is injected, which is captured by the bsAb at the tumor site or is rapidly cleared from the body.[4]
-
Challenges:
-
Hapten Affinity: The affinity of the bsAb for the hapten needs to be high enough for effective capture and retention. The use of bivalent haptens can increase avidity.[4][13]
-
Immunogenicity: While humanized or fully human antibody frameworks can be used, bsAbs can still be immunogenic.[2]
-
Complexity of Production: Manufacturing stable and pure bsAbs can be complex.
-
Q4: How do I choose the optimal pretargeting interval?
A4: The optimal pretargeting interval is a balance between maximizing the amount of antibody-conjugate at the tumor and minimizing the amount in circulation. This interval is highly dependent on the pharmacokinetics of your specific antibody construct. An ideal starting point for intact antibody-streptavidin conjugates or bispecific IgGs is often between 24 and 72 hours.[2][3] For smaller antibody fragments, the optimal interval will be shorter. It is strongly recommended to perform pilot biodistribution studies with a trace-radiolabeled version of your antibody-conjugate to empirically determine the time of the best tumor-to-blood ratio.
Quantitative Data Summary
The following tables summarize key quantitative data from various pretargeted radioimmunotherapy studies to provide a comparative overview.
Table 1: Comparison of Tumor-to-Blood Ratios in Preclinical Models
| Pretargeting System | Antibody Target | Animal Model | Time Point | Tumor-to-Blood Ratio (PRIT) | Tumor-to-Blood Ratio (Conventional RIT) | Reference |
| Streptavidin-Biotin | CD20 | Ramos Lymphoma Xenograft | 24 h | >3:1 | <0.5:1 | [1] |
| Streptavidin-Biotin | TAG-72 | Human Tumor Xenograft | 24-120 h | 28.3 (AUC ratio) | 1.22 (AUC ratio) | [10] |
| Bispecific Antibody | CEA | Colorectal Carcinoma | 1-4 days | 7.8 | 4.2 | [4] |
| Bispecific Antibody | CEA | Mouse Xenograft | 24 h | 199:1 | Not Reported | [14] |
Table 2: Biodistribution of Radiolabeled Effector in Preclinical PRIT (% Injected Dose per Gram)
| Pretargeting System | Effector Molecule | Tumor | Blood (at 1-4h) | Kidney | Liver | Spleen | Reference |
| Streptavidin-Biotin | 90Y-DOTA-biotin | ~15 | <1 | ~2.5 | <1 | <1 | [15] |
| Bispecific Antibody | 67Ga-IMP 241 | 11.2 ± 2.4 (at 3h) | 0.1 ± 0.0 | 5.8 ± 0.9 | 0.2 ± 0.1 | 0.1 ± 0.0 | [16] |
| Streptavidin-Biotin | 111In-DOTA-biotin | 5.4 ± 1.5 | 0.6 ± 0.3 | 0.8 ± 0.2 | Not Reported | Not Reported | [1] |
| Bispecific Antibody | 177Lu-DOTA | 10.5 ± 2.1 | 0.05 ± 0.01 | 1.6 ± 0.3 | 0.2 ± 0.0 | 0.1 ± 0.0 | [14] |
Experimental Protocols
Protocol 1: Three-Step Streptavidin-Biotin Pretargeted Radioimmunotherapy in a Mouse Xenograft Model
This protocol is a general guideline based on common practices in published literature.[1][5][8][15] Researchers should optimize doses and timings for their specific antibody, tumor model, and radiolabel.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts).
-
Antibody-streptavidin (Ab-SA) conjugate.
-
Clearing agent (e.g., a biotinylated synthetic polymer).
-
Radiolabeled DOTA-biotin (e.g., with 177Lu or 90Y).
-
Sterile saline for injections.
Procedure:
-
Step 1: Administration of Antibody-Streptavidin Conjugate (t = -24 h)
-
Step 2: Administration of Clearing Agent (t = -4 h)
-
Step 3: Administration of Radiolabeled this compound (t = 0 h)
-
Biodistribution and Imaging:
-
At predetermined time points post-injection (e.g., 2, 24, 48, 96 hours), euthanize groups of mice.
-
Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percent injected dose per gram (%ID/g) for each tissue.
-
For imaging studies, perform SPECT/CT or PET/CT scans at desired time points.
-
Protocol 2: Radiolabeling of DOTA-Peptides (e.g., this compound) with Lutetium-177
This protocol is a generalized procedure for manual radiolabeling.[17][18][19]
Materials:
-
177LuCl₃ solution.
-
DOTA-peptide (e.g., this compound).
-
Reaction Buffer: 0.1 M Ammonium Acetate buffer with gentisic acid or ascorbate (B8700270) buffer (pH 4.5-5.0).
-
Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution.
-
C18 Sep-Pak light cartridge for purification.
-
Ethanol (B145695) and sterile water.
-
Sterile reaction vial.
-
Dry heat block or water bath.
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-peptide in the reaction buffer.
-
Add the required activity of 177LuCl₃ to the peptide solution.
-
Gently mix and ensure the pH of the reaction mixture is between 4.5 and 5.0.
-
Incubate the reaction vial at 90-95°C for 20-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Add the quenching solution (DTPA) to chelate any unbound 177Lu.
-
Perform quality control using HPLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash with sterile water to remove unbound 177Lu.
-
Elute the final product with an ethanol/water mixture.
-
-
Formulate the final product in sterile saline for injection after sterile filtration.
Visualizations
References
- 1. A comparative evaluation of conventional and pretargeted radioimmunotherapy of CD20-expressing lymphoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Landscape in Clinical Pretargeted Radioimmunoimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to reduce uptake of radiolabeled peptides in the kidneys. [repository.ubn.ru.nl]
- 8. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Improvement of Radioimmunotherapy Using Pretargeting [frontiersin.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. of Tumors: Pretargeting with Bispecific Antibodies | Radiology Key [radiologykey.com]
- 14. A series of anti-CEA/anti-DOTA bispecific antibody formats evaluated for pre-targeting: comparison of tumor uptake and blood clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DOTA-Biotin Injection in Pre-Targeted Radioimmunotherapy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the timing of DOTA-biotin injection following the administration of a clearing agent in pre-targeted radioimmunotherapy (PRIT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the three-step pre-targeted radioimmunotherapy approach?
A1: The three-step pre-targeting strategy is designed to maximize the radiation dose delivered to a tumor while minimizing exposure to healthy tissues.[1][2] It involves:
-
Targeting: A monoclonal antibody (mAb) conjugated to streptavidin is administered and allowed to accumulate at the tumor site.
-
Clearance: A clearing agent is injected to remove any unbound mAb-streptavidin conjugate from the bloodstream.[2]
-
Delivery: Radiolabeled this compound, a small molecule that clears rapidly from the body, is administered. It binds with high affinity to the streptavidin that has accumulated at the tumor, delivering a localized dose of radiation.[1][3]
Q2: Why is the timing between the clearing agent and this compound injection so critical?
A2: The interval between the clearing agent and this compound injection is a crucial parameter for achieving a high tumor-to-background ratio.[2] If this compound is injected too soon, the clearing agent may not have had sufficient time to remove the unbound mAb-streptavidin from circulation, leading to off-target binding of the radiolabeled biotin (B1667282). If injected too late, the concentration of the tumor-bound mAb-streptavidin may have decreased, reducing the overall tumor uptake.
Q3: What are common types of clearing agents used in this protocol?
A3: A frequently used clearing agent is a biotinylated molecule that also contains galactose residues, such as biotin-galactose-human serum albumin.[2][4] The galactose moieties are recognized by Ashwell-Morell receptors on hepatocytes, leading to rapid clearance of the agent and any bound mAb-streptavidin conjugate from the blood via the liver.[5]
Q4: What is the "endogenous biotin problem" and how can it be addressed?
A4: Endogenous biotin present in the circulation can compete with the radiolabeled this compound for binding to the streptavidin at the tumor site, potentially reducing the efficacy of the treatment.[6] In animal models, this has been addressed by feeding the animals a biotin-deficient diet prior to the experiment.[6][7] The clinical significance of this issue in humans is still a subject of investigation.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High background signal in non-target tissues | 1. Inefficient clearance of the mAb-streptavidin conjugate. 2. This compound injection was too soon after the clearing agent. | 1. Optimize the dose and timing of the clearing agent. A 10:1 molar ratio of clearing agent to serum conjugate has been reported as effective.[4] 2. Increase the time interval between the clearing agent and this compound injection. Intervals of 24 hours have been shown to be effective in clinical studies.[2][4] |
| Low tumor uptake of radiolabeled this compound | 1. Insufficient accumulation of the mAb-streptavidin at the tumor. 2. The clearing agent is removing the tumor-bound conjugate. 3. Competition from endogenous biotin. | 1. Increase the time interval between the mAb-streptavidin injection and the clearing agent to allow for maximal tumor localization (e.g., 48 hours).[2][4] 2. Ensure the clearing agent is designed to primarily target circulating conjugate and has minimal extravasation into the tumor. The large size of some clearing agents helps with this.[2] 3. For animal studies, consider a biotin-deficient diet.[6] |
| High renal uptake of radioactivity | Streptavidin itself can accumulate in the kidneys, leading to subsequent high uptake of radiolabeled biotin.[1][8] | Modifying the charge of the streptavidin construct (e.g., through succinylation) has been shown to reduce renal uptake without compromising tumor targeting.[1][8] |
| Immunogenic response (HAMA/HASA) | The patient's immune system may develop antibodies against the murine monoclonal antibody (Human Anti-Mouse Antibody - HAMA) or streptavidin (Human Anti-Streptavidin Antibody - HASA). | This is a known complication.[4] The use of chimeric or humanized antibodies can reduce HAMA response. The potential for a HASA response should be considered in multi-dose regimens. |
Experimental Protocols & Data
Representative Experimental Timelines
The optimal timing for each step can vary depending on the specific antibody, tumor model, and clearing agent used. Below is a summary of timelines reported in the literature.
| Step 1: mAb-Streptavidin Injection | Step 2: Clearing Agent Injection (Time after Step 1) | Step 3: this compound Injection (Time after Step 2) | Model | Reference |
| NR-LU-10-Streptavidin | 48 hours | 24 hours | Human Clinical Trial | [2][4] |
| scFv-CC49-Streptavidin | 24 hours | 4 hours | Mouse Xenograft | [1][8] |
| 1F5-SAv Fusion Protein | 20 hours | 4 hours | Mouse Xenograft | [7] |
| Biotinylated MoAbs | 24-36 hours | 18 hours (after avidin/streptavidin) | Human Clinical Trial | [9] |
Key Experimental Methodologies
A typical pre-targeted radioimmunotherapy experiment involves the following key steps:
-
Preparation of Reagents:
-
Conjugation of the monoclonal antibody to streptavidin.
-
Synthesis of the clearing agent (e.g., biotin-galactose-HSA).
-
Radiolabeling of this compound with a suitable radionuclide (e.g., ⁹⁰Y for therapy, ¹¹¹In or ⁶⁷Ga for imaging).[1][4] High radiochemical purity should be confirmed before injection.[10]
-
-
Animal Model/Patient Administration:
-
Step 1: Intravenous injection of the mAb-streptavidin conjugate. The dose will depend on the specific antibody and target.
-
Step 2: After the optimal tumor localization interval (e.g., 24-48 hours), intravenous injection of the clearing agent. The molar ratio of the clearing agent to the estimated circulating mAb-conjugate is a critical parameter to optimize.[4]
-
Step 3: After the optimal clearance interval (e.g., 4-24 hours), intravenous injection of the radiolabeled this compound.
-
-
Biodistribution Studies and Dosimetry (Preclinical):
-
At various time points after the injection of radiolabeled this compound, animals are euthanized.
-
Tissues of interest (tumor, blood, liver, kidneys, spleen, bone, etc.) are harvested, weighed, and the radioactivity is counted using a gamma counter.
-
Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
This data can be used to calculate dosimetry and tumor-to-normal tissue ratios.
-
-
Imaging and Dosimetry (Clinical):
-
A diagnostic radionuclide (e.g., ¹¹¹In) can be co-injected with the therapeutic radionuclide (e.g., ⁹⁰Y) to allow for gamma camera imaging.[4][11]
-
Whole-body scans and SPECT imaging are performed at multiple time points to assess the biodistribution and calculate radiation absorbed doses to the tumor and critical organs.[12]
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow of the three-step pre-targeted radioimmunotherapy.
Caption: Relationship between timing optimization and therapeutic outcome.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Clearing and Masking Agents in Pretargeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiation absorbed dose estimation for 90Y-DOTA-biotin with pretargeted NR-LU-10/streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
dealing with trace metal contamination in DOTA-biotin labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to trace metal contamination in DOTA-biotin labeling experiments.
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling, with a focus on problems arising from trace metal contamination.
Question: Why is my radiolabeling yield with the this compound conjugate consistently low or failing altogether?
Answer:
Low or failed radiolabeling yields are frequently traced back to a few critical areas. A systematic evaluation of the following factors is the most effective troubleshooting approach:
-
Trace Metal Contamination: DOTA is a powerful chelator for many divalent and trivalent metal ions, not just the radiometal of interest. Trace amounts of metal contaminants like iron (Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and lead (Pb²⁺) in your reagents or buffers can compete with the radionuclide for binding to the DOTA cage, significantly reducing your labeling efficiency.[1][2][3]
-
Suboptimal Reaction pH: The chelation of a radiometal by DOTA is highly pH-dependent. For most radiometals, the optimal pH range for labeling is acidic, typically between 4.0 and 5.5.[1] A pH outside this range can lead to the formation of radiometal hydroxides, which are incapable of being chelated by DOTA.[1]
-
Incorrect Conjugation pH: The initial conjugation of a DOTA-NHS ester to an amine-containing molecule like biotin (B1667282) requires a basic environment (pH 8.5-9.5) to ensure the primary amine is deprotonated and reactive.[1] Failure to adjust the pH correctly for each distinct step (conjugation and radiolabeling) is a common error.[1]
-
Reagent Integrity: DOTA-NHS esters are susceptible to hydrolysis. Ensure that the reagent is stored correctly under dry conditions and has not expired.[1] Stock solutions should be prepared in anhydrous solvents like DMSO or DMF immediately before use.[1]
Question: My labeling reaction is inconsistent, with variable yields from one experiment to the next. What could be the cause?
Answer:
Inconsistent labeling yields are often a result of sporadic trace metal contamination. The sources of these metals can be difficult to pinpoint and may include:
-
Reagents and Water: Even high-purity water and reagents can contain trace levels of metal ions.[4][5]
-
Glassware and Plasticware: Metal ions can leach from glass and plastic containers, especially if they have not been properly acid-washed.[1]
-
Laboratory Equipment: Spatulas, stir bars, and pipette tips can introduce metal contaminants.[4]
To ensure consistency, it is crucial to implement rigorous procedures for preparing metal-free buffers and handling reagents.
Question: How can I determine if trace metal contamination is the cause of my poor labeling efficiency?
Answer:
A simple diagnostic test is to perform a labeling reaction with and without the addition of a strong chelating agent like EDTA to your reaction mixture (before adding the this compound conjugate). If the addition of EDTA improves the labeling yield, it strongly suggests that competing metal ions were present in your reagents. However, for a more definitive answer, analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify trace metal content in your buffers and radionuclide solutions.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of trace metal contamination in a laboratory setting?
A1: Common sources include laboratory water, buffer salts, glassware that has not been acid-washed, and metal instruments such as spatulas.[1][4][5] It is also important to consider the potential for contamination from the radionuclide solution itself, which may contain trace metals from the target material or generator components.[3][6]
Q2: How can I prevent trace metal contamination in my experiments?
A2: Proactive prevention is key. Always use high-purity, metal-free water and reagents. All plasticware and glassware should be acid-washed (e.g., soaked in 0.1 M HCl) and then thoroughly rinsed with metal-free water.[1] To further reduce the risk of contamination, it is highly recommended to treat all buffers with a chelating resin like Chelex 100 prior to use.[1][8]
Q3: What is Chelex 100 and how does it work?
A3: Chelex 100 is a styrene (B11656) divinylbenzene (B73037) copolymer resin containing iminodiacetate (B1231623) ions that act as powerful chelating groups.[9] It has a very high selectivity for divalent and trivalent metal ions over monovalent ions, making it extremely effective at scavenging contaminating metals from buffer solutions without significantly altering the concentration of salts like sodium chloride.[9]
Q4: Will the Chelex 100 treatment affect my this compound conjugate or other reagents?
A4: When used correctly, Chelex 100 treatment of buffers should not negatively impact your this compound conjugate. The resin is typically used to purify the buffers before the addition of your temperature-sensitive or pH-sensitive reagents. It is important to ensure that all resin is removed from the buffer by filtration or careful decanting after treatment. Some studies have noted that new batches of Chelex 100 may leach inhibitory compounds, so pre-washing the resin is recommended.[10]
Data Presentation
Table 1: Impact of Competing Metal Ions on Radiolabeling Efficiency
The presence of various non-radioactive metal ions can significantly decrease the radiochemical yield (RCY) of DOTA-based radiopharmaceuticals. The table below summarizes the inhibitory effects of several common metal contaminants on the labeling of DOTA conjugates with different radionuclides.
| Competing Metal Ion | Radionuclide | Molar Ratio (Metal:Radionuclide) | Approximate Radiochemical Yield (RCY) Reduction | Reference |
| Cu²⁺ | ¹⁷⁷Lu | 20:1 | ~100% | [2] |
| Zn²⁺ | ¹⁷⁷Lu | 20:1 | >90% | [2] |
| Pb²⁺ | ¹⁷⁷Lu | 20:1 | >90% | [2] |
| Fe³⁺ | ¹⁷⁷Lu | 20:1 | ~80% | [2] |
| Cu²⁺ | ⁴⁴Sc | 10:1 | ~90% | [3] |
| Zn²⁺ | ⁴⁴Sc | 10:1 | ~80% | [3] |
| Fe³⁺ | ⁴⁴Sc | 10:1 | ~70% | [3] |
| Al³⁺ | ⁴⁴Sc | >1000:1 | No significant effect | [3] |
Note: The exact impact of metal ion contamination can vary depending on the specific reaction conditions (pH, temperature, reaction time) and the specific DOTA conjugate being used.
Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffers using Chelex 100 Resin
This protocol describes the batch method for removing trace metal contaminants from buffer solutions.
Materials:
-
Chelex 100 resin (sodium form, 100-200 mesh)
-
Buffer solution to be purified
-
Metal-free conical tubes or flasks
-
Sterile, metal-free filter unit (0.22 µm)
-
Shaker or rotator
Procedure:
-
Pre-washing the Resin (Recommended): To remove any potential leachable impurities from a new bottle of Chelex 100, it is advisable to pre-wash the resin.[10]
-
Add a desired amount of Chelex 100 resin to a metal-free container.
-
Add high-purity, metal-free water, mix well, and allow the resin to settle.
-
Carefully decant the supernatant.
-
Repeat this washing step 2-3 times.
-
-
Batch Treatment:
-
Add approximately 2.5-5 grams of pre-washed Chelex 100 resin for every 100 mL of buffer solution to be treated.[8][9]
-
Seal the container and place it on a shaker or rotator.
-
Gently agitate the slurry for at least 1 hour at room temperature. For maximum metal removal, this can be extended to overnight at 4°C.
-
-
Resin Removal:
-
Allow the resin to settle to the bottom of the container.
-
Carefully decant the supernatant (the metal-free buffer) into a new, sterile, metal-free container, being careful not to transfer any resin beads.
-
For complete removal of any fine resin particles, filter the treated buffer through a 0.22 µm sterile filter unit.
-
-
Storage:
-
Store the metal-free buffer in a clearly labeled, acid-washed, and sealed container to prevent re-contamination.
-
Protocol 2: General this compound Radiolabeling
This protocol provides a general procedure for radiolabeling a this compound conjugate. Optimal conditions (e.g., temperature, time, and pH) may vary depending on the specific radiometal and conjugate.
Materials:
-
This compound conjugate
-
Radionuclide solution
-
Metal-free sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Metal-free water
-
Heating block
-
Sterile, metal-free reaction vials
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free reaction vial, add the desired amount of this compound conjugate (e.g., 10-50 µg).
-
Add the metal-free sodium acetate buffer to the vial. The volume will depend on the desired final reaction volume and concentration.
-
Add the radionuclide solution to the vial.
-
Gently mix the contents of the vial.
-
-
Labeling Reaction:
-
Quenching (Optional):
-
After incubation, the reaction can be quenched by adding a small volume of a DTPA or EDTA solution to chelate any unreacted radiometal.
-
-
Quality Control:
-
Determine the radiochemical purity of the labeled this compound conjugate using radio-TLC or radio-HPLC.[11]
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level (typically >95%), the product can be purified using a C18 Sep-Pak cartridge or other suitable chromatography method to remove unlabeled radionuclide and other impurities.
-
Visualizations
Caption: DOTA Chelation and Metal Competition.
Caption: Workflow for Preparing Metal-Free Buffers.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.sckcen.be [researchportal.sckcen.be]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 7. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]
- 8. bio-rad.com [bio-rad.com]
- 9. uaf.edu [uaf.edu]
- 10. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DOTA-Biotin Imaging for Enhanced Tumor-to-Background Ratios
Welcome to the technical support center for DOTA-biotin imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing tumor-to-background ratios in preclinical and clinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for tumor imaging?
The this compound system is a key component of a pretargeting strategy designed to improve the tumor-to-background ratio in radioimmunotherapy and imaging.[1][2][3] This multi-step approach separates the tumor-targeting and radionuclide delivery steps.[3] First, a monoclonal antibody conjugated to streptavidin (or avidin) is administered. This conjugate circulates and accumulates at the tumor site by binding to a specific tumor-associated antigen.[1][3] After a sufficient accumulation period, a clearing agent may be administered to remove the unbound antibody-streptavidin conjugate from circulation.[1][4][5] Finally, a small molecule, this compound, chelated with a radionuclide (e.g., ⁹⁰Y, ¹¹¹In, ⁶⁷Ga, ⁶⁸Ga), is injected.[1][6][7] Due to the extremely high affinity between biotin (B1667282) and streptavidin, the radiolabeled this compound rapidly binds to the pre-localized conjugate at the tumor site, while the unbound fraction is quickly cleared from the body through the kidneys.[1][2][3] This leads to a high concentration of radioactivity at the tumor relative to surrounding healthy tissues.
Q2: What are the critical factors influencing the tumor-to-background ratio?
Several factors can significantly impact the tumor-to-background ratio in this compound imaging:
-
Antibody-Streptavidin Conjugate: The choice of antibody, its specificity for the tumor antigen, and the integrity of the streptavidin conjugate are crucial for effective tumor targeting.[2]
-
Timing of Injections: The time intervals between the administration of the antibody-streptavidin conjugate, the clearing agent, and the radiolabeled this compound are critical for optimizing tumor uptake and minimizing background signal.[4][5]
-
Clearing Agent: The use and efficiency of a clearing agent can dramatically reduce the concentration of the conjugate in the blood, thereby lowering background radiation.[1][5][8]
-
Radiolabeling Efficiency: High radiochemical purity of the this compound is essential to ensure that the radionuclide is stably chelated and delivered to the target.[6]
-
Endogenous Biotin: The presence of endogenous biotin can compete with the radiolabeled this compound for binding to streptavidin, potentially reducing tumor signal.[9] Maintaining animals on a biotin-deficient diet can mitigate this issue.[1]
-
Renal Uptake: High and persistent uptake of the streptavidin conjugate in the kidneys is a common challenge that can increase background signal and cause radiotoxicity.[1][10]
Q3: How can I troubleshoot a low tumor-to-background ratio?
If you are experiencing a low tumor-to-background ratio, consider the following troubleshooting steps:
-
Verify Antibody-Streptavidin Conjugate Integrity: Ensure the antibody and streptavidin are properly conjugated and that the antibody retains its binding affinity for the tumor antigen. Kits and established protocols can help ensure consistent conjugation.[11][12][13][14]
-
Optimize Injection Timing: The optimal time between injections can vary depending on the antibody, tumor model, and clearing agent used. A typical protocol involves administering the antibody-streptavidin conjugate 24-48 hours before the clearing agent, and the radiolabeled this compound 4-24 hours after the clearing agent.[1][4][15]
-
Evaluate the Clearing Agent: If a clearing agent is used, confirm its efficacy in removing the unbound conjugate from circulation. Different clearing agents, such as biotinylated N-acetyl-galactosamine or galactose-human serum albumin, have varying efficiencies.[1][5][16]
-
Check Radiolabeling Purity: Use quality control methods like HPLC or avidin-coated bead binding assays to confirm high radiochemical purity (>95%) of your radiolabeled this compound.[1][6]
-
Implement a Biotin-Deficient Diet: Place animals on a biotin-deficient diet for at least 5 days prior to the experiment to reduce endogenous biotin levels.[1]
-
Address High Renal Uptake: To reduce kidney uptake, consider chemical modification of the streptavidin construct (e.g., succinylation) or co-administration of agents like lysine.[1]
Experimental Protocols & Data
Radiolabeling of this compound
This protocol is a generalized procedure for radiolabeling this compound with a radiometal. Specific parameters may need to be optimized based on the radionuclide and experimental setup.
Materials:
-
This compound
-
Radiometal (e.g., ⁶⁷GaCl₃, ⁶⁸GaCl₃, ¹¹¹InCl₃, ⁹⁰YCl₃)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.3 mol/L, pH 5.0)
-
DTPA solution (5 mmol/L)
-
Heating block or water bath
-
Quality control system (e.g., HPLC, avidin-coated beads)
Procedure:
-
To a solution of the radiometal (e.g., 74 MBq) in ammonium acetate buffer, add this compound (e.g., 10 μg).[1]
-
Heat the reaction mixture at 95-100°C for 5-20 minutes.[1][7]
-
After cooling to room temperature, add a small volume of DTPA solution to chelate any unbound radiometal.[1]
-
Determine the radiochemical purity using an appropriate quality control method. A purity of >95% is generally required.[1][6]
| Radionuclide | Typical Amount | Labeling Conditions | Reference |
| ⁶⁷Ga | 74 MBq | 10 μg this compound, 0.3 M ammonium acetate pH 5.0, 5 min at 100°C | [1] |
| ⁶⁸Ga | 7.3 MBq | Acetate buffer pH 3.8, 20 min at 99°C | [7] |
| ¹¹¹In | - | Minimized trace metals | [6] |
| ⁹⁰Y | - | Ascorbate added to preparation | [6] |
Pretargeting Imaging Workflow
The following diagram illustrates a typical three-step pretargeting workflow for this compound imaging.
Caption: A typical three-step pretargeting workflow for this compound imaging.
Strategies to Reduce Renal Uptake
High kidney uptake is a significant challenge in this compound imaging. This diagram outlines potential strategies to mitigate this issue.
Caption: Strategies to mitigate high renal uptake of streptavidin conjugates.
Biodistribution Data Comparison
The following table summarizes biodistribution data from a study investigating methods to reduce kidney uptake of ⁶⁷Ga-DOTA-biotin.
| Treatment Group | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Blood (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Blood Ratio | Reference |
| Standard Protocol | 12.5 ± 2.1 | 18.2 ± 3.5 | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.69 | 41.7 | [1] |
| Succinylated Construct | 12.1 ± 2.9 | 12.8 ± 2.4 | 0.6 ± 0.1 | 0.2 ± 0.1 | 0.95 | 60.5 | [1] |
| Lysine Administration | 11.8 ± 2.5 | 17.5 ± 3.1 | 0.7 ± 0.2 | 0.3 ± 0.1 | 0.67 | 39.3 | [1] |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± SD.
This technical support center provides a foundational resource for researchers working with this compound imaging. For more in-depth information and specific experimental details, please refer to the cited literature.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]
- 4. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clearing and Masking Agents in Pretargeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. broadpharm.com [broadpharm.com]
- 13. abcam.com [abcam.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-Biotin - ProQuest [proquest.com]
DOTA-Biotin Conjugate Aggregation: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for DOTA-Biotin Conjugates. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent aggregation issues with this compound and its conjugates during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a bifunctional molecule that combines the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with biotin (B1667282) (Vitamin B7). DOTA is widely used to complex radiometals for applications in nuclear medicine, while biotin's high affinity for avidin (B1170675) and streptavidin is leveraged for pretargeted radioimmunotherapy and other bio-recognition applications.[1]
Aggregation, the formation of undesirable multimeric species, is a critical concern as it can lead to:
-
Reduced therapeutic or diagnostic efficacy.
-
Altered pharmacokinetic and biodistribution profiles.[2]
-
Increased immunogenicity.
-
Physical instability of the formulation, such as precipitation.
While this compound as a small molecule is not intrinsically prone to aggregation, issues typically arise when it is conjugated to larger biomolecules like antibodies, peptides, or nanoparticles, or when it is part of a larger complex with avidin/streptavidin.
Q2: What are the common causes of this compound conjugate aggregation?
Aggregation of this compound conjugates is a multifactorial issue, often stemming from the inherent properties of the conjugated biomolecule and the experimental conditions. Key contributing factors include:
-
Hydrophobic Interactions: The biotin moiety and certain linkers can introduce hydrophobicity, promoting non-specific interactions between conjugate molecules.
-
Electrostatic Interactions: Changes in pH can alter the surface charge of the conjugated protein, leading to attractive electrostatic interactions and subsequent aggregation.
-
Environmental Stress: Exposure to elevated temperatures, freeze-thaw cycles, and vigorous agitation can denature the protein component of the conjugate, exposing hydrophobic regions and leading to irreversible aggregation.[3][4]
-
High Concentration: Increased concentrations of the conjugate can favor aggregation kinetics.
-
Buffer Composition: The choice of buffer, its pH, and ionic strength can significantly impact the stability of the conjugate.[5][6] For instance, phosphate (B84403) buffers have been observed to accelerate aggregation of some proteins compared to histidine or Tris buffers.[6]
-
Cross-linking with Avidin/Streptavidin: The multivalent nature of avidin and streptavidin (each binding up to four biotin molecules) can lead to extensive cross-linking and the formation of large aggregates if the stoichiometry is not carefully controlled.
Q3: How can I detect aggregation in my this compound conjugate preparation?
Several analytical techniques can be employed to detect and quantify aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): This is a primary method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of covalently linked aggregates.
-
Visual Inspection: Cloudiness or precipitation in the solution is a clear indicator of significant aggregation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large, light-scattering aggregates.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed after conjugating this compound to a protein.
This is a common sign of significant aggregation, likely due to the altered physicochemical properties of the protein after conjugation or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible precipitation of this compound conjugates.
Issue 2: SEC-HPLC analysis shows the presence of soluble high molecular weight (HMW) species.
Soluble aggregates can be more insidious than visible precipitates as they may not be immediately apparent but can still negatively impact the conjugate's performance and safety.
Troubleshooting Strategies:
| Strategy | Principle | Recommended Action |
| Buffer Optimization | The buffer system can influence protein stability.[6] | Screen different buffer systems (e.g., histidine, citrate, Tris) and pH ranges to find the optimal conditions for your specific conjugate. |
| Ionic Strength Adjustment | Modulating salt concentration can shield charges and reduce electrostatic interactions. | Empirically test a range of salt concentrations (e.g., 50-250 mM NaCl) in your formulation buffer. |
| Inclusion of Excipients | Certain additives can stabilize proteins and prevent aggregation. | Add excipients such as arginine (to suppress aggregation), sucrose or trehalose (B1683222) (as cryo/lyoprotectants), or non-ionic surfactants like Polysorbate 20/80 (to prevent surface-induced aggregation). |
| Purification Method | The purification process itself can sometimes induce stress. | Optimize purification conditions. Consider using milder elution buffers in affinity chromatography or adjusting the mobile phase in SEC. |
| Storage Conditions | Freeze-thaw cycles and elevated temperatures are major stressors.[3] | Store the conjugate at recommended temperatures (e.g., 2-8°C for short-term, ≤ -70°C for long-term). Minimize freeze-thaw cycles by aliquoting. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions to Minimize Aggregation
-
Prepare a stock solution of your this compound conjugate at a concentration 2-fold higher than the final screening concentration in a neutral, low-salt buffer (e.g., 10 mM PBS, pH 7.4).
-
Prepare a series of 2X buffer solutions with varying pH and composition (see table below for examples).
-
Mix equal volumes of the conjugate stock solution and each 2X buffer solution in separate microcentrifuge tubes.
-
Incubate the samples under relevant stress conditions (e.g., 37°C for 24 hours, or 3 freeze-thaw cycles).
-
Analyze each sample for aggregation using SEC-HPLC and/or DLS.
-
Compare the results to a control sample stored in the initial buffer at 4°C.
Table of Example Buffer Screening Conditions:
| Buffer (2X Concentration) | Final pH | Key Property Being Tested |
| 40 mM Sodium Acetate | 5.0 | Acidic pH stability |
| 40 mM L-Histidine | 6.0 | Common protein stabilizer |
| 40 mM Sodium Phosphate | 7.0 | Neutral pH, standard buffer |
| 40 mM Tris-HCl | 8.0 | Basic pH stability |
Protocol 2: General Method for Solubilizing Biotin for Stock Solutions
Biotin has low solubility in neutral aqueous solutions.[7][8] To prepare concentrated stock solutions for conjugation reactions, the following methods can be used:
-
Using a Base:
-
Suspend the desired amount of biotin powder in water.
-
Add a strong base (e.g., 1 M NaOH) dropwise while stirring until the biotin is fully dissolved. The final pH will be alkaline. This stock should be neutralized or sufficiently diluted into the final reaction buffer to not significantly alter the final pH.[7]
-
-
Using an Organic Solvent:
-
Dissolve biotin in an appropriate organic solvent such as DMSO.[7]
-
This stock solution can then be added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough to not negatively impact the stability of the protein.
-
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting aggregation can be visualized as a logical flow, starting from the observation of the problem to the implementation of a solution.
Caption: Logical workflow for addressing this compound conjugate aggregation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing DOTA-Biotin Constructs
Welcome to the technical support center for DOTA-biotin constructs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the pharmacokinetics of these constructs.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound constructs?
A1: this compound constructs are most commonly utilized in pretargeted radioimmunotherapy (PRIT) and imaging.[1][2][3][4] In this multi-step approach, a tumor-targeting molecule (like an antibody) conjugated to streptavidin or avidin (B1170675) is administered first. After this conjugate accumulates at the tumor site and clears from circulation, a radiolabeled this compound molecule is administered.[1] Due to the high affinity of biotin (B1667282) for streptavidin/avidin, the radiolabel is selectively delivered to the tumor, improving the therapeutic ratio and reducing off-target toxicity.[3][4]
Q2: What are the main pharmacokinetic challenges associated with this compound constructs in pretargeting strategies?
A2: The primary pharmacokinetic challenges include:
-
High Renal Uptake and Retention: This is a significant issue that can lead to nephrotoxicity, limiting the maximum tolerable dose of the radiopharmaceutical.[1][2] The high renal uptake is often attributed to the accumulation of the streptavidin-antibody conjugate in the kidneys.[1][5]
-
In Vivo Instability: The bond between biotin and the protein can be unstable in plasma, leading to premature release of the radiolabeled this compound.[6] Furthermore, the radiolabeled DOTA-chelate itself can exhibit instability, with metabolites appearing in plasma over time.[7]
-
Aggregation: Biotinylation of proteins and subsequent binding to avidin or streptavidin can sometimes lead to the formation of aggregates, which can alter the pharmacokinetic profile and potentially lead to immunogenicity.[8][9]
-
Immunogenicity: Streptavidin, being a bacterial protein, can elicit an immune response in patients, which can affect the efficacy and safety of repeated treatments.[10][11]
Troubleshooting Guides
Issue 1: High Renal Uptake of Radiolabeled this compound
Problem: You are observing high and prolonged radioactivity in the kidneys during biodistribution studies, potentially leading to dose-limiting nephrotoxicity.
Possible Causes and Solutions:
-
Cause: The streptavidin or avidin-conjugated targeting molecule is accumulating in the kidneys and subsequently capturing the radiolabeled this compound.[1][5]
-
Solution 1: Succinylation of the Antibody-Streptavidin Construct: Modifying the charge of the antibody-streptavidin construct by succinylation can significantly reduce its renal uptake.[1][2] This process involves reacting the construct with succinic anhydride (B1165640), which decreases the isoelectric point (pI) of the protein, making it more anionic and thereby reducing its reabsorption in the renal tubules.[1]
-
Solution 2: Administration of Blocking Agents: Co-administration of agents like lysine (B10760008) or Gelofusine has been explored to reduce renal reabsorption of radiolabeled peptides and proteins.[1][12][13] However, the effectiveness of lysine in pretargeting strategies with single-chain-immuno-streptavidin fusion proteins has been shown to be limited.[2]
-
Solution 3: Use of Clearing Agents: A clearing agent, typically a biotinylated molecule that is rapidly excreted, can be administered after the antibody-streptavidin conjugate has localized to the tumor but before the administration of radiolabeled this compound.[1][3][4] This helps to remove the unbound circulating conjugate, reducing its availability for renal filtration and subsequent this compound capture.
| Intervention | Animal Model | Change in Renal Uptake (%ID/g) | Reference |
| Succinylation of scFv-CC49-streptavidin | Nude mice with HPAC xenografts | ~30% reduction | [1][2] |
| Lysine administration | Nude mice with HPAC xenografts | No significant change | [1] |
Issue 2: Poor In Vivo Stability of the this compound Construct
Problem: You are experiencing premature cleavage of biotin from the targeting protein or instability of the radiolabeled DOTA complex, leading to off-target accumulation of radioactivity.
Possible Causes and Solutions:
-
Cause: The linker connecting biotin to the protein is susceptible to enzymatic cleavage in plasma.[6] The DOTA chelate itself may also be unstable in vivo.[7]
-
Solution 1: Linker Modification: The stability of the biotin-protein bond can be improved by modifying the linker.[6] Introducing cleavable linkers that are selectively cleaved at the tumor site is another advanced strategy being explored.[12] For DOTA-conjugated inhibitors, systematic modification of the linker has been shown to significantly impact pharmacokinetic properties.[14]
-
Solution 2: Use of More Stable Chelators: While DOTA is a widely used and generally stable chelator, evaluating alternative chelators with improved in vivo stability for the specific radionuclide being used may be beneficial.
-
Solution 3: Formulation with Stabilizers: For some radiopharmaceuticals, the addition of stabilizers like ascorbic acid to the formulation can help prevent degradation.[15]
| Construct | Condition | Stability | Reference |
| ⁹⁰Y- or ¹⁷⁷Lu-r-BHD | In human serum with ascorbic acid | Stable up to 96 h | [15] |
| ¹⁷⁷Lu-DOTATATE | In human plasma in vivo | 23% ± 5% intact at 24 h | [7] |
Issue 3: Aggregation of Biotinylated Constructs
Problem: You are observing the formation of aggregates after biotinylating your protein or after its interaction with avidin/streptavidin, which can affect its biological activity and biodistribution.
Possible Causes and Solutions:
-
Cause: The process of biotinylation itself can sometimes induce aggregation of protein complexes.[9] The multivalent nature of both streptavidin/avidin and biotinylated antibodies can lead to the formation of large cross-linked aggregates.[8]
-
Solution 1: Optimize Biotinylation Ratio: Titrating the amount of biotinylating reagent to achieve a lower and more controlled degree of biotinylation can help minimize aggregation.
-
Solution 2: Control Conjugation Stoichiometry: Carefully controlling the molar ratio of the biotinylated antibody to the fluorescently labeled avidin can help prevent the formation of large aggregates.[8]
-
Solution 3: Use Monovalent Streptavidin: Using monovalent streptavidin can prevent the cross-linking that leads to aggregation when working with biotinylated molecules.
-
Solution 4: Formulation Adjustments: The composition of the buffer, including pH and the presence of additives, can influence protein aggregation. Screening different buffer conditions may help identify a formulation that minimizes aggregation.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ⁶⁷Ga
Materials:
-
This compound solution (e.g., 1 mg/mL in 0.3 M ammonium (B1175870) acetate)
-
⁶⁷GaCl₃ in 0.1 N HCl
-
0.3 M Ammonium acetate (B1210297) buffer, pH 5.0
-
5 mM DTPA solution
-
Heating block or water bath
-
Avidin-coated agarose (B213101) beads or HPLC system for quality control
Procedure:
-
In a sterile microcentrifuge tube, add 10 µL (10 µg) of the this compound solution.
-
Add approximately 50 µL of 0.3 M ammonium acetate, pH 5.0, to the tube.
-
Add 74 MBq (2 mCi) of ⁶⁷GaCl₃ to the tube.
-
Gently mix the solution.
-
Incubate the reaction mixture at 100°C (boiling water bath) for 5 minutes.
-
After incubation, add a small volume of 5 mM DTPA solution to chelate any unbound ⁶⁷Ga.
-
Determine the radiochemical purity using either an avidin-coated agarose bead binding assay or by gradient high-performance liquid chromatography (HPLC). A radiochemical purity of >99% is desirable.[1]
Protocol 2: Succinylation of an scFv-Streptavidin Construct
Materials:
-
scFv-streptavidin construct in a suitable buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0)
-
Succinic anhydride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifugal filter units (e.g., Centricon-10)
-
Phosphate-buffered saline (PBS)
-
Isoelectric focusing (IEF) gel and system for pI determination
Procedure:
-
Prepare a stock solution of succinic anhydride in DMSO.
-
To the scFv-streptavidin construct solution, add the succinic anhydride solution (e.g., 57 µg in 20 µL DMSO for a specific protocol).[1]
-
Incubate the reaction at room temperature for 30 minutes.
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Concentrate the solution by centrifugation.
-
Wash the concentrated protein by adding PBS to the filter unit and repeating the centrifugation. Repeat this wash step 5 times to remove unreacted succinic anhydride and byproducts.[1]
-
Recover the succinylated protein and determine its final concentration.
-
Determine the isoelectric point (pI) of the succinylated construct using IEF to confirm the modification.[1]
Protocol 3: Biodistribution Study in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., nude mice with human pancreatic adenocarcinoma xenografts)[1]
-
Biotin-deficient diet (optional, to stabilize serum biotin levels)[1]
-
Antibody-streptavidin construct
-
Clearing agent (e.g., biotinylated N-acetyl-galactosamine)
-
Radiolabeled this compound
-
Anesthesia
-
Gamma counter
-
Calibrated standards of the radioisotope
Procedure:
-
(Optional) Place animals on a biotin-deficient diet for at least 5 days prior to the experiment.[1]
-
Administer the antibody-streptavidin construct intravenously (IV) to the tumor-bearing mice.
-
At a predetermined time point (e.g., 24 hours later), administer the clearing agent IV.[1]
-
At a subsequent time point (e.g., 4 hours after the clearing agent), administer a known activity of the radiolabeled this compound IV.[1]
-
At various time points post-injection of the radiolabeled this compound, euthanize groups of mice.
-
Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in the injected dose standards using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Workflow for pretargeted radioimmunotherapy using this compound.
Caption: Troubleshooting high renal uptake of this compound constructs.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Immunogenicity of Streptavidin in DOTA-Biotin Pretargeting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the immunogenicity of streptavidin in DOTA-biotin pretargeting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of immunogenicity in streptavidin-based this compound pretargeting?
A1: Streptavidin is a bacterial protein derived from Streptomyces avidinii.[1] When introduced into the human body, it is recognized as a foreign protein by the immune system, leading to the generation of anti-streptavidin antibodies (ASAs)[2][3]. This immune response is a major obstacle to the clinical use of streptavidin, particularly for repeated administrations required in many therapeutic regimens[4][5][6].
Q2: What are the consequences of an immune response against streptavidin in pretargeted radioimmunotherapy?
A2: The development of anti-streptavidin antibodies can have several negative consequences:
-
Reduced Efficacy: ASAs can bind to the streptavidin-antibody conjugate, preventing it from reaching the tumor target or blocking the binding of the radiolabeled this compound. This can lead to decreased tumor uptake of the therapeutic radionuclide and reduced therapeutic efficacy[6].
-
Altered Pharmacokinetics: The formation of immune complexes can alter the biodistribution and clearance of the streptavidin conjugate, potentially leading to increased uptake in non-target organs like the spleen and liver.
-
Adverse Events: In some cases, the formation of large immune complexes can lead to adverse events, including allergic reactions.
-
Limitations on Repeated Dosing: The presence of ASAs from the initial treatment cycle can lead to rapid clearance and neutralization of the streptavidin conjugate in subsequent cycles, limiting the feasibility of multi-dose therapies[5].
Q3: Are there less immunogenic alternatives to wild-type streptavidin?
A3: Yes, significant research has focused on engineering streptavidin to reduce its immunogenicity. The primary strategy is site-directed mutagenesis to replace immunogenic epitopes on the protein surface with non-immunogenic amino acids[4][7][8]. These efforts have led to the development of streptavidin mutants with reduced binding to anti-streptavidin antibodies while retaining high biotin-binding affinity[4].
Q4: What is the impact of pre-existing anti-streptavidin antibodies in patients?
A4: Pre-existing ASAs, which can be present in a subset of the population likely due to environmental exposure to streptavidin-producing bacteria, can pose a significant challenge[2]. These antibodies can neutralize the streptavidin-conjugate upon the first administration, potentially leading to a complete lack of therapeutic effect and an increased risk of adverse reactions. Therefore, screening patients for pre-existing ASAs before treatment may be a critical step in clinical applications.
Troubleshooting Guides
Problem 1: High background or low signal in anti-streptavidin antibody (ASA) ELISA
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. |
| Non-specific Binding | Optimize the blocking buffer (e.g., increase protein concentration, try different blocking agents like non-fat dry milk or bovine serum albumin). |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample. |
| Incorrect Reagent Concentrations | Titrate the concentrations of the coating antigen (streptavidin), primary sample (serum/plasma), and secondary antibody to find the optimal balance between signal and background. |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. Ensure proper handling to avoid microbial contamination. |
| Edge Effects | Ensure uniform temperature across the plate during incubations. Avoid stacking plates. |
Problem 2: Reduced tumor uptake of radiolabeled this compound in preclinical models
| Possible Cause | Recommended Solution |
| Presence of Anti-Streptavidin Antibodies | Screen animals for pre-existing ASAs. If immunogenicity is suspected after initial injections, consider using immunodeficient animal models for initial efficacy studies. For studies in immunocompetent animals, consider using less immunogenic streptavidin mutants. |
| Suboptimal Dosing or Timing | Optimize the doses of the antibody-streptavidin conjugate, clearing agent, and this compound, as well as the time intervals between their administration. |
| Endogenous Biotin (B1667282) Competition | For preclinical studies, placing animals on a biotin-deficient diet for at least 5 days prior to the experiment can reduce endogenous biotin levels.[9] For clinical applications, this is more challenging, and the use of streptavidin mutants with altered biotin binding kinetics may be necessary.[9] |
| High Kidney Uptake | High renal accumulation of the streptavidin conjugate can reduce the amount available for tumor targeting.[10] Consider chemical modification of streptavidin, such as succinylation, to reduce kidney uptake.[5][11] |
Quantitative Data Summary
Table 1: Comparison of Wild-Type Streptavidin and a Low-Immunogenicity Mutant
| Parameter | Wild-Type Streptavidin | Mutant 37 (10 mutations) | Reference |
| Antigenicity (vs. Rabbit anti-streptavidin) | 100% | ~20% | [7][8] |
| Reactivity with Patient Sera | High | <10% (for a 4-mutation precursor) | [7] |
| Biotin Dissociation Rate | 1x | 4-5x faster | [7] |
Table 2: Effect of Succinylation on Kidney Uptake of Streptavidin Conjugate
| Parameter | Unmodified Streptavidin Conjugate | Succinylated Streptavidin Conjugate | Reference |
| Kidney Uptake at 4h post-injection (% of unmodified) | 100% | 14% | [11] |
| Kidney Uptake at 24h post-injection (% of unmodified) | 100% | <10% | [11] |
| Reduction in Kidney Uptake of ⁶⁷Ga-DOTA-biotin | - | ~30% | [5] |
Key Experimental Protocols
Protocol 1: ELISA for Detection of Human Anti-Streptavidin Antibodies (HASA)
-
Coating: Coat a 96-well microtiter plate with 100 µL/well of streptavidin at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of diluted patient serum or plasma to each well. Include positive and negative controls. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Site-Directed Mutagenesis of Streptavidin to Reduce Immunogenicity
This protocol provides a general workflow. Specific primers and PCR conditions will need to be optimized for the desired mutations.
-
Template DNA: Use a plasmid containing the wild-type streptavidin gene as the template.
-
Primer Design: Design primers (25-45 bases) containing the desired mutation in the center, with at least 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuUltra) to amplify the entire plasmid containing the desired mutation. A typical PCR program would be:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.
-
Final extension: 68°C for 7 minutes.
-
-
Digestion of Parental DNA: Digest the parental, methylated, non-mutated DNA by adding a DpnI restriction enzyme to the PCR product and incubating for 1-2 hours at 37°C.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Express the mutant streptavidin protein and purify it using standard chromatography techniques.
Protocol 3: Succinylation of Streptavidin to Reduce Kidney Uptake
-
Preparation: Prepare a solution of the streptavidin-antibody conjugate in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Succinylation Reaction: While stirring at room temperature, add a 100-fold molar excess of succinic anhydride (B1165640) dissolved in a small volume of a water-miscible organic solvent (e.g., acetone).
-
pH Monitoring: Monitor the pH of the reaction mixture and maintain it at pH 8.0 by adding small aliquots of 1 M NaOH.
-
Reaction Quenching: After the reaction is complete (typically 30-60 minutes, when the pH stabilizes), quench any remaining succinic anhydride by adding a small amount of a primary amine-containing buffer (e.g., Tris).
-
Purification: Purify the succinylated conjugate from byproducts and unreacted reagents using dialysis or size-exclusion chromatography.
-
Characterization: Characterize the extent of modification and confirm that the biotin-binding activity is retained.
Visualizations
Caption: this compound Pretargeting Workflow
Caption: Strategy to Mitigate Streptavidin Immunogenicity
Caption: Troubleshooting Logic for Anti-Streptavidin ELISA
References
- 1. Production of mutant streptavidin protein and investigation of its effect on the performance of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Landscape in Clinical Pretargeted Radioimmunoimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations for decreasing the immunogenicity and maintaining the function of core streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Reduced antibody response to streptavidin through site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced antibody response to streptavidin through site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renal accumulation of streptavidin: potential use for targeted therapy to the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptavidin in antibody pretargeting. 2. Evaluation Of methods for decreasing localization of streptavidin to kidney while retaining its tumor binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Clearing Agent Dose for DOTA-Biotin Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of clearing agent dosage in DOTA-biotin pretargeted radioimmunotherapy (PRIT).
Troubleshooting Guide
Issue: High background signal and suboptimal tumor-to-nontumor (T/NT) ratios.
Possible Cause & Solution:
-
Suboptimal Clearing Agent Dose: The dose of the clearing agent may be insufficient to effectively remove the circulating antibody-streptavidin conjugate from the bloodstream before the administration of the radiolabeled this compound.
-
Recommendation: An optimal molar ratio of the clearing agent to the serum conjugate is crucial. Studies have shown that a 10:1 molar ratio of a biotin-galactose-human serum albumin clearing agent to the antibody-streptavidin conjugate in the serum is effective.[1][2] It is essential to measure the serum concentration of the conjugate before administering the clearing agent to calculate the appropriate dose.[1]
-
-
Incorrect Timing of Administration: The time intervals between the injection of the antibody-conjugate, the clearing agent, and the radiolabeled biotin (B1667282) are critical for achieving high T/NT ratios.
-
Recommendation: An optimized schedule involves administering the antibody-streptavidin conjugate, followed by the clearing agent 48 hours later, and then the radiolabeled this compound 24 hours after the clearing agent.[1][2][3] This timing allows for maximum tumor accumulation of the antibody conjugate and subsequent efficient clearance from circulation.
-
Issue: Reduced tumor uptake of radiolabeled this compound.
Possible Cause & Solution:
-
Excessive Clearing Agent Dose: An overly high dose of the clearing agent can compromise the uptake of the subsequently administered radiolabeled this compound at the tumor site.[4]
-
Recommendation: Avoid exceeding the optimal clearing agent dose. For instance, doses of a biotin-galactose-human serum albumin clearing agent greater than 400 mg have been associated with decreased tumor uptake.[2] Dose escalation studies are recommended to determine the optimal dose for a specific pretargeting system.[5]
-
-
Premature Administration of Radiolabeled Biotin: Injecting the radiolabeled biotin too soon after the clearing agent can lead to its complexation with the clearing agent in the circulation, preventing it from reaching the tumor.
Issue: High uptake of radioactivity in the kidneys and potential for nephrotoxicity.
Possible Cause & Solution:
-
Antigen Expression in Kidneys: The targeting antibody may have some reactivity with antigens present in the kidneys, leading to off-target accumulation.[2]
-
Properties of the Streptavidin Construct: Streptavidin itself can exhibit high and sustained uptake in the kidneys.[6]
-
Recommendation: Several strategies can be employed to reduce renal uptake:
-
Chemical Modification: Succinylation of the antibody-streptavidin construct can decrease its electrical charge and has been shown to significantly reduce kidney uptake without affecting tumor activity.[6]
-
Blocking Agents: While studies on the use of agents like lysine (B10760008) to block kidney uptake have shown mixed results, it remains a potential avenue for investigation.[6]
-
Clearing Agent Optimization: Ensuring efficient clearance of the streptavidin conjugate from the blood by the clearing agent is paramount to minimizing its accumulation in the kidneys.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a clearing agent in this compound therapy?
A1: The clearing agent is a crucial component in pretargeted radioimmunotherapy that is designed to remove the non-tumor-bound antibody-streptavidin conjugate from the bloodstream.[4][5] This creates a high concentration differential of the conjugate between the tumor and the circulation, leading to significantly improved tumor-to-nontumor ratios when the radiolabeled this compound is subsequently administered.[7] The clearing agent typically works by forming a complex with the circulating conjugate, which is then rapidly cleared from the body, often via the liver.[2][4]
Q2: What is a commonly used and effective clearing agent for streptavidin-biotin pretargeting?
A2: A widely studied and effective clearing agent is a biotin-galactose-human serum albumin (HSA) conjugate.[3][4] This agent complexes with the circulating antibody-streptavidin through the biotin-streptavidin interaction. The galactose residues are recognized by asialoglycoprotein receptors on hepatocytes, leading to rapid clearance of the complex by the liver.[2][4]
Q3: How does the dose of the clearing agent impact the therapeutic index?
A3: The dose of the clearing agent is a critical parameter that directly influences the therapeutic index. An optimized dose effectively clears the circulating antibody-conjugate, thereby reducing background radiation to healthy tissues like the bone marrow and improving the tumor-to-marrow absorbed dose ratio.[1] However, an excessive dose can negatively impact the tumor uptake of the radiolabeled biotin, thus reducing the therapeutic dose delivered to the tumor.[2][4] Therefore, careful dose optimization is required to maximize the therapeutic index.
Q4: Can the administration of a clearing agent affect the tumor accumulation of the therapeutic agent?
A4: While a primary concern is that the clearing agent might reduce tumor accumulation of the therapeutic agent, studies have shown that when dosed and timed correctly, a clearing agent does not necessarily decrease tumor uptake.[8] The goal is to administer the clearing agent after the antibody-streptavidin conjugate has already maximally accumulated in the tumor.[8]
Q5: What are the key parameters to consider when designing an experimental protocol for optimizing the clearing agent dose?
A5: Key parameters to consider include:
-
Dose of the antibody-streptavidin conjugate. [1]
-
Timing interval between conjugate and clearing agent administration. [1][3]
-
Molar ratio of the clearing agent to the circulating conjugate. [1]
-
Timing interval between clearing agent and radiolabeled this compound administration. [1][3]
-
Dose of the radiolabeled this compound. [2]
Quantitative Data Summary
| Parameter | Optimized Value/Range | Reference |
| Antibody-Streptavidin Conjugate Dose | 125 µg/mL plasma volume | [1] |
| Clearing Agent to Serum Conjugate Molar Ratio | 10:1 | [1] |
| Time Interval: Conjugate to Clearing Agent | 48 hours | [1][2][3] |
| Time Interval: Clearing Agent to Radiolabeled Biotin | 24 hours | [1][2][3] |
| Radiolabeled this compound Dose | 0.5 mg | [1][2] |
| Tumor-to-Marrow Absorbed Dose Ratio (Optimized) | 63:1 | [1] |
| Conventional RIT Tumor-to-Marrow Ratio | 6:1 | [1] |
Experimental Protocols
Protocol: Optimization of Clearing Agent Dose in a Preclinical Mouse Model
-
Tumor Model Establishment: Establish tumor xenografts in immunocompromised mice (e.g., nude mice with human colon carcinoma xenografts).[2]
-
Antibody-Conjugate Administration: Inject a predetermined dose of the antibody-streptavidin conjugate intravenously (e.g., via tail vein).[6]
-
Blood Sampling: Collect blood samples at various time points (e.g., 24h, 48h) to determine the concentration of the circulating conjugate.[4]
-
Clearing Agent Administration: At a set time point post-conjugate injection (e.g., 48 hours), administer varying doses of the clearing agent intravenously, calculated based on the measured serum conjugate concentration to achieve different molar ratios (e.g., 5:1, 10:1, 15:1).[1]
-
Radiolabeled Biotin Administration: At a fixed time after the clearing agent (e.g., 24 hours), inject a standard dose of radiolabeled this compound (e.g., ¹¹¹In-DOTA-biotin for imaging or ⁹⁰Y-DOTA-biotin for therapy).[1][6]
-
Biodistribution Studies: At various time points post-radiolabel injection (e.g., 1h, 4h, 24h), euthanize cohorts of mice and harvest tumors and major organs (blood, liver, kidneys, spleen, bone marrow).[6][9]
-
Quantification: Weigh the tissues and measure the radioactivity using a gamma counter. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[9]
-
Data Analysis: Compare the %ID/g in the tumor and normal tissues across the different clearing agent dose groups to determine the optimal dose that maximizes the tumor-to-blood and tumor-to-kidney ratios without significantly compromising tumor uptake.
Visualizations
Caption: Workflow for three-step pretargeted this compound therapy.
Caption: Mechanism of a biotin-galactose-HSA clearing agent.
References
- 1. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Clearing and Masking Agents in Pretargeting Strategies [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Clearing and Masking Agents in Pretargeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adding a Clearing Agent to Pretargeting Does Not Lower the Tumor Accumulation of the Effector as Predicted - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for DOTA-Biotin Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for DOTA-biotin conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most prevalent purification techniques for this compound conjugates are High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), and Size-Exclusion Chromatography (SEC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the conjugate.
Q2: What are the critical parameters to control during HPLC purification of this compound conjugates?
A2: Key parameters for successful HPLC purification include the choice of stationary phase (e.g., C18 for reverse-phase), mobile phase composition and pH, gradient steepness, and flow rate. The pH of the mobile phase is particularly crucial as it can significantly affect the retention time and peak shape of the ionizable this compound conjugate.
Q3: How can I assess the purity of my this compound conjugate after purification?
A3: The purity of this compound conjugates is typically assessed using analytical HPLC coupled with mass spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate the desired conjugate from impurities and provide information on its molecular weight and purity level. Radiochemical purity is often determined by radio-HPLC or by binding to avidin-coated beads.[1]
Q4: What are the expected purity levels and recovery rates after purification?
A4: With optimized protocols, high purity levels are achievable. For instance, HPLC purification can yield purities of over 98%.[2] Solid-phase extraction is also effective for cleanup and can result in high purity. Recovery rates can vary depending on the method and the number of purification steps but are a critical factor to optimize for each specific conjugate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH causing mixed ionic states.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the conjugate.- Use a high-purity silica (B1680970) column and consider adding an ion-pairing agent to the mobile phase.- Reduce the sample concentration or injection volume. |
| Low Recovery | - The conjugate is irreversibly adsorbed to the column.- The elution strength of the mobile phase is too low.- The conjugate is unstable under the HPLC conditions. | - Use a different stationary phase or add a competitive agent to the mobile phase.- Increase the percentage of the organic solvent in the elution gradient.- Ensure the mobile phase pH and temperature are within the stability range of the conjugate. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime or shows signs of fouling. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections.- Sample degradation. | - Use high-purity solvents and flush the system thoroughly between runs.- Prepare fresh samples and store them appropriately before injection. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Solution |
| Analyte Breakthrough (Low Retention) | - Incorrect sorbent choice.- Inappropriate conditioning or equilibration of the cartridge.- Sample loading flow rate is too high. | - Select a sorbent with appropriate hydrophobicity (e.g., C18 for reverse-phase).- Ensure the cartridge is properly conditioned with a strong organic solvent and then equilibrated with the loading buffer.- Decrease the flow rate during sample application to allow for sufficient interaction with the sorbent. |
| Low Recovery (Poor Elution) | - Elution solvent is too weak.- Insufficient volume of elution solvent.- Secondary interactions between the analyte and the sorbent. | - Increase the strength of the organic solvent in the elution buffer.- Use a larger volume of elution solvent and apply it in multiple small aliquots.- Modify the pH of the elution buffer to disrupt secondary interactions. |
| Poor Reproducibility | - Inconsistent packing of the SPE cartridge.- Variability in sample preparation.- Inconsistent flow rates. | - Use high-quality, uniformly packed SPE cartridges.- Standardize the sample pretreatment and loading conditions.- Use a vacuum manifold or an automated system for precise flow rate control. |
Experimental Protocols
Reverse-Phase HPLC (RP-HPLC) Purification Protocol
This protocol provides a general guideline for the purification of a this compound conjugate using a C18 column.
-
Column: C18 silica-based column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and/or 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Linear gradient from 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Procedure: a. Dissolve the crude this compound conjugate in a minimal volume of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC column. d. Collect fractions based on the UV chromatogram. e. Analyze the collected fractions for purity using analytical HPLC-MS. f. Pool the pure fractions and lyophilize to obtain the purified product.
Solid-Phase Extraction (SPE) Protocol
This protocol outlines a general procedure for the cleanup of this compound conjugates using a C18 cartridge.
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Wash the cartridge with 3-5 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 3-5 mL of water or an aqueous buffer (e.g., 0.1% TFA in water).
-
Sample Loading: a. Dissolve the crude conjugate in the equilibration buffer. b. Load the sample onto the cartridge at a slow flow rate (e.g., 1 drop per second).
-
Washing: Wash the cartridge with 3-5 mL of a weak aqueous-organic mixture (e.g., 5% acetonitrile in water with 0.1% TFA) to remove hydrophilic impurities.
-
Elution: Elute the this compound conjugate with 1-3 mL of a stronger organic mixture (e.g., 50-80% acetonitrile in water with 0.1% TFA).
-
Post-Elution: Evaporate the solvent from the eluate to obtain the purified conjugate.
Size-Exclusion Chromatography (SEC) Protocol
This protocol is suitable for separating this compound conjugates from larger or smaller impurities based on molecular size.
-
Column: Choose a column with an appropriate molecular weight fractionation range for your conjugate (e.g., Sephadex G-25).
-
Mobile Phase: A buffer compatible with your conjugate's stability and downstream application (e.g., phosphate-buffered saline, pH 7.4).
-
Flow Rate: A low flow rate is typically used to ensure optimal resolution.
-
Detection: UV at 220 nm and/or 280 nm.
-
Procedure: a. Equilibrate the SEC column with at least two column volumes of the mobile phase. b. Dissolve the sample in the mobile phase. c. Apply the sample to the top of the column. d. Start the flow of the mobile phase and collect fractions. e. Monitor the elution profile using the UV detector. The this compound conjugate should elute in a volume corresponding to its molecular weight. f. Analyze the collected fractions for purity.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Reported Recovery | Key Considerations |
| Reverse-Phase HPLC | >98%[2] | Variable, optimization required. | High resolution, suitable for removing closely related impurities. Can be time-consuming for large samples. |
| Solid-Phase Extraction | High, suitable for cleanup. | Generally high for cleanup steps. | Rapid and cost-effective for removing major impurities and for desalting. Less resolving power than HPLC. |
| Size-Exclusion Chromatography | Effective for size-based separation. | Can be high, depends on column packing and sample volume. | Good for separating aggregates or small molecule impurities. Limited resolution for molecules of similar size. |
Visualizations
References
Validation & Comparative
A Comparative Guide to Quality Control Assays for Clinical-Grade DOTA-Biotin
For Researchers, Scientists, and Drug Development Professionals
The development of clinical-grade radiopharmaceuticals, such as those incorporating DOTA-biotin for targeted radionuclide therapy and imaging, demands rigorous quality control (QC) to ensure product safety, efficacy, and consistency. This compound, a bifunctional chelator, links a radionuclide-chelating moiety (DOTA) to a targeting vector (biotin). This guide provides a comparative overview of key analytical techniques used for the quality control of clinical-grade this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate assays for their specific needs.
Introduction to this compound and its Quality Control
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator known for its high thermodynamic stability and kinetic inertness when complexed with various metal ions, including medically relevant radionuclides like 68Ga, 177Lu, and 90Y. Biotin (B1667282), or vitamin B7, exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, a property leveraged in pre-targeted radioimmunotherapy to achieve high tumor-to-background ratios. The conjugation of DOTA to biotin creates a versatile platform for delivering radionuclides to sites where avidin or streptavidin has been pre-localized.
The critical quality attributes (CQAs) of clinical-grade this compound that must be monitored include identity, purity, concentration, and the integrity of both the DOTA chelator and the biotin moiety. This guide focuses on the analytical methods used to assess these attributes.
Comparison of Key Quality Control Assays
The selection of a QC assay depends on the specific quality attribute being measured, as well as considerations of sensitivity, specificity, accuracy, precision, and the availability of instrumentation. The following tables provide a comparative summary of the most common analytical techniques for this compound.
Table 1: Comparison of Chromatographic and Mass Spectrometric Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Purity assessment, quantification, identification of impurities | Definitive identification, molecular weight confirmation, impurity profiling |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Accuracy | High | Very High |
| Precision | High | High |
| Specificity | Moderate to High (dependent on detector) | Very High |
| Throughput | Moderate | Moderate |
| Cost (Instrument) | Moderate | High |
| Expertise Required | Intermediate | High |
Table 2: Comparison of Spectroscopic and Other Methods
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | UV-Vis Spectroscopy | Functional Assays (e.g., Avidin Binding) |
| Primary Use | Structural elucidation, confirmation of conjugation | Quantification (if chromophore is present or introduced) | Assessment of biological activity/binding affinity |
| Limit of Detection (LOD) | µg to mg range | ng/mL to µg/mL range | Varies by assay format (e.g., ELISA, SPR) |
| Limit of Quantification (LOQ) | mg range | µg/mL range | Varies by assay format |
| Accuracy | High (for structure) | Moderate to High | High (for function) |
| Precision | High | High | Moderate to High |
| Specificity | High (for structure) | Low to Moderate | High (for function) |
| Throughput | Low | High | Moderate to High |
| Cost (Instrument) | High | Low | Low to Moderate |
| Expertise Required | High | Low | Intermediate |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the key QC assays discussed.
Caption: Workflow for this compound Analysis by HPLC.
Caption: Workflow for this compound Analysis by LC-MS.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol provides a method for confirming the molecular weight of this compound.
-
Materials:
-
This compound sample
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
LC-MS system with an electrospray ionization (ESI) source
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to elute the this compound peak (e.g., 5% to 95% B over 10 minutes).
-
MS Detector Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Compare the observed m/z value of the molecular ion (e.g., [M+H]+) with the theoretical mass of this compound.
-
-
1H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol outlines the general steps for acquiring a 1H NMR spectrum to confirm the structure of this compound.
-
Materials:
-
This compound sample (typically >1 mg)
-
Deuterated solvent (e.g., D2O or DMSO-d6)
-
NMR tube
-
NMR spectrometer
-
-
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument.
-
Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Compare the observed spectrum with the expected spectrum for the this compound structure to confirm the presence of key structural motifs of both DOTA and biotin, and to verify their conjugation.
-
-
Conclusion
The quality control of clinical-grade this compound is a multi-faceted process that relies on a combination of analytical techniques. HPLC is a workhorse for purity and quantification, while LC-MS provides definitive identification and molecular weight confirmation. NMR is invaluable for detailed structural elucidation. Functional assays are crucial for ensuring that the biological activity of the biotin moiety is retained. The selection of the appropriate QC assays should be based on a risk assessment and the specific requirements of the product and its intended clinical application. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug developers in establishing a robust quality control strategy for this compound and related radiopharmaceuticals.
A Head-to-Head Comparison of DOTA-biotin and NOTA-biotin for 68Ga Chelation in Pretargeted Radioimmunotherapy and PET Imaging
For researchers, scientists, and drug development professionals, the choice of a chelator for radiolabeling with Gallium-68 (68Ga) is a critical decision that impacts the stability, labeling efficiency, and in vivo performance of the resulting radiopharmaceutical. This guide provides an objective comparison of two prominent bifunctional chelators, DOTA-biotin and NOTA-biotin, for 68Ga chelation, supported by experimental data from the scientific literature.
The avidin-biotin system is a cornerstone of pretargeted radioimmunotherapy and imaging, where a tumor-targeting antibody conjugated to avidin (B1170675) or streptavidin is administered first, followed by a radiolabeled biotin (B1667282) derivative that rapidly binds to the pre-localized antibody. This strategy enhances the tumor-to-background signal ratio by allowing the unbound antibody to clear from circulation before the administration of the short-lived radionuclide. Gallium-68, a positron emitter with a convenient half-life of 68 minutes, is an ideal radionuclide for positron emission tomography (PET) imaging in this context. The stability of the 68Ga-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure and compromised image quality.
This comparison focuses on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), two macrocyclic chelators widely employed for their ability to form stable complexes with trivalent metal ions like 68Ga.
Performance Comparison: 68Ga-DOTA-biotin vs. 68Ga-NOTA-biotin
While direct head-to-head studies comparing this compound and NOTA-biotin for 68Ga chelation are limited, a comprehensive analysis of the literature on DOTA and NOTA conjugates with various targeting molecules provides a clear indication of their respective performances.
| Parameter | 68Ga-DOTA-biotin | 68Ga-NOTA-biotin | Key Observations |
| Radiolabeling Conditions | |||
| Temperature | Typically requires heating (60-100°C)[1][2] | Efficiently labeled at room temperature[1][3] | NOTA's ability to be radiolabeled under milder conditions is a significant advantage, particularly for temperature-sensitive biomolecules.[1] |
| Time | 5-20 minutes[1][4][5] | < 5-15 minutes[1] | NOTA generally allows for faster radiolabeling kinetics.[1] |
| pH | 3.5 - 4.5[5][6] | 3.5 - 6.5[6] | Both chelators perform well in a weakly acidic pH range. |
| Radiochemical Purity | > 95%[2][4] | > 98%[1] | Both chelators can achieve high radiochemical purity. |
| Stability | |||
| In vitro (human serum) | Good stability, though some studies report lower stability compared to NOTA conjugates.[4][7] | High stability, often reported to be superior to DOTA conjugates.[3][7] | The 68Ga-NOTA complex is thermodynamically more stable than the 68Ga-DOTA complex. |
| In vivo Performance | |||
| Biodistribution | Specific tumor targeting has been demonstrated with various DOTA conjugates.[1] | Specific tumor targeting has been demonstrated with various NOTA conjugates.[1] | The choice of chelator can influence the overall charge and lipophilicity of the radiotracer, potentially affecting its biodistribution. |
| Kidney Uptake | Generally lower kidney uptake has been observed for some DOTA conjugates compared to their NOTA counterparts.[1] | Higher kidney uptake has been reported for some NOTA conjugates.[1] | This is an important consideration for reducing radiation dose to the kidneys. |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for the radiolabeling of this compound and a generalized protocol for NOTA-biotin with 68Ga, based on established procedures for other NOTA conjugates.
68Ga Radiolabeling of this compound Analogues
This protocol is adapted from studies on 68Ga-labeling of this compound analogues.[4]
-
68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Precursor Preparation: Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 4.5).
-
Radiolabeling Reaction:
-
Add the 68GaCl3 eluate to the vial containing the this compound solution.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using a sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[2]
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
A typical mobile phase for ITLC is 0.1 M citrate (B86180) buffer (pH 5.0), where the 68Ga-DOTA-biotin complex remains at the origin, and free 68Ga moves with the solvent front.
-
Generalized 68Ga Radiolabeling of NOTA-biotin
This protocol is based on the general procedures for radiolabeling various NOTA-conjugated molecules with 68Ga.[1][3]
-
68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Precursor Preparation: Dissolve NOTA-biotin in a suitable buffer (e.g., 0.2 M sodium acetate, pH 5.5).
-
Radiolabeling Reaction:
-
Add the 68GaCl3 eluate to the vial containing the NOTA-biotin solution.
-
Adjust the pH of the reaction mixture to between 4.0 and 6.5.[6]
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC or HPLC.
-
A suitable mobile phase for ITLC can be a mixture of ammonium (B1175870) acetate and methanol, where the 68Ga-NOTA-biotin complex exhibits a different retention factor than free 68Ga.
-
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Biotinidase Resistant 68Gallium-Radioligand Based on Biotin/Avidin Interaction for Pretargeting: Synthesis and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Biotin reagents in antibody pretargeting. 6. Synthesis and in vivo evaluation of astatinated and radioiodinated aryl- and nido-carboranyl-biotin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.vub.be [cris.vub.be]
DOTA-Biotin Probes: A Comparative Guide to In Vivo Stability
In the realm of targeted molecular imaging and therapy, the stability of probes under physiological conditions is paramount to achieving high efficacy and minimizing off-target effects. Biotin (B1667282) probes, valued for their high-affinity interaction with avidin (B1170675) and streptavidin, are frequently coupled with chelators to carry therapeutic or imaging radionuclides. Among these, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator. This guide provides a comparative analysis of the in vivo stability of DOTA-biotin probes against other biotin probes, supported by experimental data and detailed methodologies.
Superior In Vivo Stability of DOTA Chelator
DOTA is a macrocyclic chelator that forms highly stable complexes with a variety of radionuclides. This high stability is attributed to its pre-organized structure, which rigidly binds the metal ion, preventing its release in vivo. This is crucial as the dissociation of the radionuclide can lead to its accumulation in non-target tissues, such as the bone, causing toxicity. In contrast, linear chelators like DTPA (diethylenetriaminepentaacetic acid) generally exhibit lower thermodynamic stability and are more susceptible to dissociation in vivo. While NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is another macrocyclic chelator known for its high stability, particularly with Gallium-68 (B1239309), DOTA remains a versatile choice for a broader range of radiometals used in both diagnostics and therapy.
Quantitative Comparison of Biotin Probes
The following table summarizes the in vivo performance characteristics of this compound probes compared to other biotin-chelator conjugates based on available preclinical data.
| Chelator | Radionuclide | Animal Model | Key Findings | Reference |
| DOTA | 177Lu | Mice | Rapid blood clearance with minimal effect of biotin on biodistribution compared to DOTA alone. Low whole-body retention 4 hours post-injection. | [1] |
| DOTA | 90Y | Mice (BALB/c) | Rapid clearance from the blood through the kidneys with a half-life of approximately 15 minutes. | [2] |
| DOTA | 67Ga | Mice (Athymic) | Low kidney uptake when administered alone, but high renal activity when used in a pretargeting system with a streptavidin construct. | [3] |
| DOTA | 90Y / 177Lu | Mice | Modified this compound conjugate (r-BHD) showed stability against enzymatic degradation and high tumor uptake in pretargeted animals. | [4] |
| NOTA | 68Ga | Mice | In a comparison with DOTA conjugated to an antibody fragment, NOTA showed higher kidney uptake. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo stability studies. Below are representative experimental protocols for assessing the biodistribution and stability of radiolabeled biotin probes.
Biodistribution Studies in Normal Animals
A common method to evaluate the in vivo stability and clearance of a radiolabeled probe is through biodistribution studies in healthy animals.
-
Radiolabeling: The this compound conjugate is radiolabeled with a suitable radionuclide (e.g., 177Lu, 90Y, 67Ga) under sterile and pyrogen-free conditions. High radiochemical purity is confirmed using techniques like HPLC.[4][7]
-
Animal Model: Healthy mice (e.g., BALB/c) are used for the study.[2][7]
-
Administration: A known amount of the radiolabeled this compound is injected intravenously into the mice.
-
Sample Collection: At various time points post-injection (e.g., 15 min, 30 min, 2h, 4h, 24h), blood samples are collected. The animals are then euthanized, and major organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) are harvested.[1][2]
-
Radioactivity Measurement: The radioactivity in the collected blood and tissue samples is measured using a gamma counter.
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of the probe's distribution, accumulation in different organs, and clearance rate.[3]
Serum Stability Assay
To assess the stability of the radiolabeled probe in a physiological environment, in vitro serum stability assays are often performed.
-
Incubation: The radiolabeled this compound is incubated in human serum at 37°C for various time periods (e.g., 1h, 4h, 24h, 48h, 96h).[4][7]
-
Analysis: At each time point, an aliquot of the serum mixture is analyzed using methods like size-exclusion chromatography (SEC-HPLC) or by precipitation of serum proteins to separate the intact radiolabeled probe from any dissociated radionuclide or degradation products.[8]
-
Quantification: The percentage of intact radiolabeled probe is determined to evaluate its stability over time in serum.[4]
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) help to illustrate complex processes and relationships.
References
- 1. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating DOTA-Biotin Binding to Streptavidin Using Surface Plasmon Resonance: A Comparative Guide
For researchers and professionals in drug development, the robust and high-affinity interaction between DOTA-biotin and streptavidin is a cornerstone of many pre-targeting and diagnostic strategies. Validating this binding is crucial for the successful implementation of these applications. Surface Plasmon Resonance (SPR) offers a real-time, label-free method to characterize this interaction. This guide provides a comparative overview of the this compound:streptavidin system, supported by experimental protocols and data for alternative binding pairs.
Performance Comparison of Biotinylated Ligands
| Ligand | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (M) | Key Characteristics |
| Biotin (B1667282) | ~1 x 107 | ~1 x 10-6 - 1 x 10-4 | ~10-15 | Extremely high affinity, near-irreversible binding. Ideal for stable capture. |
| Desthiobiotin | Not specified | Not specified | ~10-11 | Lower affinity than biotin, allowing for reversible binding and elution under mild conditions.[4] |
| Biotinylated Peptide (Th10-39) * | 3.5 x 106 | 3.9 x 10-2 | 10.9 x 10-9 | Demonstrates a typical high-affinity interaction for a biotinylated ligand with its target after capture by streptavidin.[5][6] |
Note: The kinetic data for the biotinylated peptide Th10-39 represents the interaction of the peptide with its target (human α-thrombin) after being captured on a streptavidin-coated SPR sensor chip. This illustrates a common application of the streptavidin-biotin system in SPR.
Alternatives to the this compound:Streptavidin System
While the this compound:streptavidin interaction is a gold standard, certain applications may benefit from alternative approaches.
-
Neutravidin: A deglycosylated form of avidin, neutravidin exhibits a similarly high affinity for biotin but has a more neutral isoelectric point, which can reduce non-specific binding in some experimental setups.[3]
-
Engineered Streptavidin Mutants: To address challenges such as interference from endogenous biotin in pre-targeted radioimmunotherapy, streptavidin mutants with reduced affinity for biotin (e.g., Y43A-SAv and S45A-SAv) have been developed.[7] These mutants retain high avidity for bivalent ligands like DOTA-bis-biotin, offering a strategic advantage in complex biological environments.[7]
-
Reversible Immobilization Systems: For applications requiring regeneration of the sensor surface, systems utilizing streptavidin affinity tags with weaker binding than biotin, or employing a 6xHis-tagged streptavidin on a Ni-NTA surface, allow for the reversible capture of biotinylated molecules.[8]
Experimental Protocol: SPR Analysis of this compound Binding to Streptavidin
This protocol outlines the general procedure for immobilizing streptavidin on a sensor chip and capturing a biotinylated ligand, such as this compound, for interaction analysis.
1. Materials:
- SPR instrument and sensor chips (e.g., CM5 sensor chip)
- Streptavidin
- This compound
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
- Running buffer (e.g., PBS with 0.05% Tween 20, pH 7.4)
- Regeneration solution (e.g., glycine-HCl, pH 2.5)
2. Procedure:
Visualizing the Experimental Workflow and Binding Principle
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for SPR analysis and the fundamental principle of this compound binding to the tetrameric streptavidin.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. biomat.it [biomat.it]
- 4. interchim.fr [interchim.fr]
- 5. biosensingusa.com [biosensingusa.com]
- 6. biosensingusa.com [biosensingusa.com]
- 7. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible immobilization of proteins with streptavidin affinity tags on a surface plasmon resonance biosensor chip - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative biodistribution of DOTA- and NOTA-conjugated peptides
An Objective Comparison of DOTA- and NOTA-Conjugated Peptides in Biodistribution Studies
The development of peptide-based radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy hinges on the careful selection of a bifunctional chelator. This component links the targeting peptide to a medically relevant radionuclide. Among the most widely used macrocyclic chelators are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The choice between DOTA and NOTA is not trivial, as the chelator itself can significantly influence the resulting radiotracer's labeling efficiency, stability, and, most critically, its pharmacokinetic and biodistribution profile.[1][2]
This guide provides a comparative analysis of DOTA- and NOTA-conjugated peptides, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
The structural differences between DOTA and NOTA affect their coordination chemistry with various radiometals. NOTA's smaller, nine-membered ring is particularly well-suited for smaller metal ions like Gallium-68 (B1239309) (⁶⁸Ga), often allowing for rapid and efficient radiolabeling at room temperature.[3][4] DOTA, with its larger twelve-membered ring, is a more versatile chelator, forming stable complexes with a wider range of radiometals, including therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), making it a cornerstone of many theranostic approaches.[3][5] However, labeling DOTA with ⁶⁸Ga typically requires heating to achieve high radiochemical purity.[3][6]
The stability of the radiometal-chelator complex is paramount to prevent the release of the free radionuclide in vivo, which can lead to non-specific uptake and increased radiation dose to healthy tissues. Several studies have shown that NOTA derivatives can form more stable complexes with radionuclides like ⁶⁸Ga and Copper-64 (⁶⁴Cu) compared to DOTA, which can translate to more favorable biodistribution profiles, such as lower liver uptake.[4][7]
References
- 1. The influence of chelator on the pharmacokinetics of 99mTc-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Radiochemical Purity of DOTA-Biotin
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of radiochemical purity (RCP) is a critical quality control step in the production of radiopharmaceuticals, ensuring both safety and efficacy. For DOTA-biotin, a key component in pretargeted radioimmunotherapy and imaging, robust analytical methods are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Solid-Phase Extraction (SPE) for assessing the radiochemical purity of this compound conjugates.
Executive Summary
High-Performance Liquid Chromatography (HPLC) stands out as the most effective method for determining the radiochemical purity of this compound. Its high resolution enables the separation and quantification of the intact radiolabeled this compound from impurities, including critical radiolysis products that may not be detectable by other methods.[1] While Thin-Layer Chromatography (TLC) offers a simpler and faster alternative, its lower resolution can lead to an overestimation of purity. Solid-Phase Extraction (SPE) is primarily a purification tool but can be adapted for a basic purity assessment. For comprehensive and accurate analysis, especially during method validation and for ensuring the highest quality of the final product, HPLC is the recommended method.
Comparison of Analytical Methods
The choice of analytical method for determining the radiochemical purity of this compound depends on the specific requirements of the analysis, such as the need for high accuracy, speed, or simplicity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Solid-Phase Extraction (SPE) |
| Resolution | High | Low to Moderate | Low |
| Sensitivity | High | Moderate | Moderate |
| Quantification | Excellent | Semi-Quantitative to Quantitative | Semi-Quantitative |
| Ability to Detect Radiolysis Products | Yes[1] | Limited to No[1] | No |
| Speed | Slower (minutes per sample) | Faster (minutes per sample) | Fast (minutes per sample) |
| Complexity | High | Low | Low |
| Cost (Instrument) | High | Low | Low |
| Typical Reported Purity for DOTA-conjugates | >95%[1][2] | >98%[1] | >95% (as a purification outcome) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for radiochemical purity testing, offering high-resolution separation of the desired radiolabeled compound from various impurities.
Protocol:
-
System: A gradient HPLC system equipped with a radio-detector (e.g., NaI scintillation detector) and a UV detector (for non-radioactive reference standards) is typically used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution is often used to achieve optimal separation.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-20 min: Hold at 20% A, 80% B
-
20-25 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: The radio-detector measures the activity of the eluting components, allowing for the calculation of the percentage of radioactivity associated with the main peak (this compound) relative to the total radioactivity injected.
Thin-Layer Chromatography (TLC)
TLC is a simpler and more rapid chromatographic technique that can be used for routine quality control.
Protocol:
-
Stationary Phase: iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips are commonly used.
-
Mobile Phase: A mixture of 1 M ammonium (B1175870) acetate (B1210297) and methanol (B129727) (1:1 v/v) is a frequently used solvent system.
-
Procedure:
-
Spot a small volume (1-2 µL) of the radiolabeled this compound solution onto the origin of the TLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip.
-
Once the solvent front nears the top, remove the strip and allow it to dry.
-
-
Analysis: The distribution of radioactivity on the strip is analyzed using a radio-TLC scanner or by cutting the strip into sections and counting each section in a gamma counter. The radiochemical purity is calculated as the percentage of activity at the Rf value of the this compound complex.
Solid-Phase Extraction (SPE)
While primarily a purification technique, SPE can be adapted for a simple estimation of radiochemical purity by separating the hydrophilic radiolabeled this compound from unchelated (free) radionuclide.
Protocol:
-
Cartridge: A C18 Sep-Pak or similar reversed-phase cartridge is used.
-
Procedure:
-
Condition the cartridge by passing methanol followed by water through it.
-
Load the radiolabeled this compound sample onto the cartridge. The hydrophobic this compound will be retained, while the more hydrophilic free radionuclide will pass through.
-
Wash the cartridge with water to remove any remaining free radionuclide.
-
Elute the purified radiolabeled this compound with an organic solvent mixture (e.g., ethanol/water).
-
-
Analysis: The activity in the initial sample, the pass-through, the wash, and the final eluted product are measured in a dose calibrator. The radiochemical purity can be estimated as the percentage of the activity in the eluted product relative to the total initial activity.
Visualizing the Workflow and Comparison
To better illustrate the processes and their relationships, the following diagrams are provided.
References
A Head-to-Head Comparison: Single-Chain vs. Full-Length Antibodies for DOTA-Biotin Pretargeting in Cancer Therapy
A comprehensive analysis for researchers and drug development professionals on the performance, experimental protocols, and strategic application of single-chain antibody fragments (scFv) versus full-length monoclonal antibodies (mAb) in DOTA-biotin pretargeted radioimmunotherapy.
The landscape of targeted cancer therapy is continually evolving, with pretargeting strategies emerging as a powerful approach to enhance the therapeutic index of radiopharmaceuticals. This guide provides an in-depth comparison of two key antibody formats utilized in this compound pretargeting systems: the smaller, agile single-chain antibody fragment (scFv) and the conventional, larger full-length monoclonal antibody (mAb). By examining their performance through experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal targeting molecule for their specific therapeutic or diagnostic application.
Performance Face-Off: scFv vs. mAb in Pretargeting
The choice between an scFv and a full mAb for this compound pretargeting hinges on a trade-off between pharmacokinetic properties and tumor retention. While both have demonstrated significant therapeutic efficacy, their in vivo behavior differs substantially.
Key Performance Differentiators:
-
Pharmacokinetics and Clearance: Due to their smaller size (approximately 27 kDa for a monomer), scFvs exhibit significantly faster clearance from the bloodstream compared to full-length mAbs (approximately 150 kDa)[1][2]. This rapid clearance is a major advantage in pretargeting, as it minimizes radiation exposure to healthy tissues and leads to superior tumor-to-normal tissue ratios, particularly tumor-to-blood ratios[3]. In contrast, the longer circulating half-life of mAbs can result in higher background radiation[3].
-
Tumor Uptake and Penetration: The smaller size of scFvs allows for better penetration into tumor tissues, potentially reaching cancer cells that are inaccessible to the larger mAbs[4][5]. Despite their rapid clearance, scFv-streptavidin constructs have been shown to achieve comparable, and in some cases, even higher peak tumor uptake of the radiolabeled this compound compared to mAb-streptavidin conjugates[2][3].
-
Renal Uptake: A notable challenge with scFv-based constructs is their tendency for high accumulation in the kidneys, which can be a dose-limiting factor[6][7]. Strategies such as succinylation of the scFv-streptavidin fusion protein have been developed to reduce renal uptake without compromising tumor targeting[6][7].
-
Avidity and Tumor Retention: While monomeric scFvs have lower binding affinity compared to their parent mAbs, the use of multimeric scFv constructs (e.g., tetrameric scFv-streptavidin fusions) can significantly increase their functional affinity (avidity), leading to prolonged tumor retention[2][8]. Full mAbs, with their bivalent nature, inherently possess high avidity.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing scFv and full antibody-based this compound pretargeting systems.
Table 1: Biodistribution of Radiolabeled Biotin (B1667282) in Tumor-Bearing Mice
| Targeting Moiety | Antibody (Target) | Tumor Model | Radionuclide | Time Post-Injection | Tumor Uptake (%ID/g) | Blood Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |
| scFv-Streptavidin | 1F5 (scFv)4SA (anti-CD20) | Ramos Lymphoma | ¹¹¹In | 24h | 11.4 ± 2.1 | 0.3 ± 0.1 | >38 | [3][9] |
| mAb-Streptavidin | 1F5 Ab-SA (anti-CD20) | Ramos Lymphoma | ¹¹¹In | 24h | 10.8 ± 2.5 | 1.6 ± 0.2 | <7 | [3][9] |
| scFv-Streptavidin | CC49 scFvSA (anti-TAG-72) | LS174T Colon | ¹⁷⁷Lu | 4h | 35.4 ± 8.2 | 0.5 ± 0.2 | ~71 | [10] |
| mAb (Conventional) | CC49 (anti-TAG-72) | LS174T Colon | ¹⁷⁷Lu | 48h | ~20 | ~10 | ~2 | [10] |
%ID/g: Percentage of Injected Dose per gram of tissue.
Table 2: Therapeutic Efficacy in Preclinical Models
| Targeting Moiety | Antibody (Target) | Tumor Model | Radionuclide | Therapeutic Outcome | Reference |
| scFv-Streptavidin | 1F5 (scFv)4SA (anti-CD20) | Ramos Lymphoma | ⁹⁰Y | >90% cures with minimal toxicity | [3][9] |
| mAb-Streptavidin | 1F5 Ab-SA (anti-CD20) | Ramos Lymphoma | ⁹⁰Y | >90% cures with minimal toxicity | [3][9] |
| scFv-Streptavidin | CC49 scFvSA (anti-TAG-72) | LS174T Colon | ¹⁷⁷Lu | Increased median time to tumor progression to 50 days (vs. 13 days for control) | [10] |
| mAb (Conventional) | CC49 (anti-TAG-72) | LS174T Colon | ¹⁷⁷Lu | Increased median time to tumor progression to 67 days (vs. 13 days for control) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in this compound pretargeting.
In Vivo this compound Pretargeting in a Xenograft Mouse Model
This protocol outlines the three-step pretargeting procedure commonly used in preclinical studies.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with human tumor xenografts).
-
Antibody-streptavidin conjugate (scFv-SA or mAb-SA).
-
Clearing agent (e.g., biotinylated N-acetyl-galactosamine).
-
Radiolabeled this compound (e.g., ¹¹¹In-DOTA-biotin or ⁹⁰Y-DOTA-biotin).
-
Saline solution for injection.
Procedure:
-
Step 1: Antibody-Streptavidin Administration: The antibody-streptavidin conjugate (e.g., 300-600 µg) is administered intravenously (i.v.) into the tumor-bearing mice. This allows the conjugate to circulate and accumulate at the tumor site. The optimal time for this accumulation phase is typically 20-24 hours[9][11].
-
Step 2: Clearing Agent Administration: A clearing agent (e.g., 50-100 µg) is injected i.v. to remove the unbound antibody-streptavidin conjugate from the circulation. The clearing agent is designed to be rapidly taken up by the liver. This step is crucial for reducing background radiation and is typically performed 20 hours after the antibody conjugate injection[9][11].
-
Step 3: Radiolabeled this compound Administration: The radiolabeled this compound (e.g., 1 µg labeled with the desired radionuclide) is injected i.v. 4 hours after the clearing agent. The radiolabeled biotin rapidly binds to the streptavidin pre-localized at the tumor site[9][11].
-
Biodistribution and Imaging: At selected time points post-injection of the radiolabeled biotin, mice are euthanized, and tissues of interest (tumor, blood, major organs) are collected, weighed, and the radioactivity is measured using a gamma counter to determine the biodistribution (%ID/g). Imaging studies (SPECT/CT or PET/CT) can also be performed.
Radiolabeling of this compound with Indium-111 or Yttrium-90
This protocol describes the general procedure for radiolabeling this compound.
Materials:
-
This compound.
-
¹¹¹InCl₃ or ⁹⁰YCl₃.
-
Ammonium acetate (B1210297) or sodium acetate buffer (pH 4-5).
-
Metal-free water.
-
Heating block.
-
ITLC (Instant Thin-Layer Chromatography) strips for quality control.
Procedure:
-
Reaction Setup: In a sterile, metal-free vial, dissolve this compound in the acetate buffer.
-
Radionuclide Addition: Add the desired amount of ¹¹¹InCl₃ or ⁹⁰YCl₃ to the this compound solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 80-100°C) for a specific duration (e.g., 20-30 minutes)[12][13]. The optimal temperature and time can vary depending on the radionuclide.
-
Quality Control: Determine the radiolabeling efficiency using ITLC. A high radiochemical purity (>95%) is desired[7].
-
Purification (if necessary): If the radiochemical purity is not satisfactory, the product can be purified using methods like C18 solid-phase extraction.
Measurement of Antibody-Antigen Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a standard technique to quantify the binding kinetics of antibodies to their target antigens.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC/NHS).
-
Antibody (scFv or mAb) and its corresponding antigen.
-
Running buffer (e.g., HBS-EP).
Procedure:
-
Ligand Immobilization: The antigen is typically immobilized on the surface of the sensor chip.
-
Analyte Injection: A series of concentrations of the antibody (analyte) are flowed over the sensor chip surface.
-
Data Acquisition: The binding and dissociation of the antibody to the immobilized antigen are monitored in real-time, generating a sensorgram.
-
Kinetic Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model)[14][15].
Visualizing the Process and Pathways
Diagrams are essential for understanding complex biological and experimental workflows.
Caption: Three-step this compound pretargeting workflow.
The targeting antibodies discussed, such as CC49, recognize the Tumor-Associated Glycoprotein (B1211001) 72 (TAG-72)[16][17]. TAG-72 is a mucin-like glycoprotein expressed on the surface of various adenocarcinoma cells and is not known to trigger a specific intracellular signaling cascade upon antibody binding. The therapeutic mechanism is primarily driven by the targeted delivery of the radionuclide.
Caption: Antibody binding to the TAG-72 antigen.
Conclusion
Both single-chain and full-length antibodies are effective targeting vectors for this compound pretargeted radioimmunotherapy. The choice between them is application-dependent.
-
Single-chain antibodies (scFv) are generally favored for applications where rapid clearance and high tumor-to-background ratios are paramount, such as in radioimmunodiagnosis and for minimizing toxicity to radiosensitive organs. However, their high renal uptake requires careful consideration and potential modification.
-
Full-length antibodies (mAb) , with their longer retention and high avidity, may be advantageous in scenarios where maximizing the absolute dose of radiation delivered to the tumor is the primary objective, and slower clearance can be tolerated.
Ultimately, the selection of the antibody format should be guided by the specific therapeutic goals, the nature of the target antigen, and the properties of the radionuclide being used. This guide provides a foundational understanding to aid in making these critical decisions in the development of next-generation radiopharmaceuticals.
References
- 1. Pharmacokinetics and biodistribution of genetically-engineered antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and biodistribution of engineered single-chain antibody constructs of MAb CC49 in colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a tetravalent single-chain antibody-streptavidin fusion protein and an antibody-streptavidin chemical conjugate for pretargeted anti-CD20 radioimmunotherapy of B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scFv Antibody: Principles and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Chain Fragment Variable: Recent Progress in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 15. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. biotium.com [biotium.com]
- 17. TAG-72 Antibody (CC49) - IHC-Prediluted (NBP2-45175): Novus Biologicals [novusbio.com]
A Comparative Guide to DOTA-Biotin Linkers: Optimizing Performance in Pretargeted Applications
For researchers, scientists, and drug development professionals, the choice of a linker in DOTA-biotin conjugates is critical for optimizing the performance of pretargeted radioimmunotherapy and imaging. The linker chemistry not only influences the synthesis and radiolabeling efficiency but also dictates the in vivo behavior of the conjugate, including its stability, biodistribution, and target uptake. This guide provides a comparative evaluation of different linker strategies for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable conjugate for your research needs.
The fundamental principle of pretargeted strategies involves the administration of a tumor-targeting molecule (e.g., an antibody) conjugated to a high-affinity binding partner, such as streptavidin. After allowing for tumor accumulation and clearance of the conjugate from circulation, a radiolabeled this compound molecule is administered. This small, fast-clearing molecule then binds to the pre-localized streptavidin at the tumor site, delivering a high dose of radiation to the target while minimizing systemic exposure. The linker connecting the DOTA chelator and the biotin (B1667282) molecule plays a pivotal role in the success of this approach.
Comparative Performance of this compound Linkers
The selection of a linker can significantly impact the pharmacokinetic profile of the this compound conjugate. Key performance parameters include serum stability, binding affinity to avidin (B1170675)/streptavidin, and the biodistribution profile, particularly tumor uptake versus clearance from non-target organs like the kidneys and liver. While direct head-to-head comparisons across a wide range of linkers under identical experimental conditions are limited in the literature, the following table summarizes the performance of representative linker types based on available data.
| Linker Type | Key Features | Serum Stability | Avidin/Streptavidin Binding | Biodistribution Profile | Key Findings |
| Alkyl Chains (e.g., aminocaproyl) | Simple, hydrophobic spacers. | Can be susceptible to enzymatic cleavage by biotinidase. | Generally high. | Rapid clearance, but potential for non-specific binding of more hydrophobic variants. | While historically used, susceptibility to biotinidase can be a drawback[1]. |
| Lysine-Based | Provides a branching point for multiple DOTA or biotin molecules. | Generally high stability in serum.[2] | Efficient binding, stoichiometry similar to native biotin.[2] | Rapid blood clearance and low retention in normal tissues.[2] | A versatile platform for creating multimeric constructs with favorable in vivo properties.[2] |
| PEG (Polyethylene Glycol) | Hydrophilic, flexible, and can increase solubility. | High serum stability, resistant to proteolysis.[3][4] | High, with minimal steric hindrance. | Reduced kidney uptake, potentially higher tumor-to-blood ratios, but can sometimes increase liver uptake.[3][5] | PEGylation is a common strategy to improve pharmacokinetics and reduce renal toxicity.[5] |
| p-Aminobenzoic Acid | Rigid spacer. | High, resistant to serum biotinidases. | High binding ability. | Can provide increased head-to-tail distance in the molecule. | Rigidity may influence binding kinetics and overall conformation. |
| Hydrophilic Amino Acids (e.g., Glycine, Serine) | Can be used to create hydrophilic peptide-based linkers. | Stability can vary depending on the amino acid sequence. | Generally good, but can be influenced by linker length and charge. | Can lead to lower background tissue uptake compared to more hydrophobic linkers.[6] | Offers a way to fine-tune hydrophilicity and clearance properties.[6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of this compound conjugates. Below are representative protocols for key experiments.
Synthesis of (ε)-DOTA-(α)-biotinamidolysine (a Lysine-Based Linker)
This protocol describes the synthesis of a this compound conjugate using a lysine (B10760008) backbone, a common and effective strategy.[2]
-
Starting Material: Commercially available Fmoc-Lys(Boc)-OH is coupled to a solid-phase resin (e.g., Rink amide resin).
-
Fmoc Deprotection: The Fmoc protecting group on the α-amine of lysine is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Biotin Coupling: Biotin, activated as an N-hydroxysuccinimide (NHS) ester, is coupled to the deprotected α-amine.
-
Boc Deprotection: The Boc protecting group on the ε-amine of lysine is removed using trifluoroacetic acid (TFA).
-
DOTA Coupling: A tri-tert-butyl protected DOTA-NHS ester is coupled to the deprotected ε-amine.
-
Cleavage and Deprotection: The conjugate is cleaved from the resin, and the tert-butyl protecting groups on the DOTA moiety are removed simultaneously using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Radiolabeling of this compound Conjugates with Gallium-68
This protocol outlines a standard method for radiolabeling a this compound conjugate with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging.[7][8]
-
Preparation: A solution of the this compound conjugate (e.g., 10 µg) is prepared in an ammonium (B1175870) acetate (B1210297) buffer (0.3 M, pH 5.0).
-
Radiolabeling Reaction: ⁶⁸GaCl₃ (e.g., 74 MBq), eluted from a ⁶⁸Ge/⁶⁸Ga generator, is added to the this compound solution.
-
Incubation: The reaction mixture is heated at 95-100°C for 5 minutes.
-
Quenching: The reaction is quenched by adding a small volume of a DTPA solution (5 mM) to chelate any free ⁶⁸Ga.
-
Quality Control: The radiochemical purity is determined by radio-HPLC or radio-TLC to ensure that >95% of the radioactivity is incorporated into the this compound conjugate.[1][9][10][11]
In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled this compound conjugate in human serum.
-
Incubation: The radiolabeled this compound conjugate is incubated in human serum at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: The samples are analyzed by radio-HPLC to quantify the percentage of the intact radiolabeled conjugate remaining over time. The presence of degradation products or free radionuclide is also monitored.
Avidin Binding Affinity Assay (HABA Assay)
The HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay is a common method to determine the biotin-binding capacity of avidin or streptavidin, which can be adapted to assess the binding of a biotinylated compound.[12][13]
-
HABA-Avidin Complex Formation: A solution of HABA is mixed with an avidin solution, forming a colored complex that absorbs at 500 nm.
-
Baseline Measurement: The absorbance of the HABA-avidin solution is measured at 500 nm.
-
Displacement: The this compound conjugate is added to the HABA-avidin solution. The biotin moiety displaces the HABA from the avidin binding sites, causing a decrease in absorbance at 500 nm.
-
Quantification: The change in absorbance is proportional to the amount of biotin present in the sample, allowing for the determination of binding affinity.
Visualizing Experimental Workflows
To further clarify the processes involved in evaluating this compound linkers, the following diagrams, generated using Graphviz, illustrate the general experimental workflow and the pretargeting signaling pathway.
Caption: General workflow for the synthesis and evaluation of this compound linker performance.
Caption: The two-step pretargeting strategy utilizing this compound conjugates.
Conclusion
The linker connecting DOTA and biotin is a critical component that significantly influences the overall performance of the conjugate in pretargeted applications. While simple alkyl chains have been used, more advanced linkers incorporating lysine, PEG, or specific amino acid sequences offer improved stability, solubility, and pharmacokinetic properties. The choice of linker should be guided by the specific application, considering the desired balance between tumor uptake, blood clearance, and potential for non-target organ accumulation. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel this compound linkers, ultimately contributing to the development of more effective agents for cancer diagnosis and therapy.
References
- 1. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dendritic PEG outer shells enhance serum stability of polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of the linker on the biodistribution and catabolism of actinium-225 self-immolative tumor-targeted isotope generators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production and Quality Control of [(67)Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Biotin Binding Assay Protocol | Rockland [rockland.com]
A Researcher's Guide to Cross-Validation of DOTA-Biotin Imaging with Histology
For researchers, scientists, and drug development professionals, the validation of in vivo imaging data with ex vivo tissue analysis is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of DOTA-biotin imaging with histology, offering detailed experimental protocols, quantitative data, and a clear visualization of the validation workflow. The avidin-biotin interaction is one of the strongest known non-covalent bonds in nature, making the this compound system a valuable tool for pre-targeted imaging and therapy.[1][2]
Experimental Workflow: From In Vivo Imaging to Histological Correlation
The cross-validation of this compound imaging with histology involves a multi-step process that begins with in vivo imaging of a subject administered with a radiolabeled this compound conjugate and concludes with the microscopic analysis of tissue sections from the same subject. The following diagram illustrates the typical experimental workflow.
References
- 1. Biological evaluation of avidin-based tumor pretargeting with DOTA-Triazole-Biotin constructed via versatile Cu(I) catalyzed click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: DOTA-Biotin Pretargeting vs. Directly Radiolabeled Antibodies for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is continually evolving, with two prominent strategies at the forefront: the pretargeting approach using DOTA-biotin and the conventional method of directly radiolabeling antibodies. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their therapeutic applications.
Executive Summary
Directly radiolabeled antibodies have long been the standard in radioimmunotherapy (RIT), offering a straightforward approach to delivering a radioactive payload to tumor cells. However, this method is often hampered by slow antibody pharmacokinetics, leading to prolonged exposure of healthy tissues to radiation and limiting the achievable tumor-to-background ratios.
The this compound pretargeting system offers a compelling alternative. This multi-step strategy decouples the tumor-targeting and radionuclide-delivery steps. First, a non-radiolabeled antibody-streptavidin conjugate is administered, which localizes to the tumor. Subsequently, a radiolabeled this compound molecule is injected. The high affinity between streptavidin and biotin (B1667282) ensures rapid and specific binding of the radionuclide to the pre-localized antibody at the tumor site. This approach has been shown to significantly improve tumor-to-blood ratios and allows for the administration of higher, more potent doses of radiation.[1][2][3]
This guide will delve into the performance of both approaches, presenting comparative data on biodistribution, dosimetry, and therapeutic efficacy. Detailed experimental protocols and illustrative diagrams are provided to offer a comprehensive understanding of each methodology.
Performance Comparison: this compound Pretargeting vs. Direct Radiolabeling
The primary advantage of the this compound pretargeting system lies in its ability to deliver a higher radiation dose to the tumor while minimizing systemic toxicity.[2][4][5] This is achieved by allowing the slow-clearing antibody-streptavidin conjugate to accumulate at the tumor and clear from the circulation before the administration of the rapidly clearing radiolabeled biotin.
Biodistribution and Tumor Targeting
Preclinical and clinical studies have consistently demonstrated superior tumor-to-normal organ ratios with the this compound pretargeting approach compared to directly radiolabeled antibodies.[2][3][6]
| Parameter | This compound Pretargeting | Directly Radiolabeled Antibody | Reference |
| Tumor Uptake (%ID/g) | 11.4 ± 2.1 (24h) | 7.8 ± 1.4 (24h) | [6] |
| Tumor-to-Blood Ratio | >65:1 (48h) | <7:1 (48h) | [6] |
| Tumor-to-Whole Body Dose Ratio | 35:1 | Lower (not specified) | [3] |
Note: %ID/g refers to the percentage of injected dose per gram of tissue.
Dosimetry and Therapeutic Efficacy
The improved biodistribution of the pretargeting system translates to a more favorable dosimetric profile, enabling the delivery of higher radiation doses to the tumor for a given level of normal organ toxicity.[4][5] This has resulted in enhanced therapeutic efficacy in several preclinical models.
| Parameter | This compound Pretargeting | Directly Radiolabeled Antibody | Reference |
| Maximum Tolerated Dose (MTD) | Significantly higher | Lower | [7] |
| Tumor Response | 28/30 cures in mice | 1/30 cures in mice | [2] |
| Tumor Growth Inhibition | Increased median time to progression (41-50 days) | Increased median time to progression (24-67 days) | [8] |
Experimental Protocols
This compound Radiolabeling Protocol
This protocol is a generalized procedure for radiolabeling this compound with a therapeutic radionuclide such as Yttrium-90 (⁹⁰Y).
Materials:
-
This compound
-
⁹⁰YCl₃ in HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 5.3)
-
DTPA (100 mM)
-
Sterile, pyrogen-free water
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile vial, combine this compound (e.g., 12 mg/mL) with ammonium acetate buffer.[9]
-
Add the required activity of ⁹⁰YCl₃ to the this compound solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 84°C) for a specified time (e.g., 60 minutes).[9]
-
After incubation, cool the reaction vial to room temperature.
-
Add a small volume of DTPA solution to chelate any unbound ⁹⁰Y.[9]
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A common method involves using avidin-coated beads to capture the ⁹⁰Y-DOTA-biotin complex.[10]
-
The final product should be sterile filtered before administration.
Direct Antibody Radiolabeling Protocol
This protocol outlines a general method for directly radiolabeling an antibody with a radionuclide like Iodine-131 (¹³¹I) or a radiometal using a chelator.
Materials:
-
Monoclonal antibody
-
Radionuclide (e.g., ¹³¹I or a radiometal chelated to an appropriate linker)
-
Iodination reagent (e.g., Iodo-Gen®) or bifunctional chelator (e.g., DOTA-NHS-ester)
-
Phosphate buffered saline (PBS)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Radio-TLC or HPLC system for quality control
Procedure for Radioiodination:
-
Coat a reaction vial with an iodination reagent like Iodo-Gen®.
-
Add the antibody solution in PBS to the coated vial.
-
Introduce the ¹³¹I solution and allow the reaction to proceed for a specific duration at room temperature.
-
Separate the radiolabeled antibody from free ¹³¹I using a size-exclusion chromatography column.
-
Determine the radiochemical purity and immunoreactivity of the final product.
Procedure for Radiometal Labeling:
-
Conjugate the antibody with a bifunctional chelator (e.g., DOTA-NHS-ester) by reacting the two in a suitable buffer.
-
Purify the antibody-DOTA conjugate using dialysis or size-exclusion chromatography.
-
Radiolabel the antibody-DOTA conjugate with the desired radiometal (e.g., ⁹⁰Y, ¹⁷⁷Lu) under appropriate pH and temperature conditions.
-
Purify the radiolabeled antibody to remove any unbound radiometal.
-
Perform quality control to assess radiochemical purity and immunoreactivity.[11]
Visualizing the Methodologies
To better understand the workflows of both therapeutic strategies, the following diagrams have been generated.
Caption: this compound Pretargeting Workflow.
Caption: Directly Radiolabeled Antibody Workflow.
Challenges and Future Directions
While the this compound pretargeting approach offers significant advantages, it is not without its challenges. The immunogenicity of streptavidin can be a concern, potentially limiting repeated administrations.[2] Furthermore, high renal uptake of the radiolabeled biotin can lead to nephrotoxicity.[12][13]
To address these limitations, several strategies are being explored:
-
Clearing Agents: The use of clearing agents to remove the circulating antibody-streptavidin conjugate before administering the radiolabeled biotin can further improve tumor-to-background ratios.[2][12]
-
Modified Streptavidin: Engineering streptavidin to reduce its immunogenicity and alter its pharmacokinetic properties is an active area of research.[12][13]
-
Alternative Pretargeting Systems: Other high-affinity interactions, such as those based on bispecific antibodies and haptens, are being investigated as alternatives to the streptavidin-biotin system.[9][14]
Conclusion
The this compound pretargeting strategy represents a significant advancement in radioimmunotherapy, offering the potential for improved therapeutic outcomes by enabling the delivery of higher radiation doses to tumors with reduced systemic toxicity. While challenges remain, ongoing research into refining this approach and exploring alternative pretargeting systems holds great promise for the future of targeted radionuclide therapy. The choice between this compound pretargeting and direct antibody radiolabeling will ultimately depend on the specific therapeutic application, the characteristics of the target antigen and tumor, and the desired balance between efficacy and toxicity.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Radiation absorbed dose estimation for 90Y-DOTA-biotin with pretargeted NR-LU-10/streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of a tetravalent single-chain antibody-streptavidin fusion protein and an antibody-streptavidin chemical conjugate for pretargeted anti-CD20 radioimmunotherapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pretargeted Molecular Imaging and Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Pretargeted Radioimmunotherapy (PRIT) with ⁹⁰Y-DOTA-biotin
A Comparative Guide to the Therapeutic Efficacy of ⁹⁰Y-DOTA-biotin in Animal Models
This guide provides a detailed comparison of the therapeutic efficacy of Yttrium-90-DOTA-biotin (⁹⁰Y-DOTA-biotin) in various animal models, primarily focusing on its performance against conventional radioimmunotherapy (RIT). The data and protocols presented are compiled from preclinical studies to inform researchers, scientists, and drug development professionals on the potential of this pretargeted radioimmunotherapy (PRIT) approach.
Pretargeted radioimmunotherapy is a multi-step strategy designed to maximize radiation delivery to tumor cells while minimizing exposure to healthy tissues.[1] Unlike conventional RIT, where the radionuclide is directly conjugated to a monoclonal antibody, PRIT separates the tumor-targeting and cell-killing steps.[2]
The system typically involves:
-
Administration of a monoclonal antibody linked to streptavidin (or avidin). This conjugate binds to tumor-associated antigens.
-
After the antibody-conjugate has localized in the tumor, a clearing agent is administered to remove any unbound conjugate from circulation.[3]
-
Finally, a small, radiolabeled molecule, ⁹⁰Y-DOTA-biotin, is injected. It has a high affinity for streptavidin and is rapidly captured by the antibody-conjugate at the tumor site, while any unbound radioactivity is quickly cleared from the body through the kidneys.[1][4]
Yttrium-90 is selected as the therapeutic radioisotope due to its properties as a pure, high-energy beta-emitter, which is readily complexed by the DOTA chelator.[1] This approach has demonstrated curative potential in various human tumor xenograft models with negligible toxicity.[1][2]
Experimental Workflow and Mechanism of Action
The PRIT strategy with ⁹⁰Y-DOTA-biotin follows a sequential administration protocol to ensure specific targeting and high tumor-to-background radiation ratios. The workflow is designed to decouple the slow pharmacokinetics of the antibody from the rapid clearance of the small radiolabeled biotin.
Caption: Sequential steps in the pretargeted radioimmunotherapy workflow.
The underlying mechanism relies on the high-affinity interaction between streptavidin and biotin. By pre-localizing the streptavidin at the tumor site, the subsequently administered ⁹⁰Y-DOTA-biotin is efficiently captured, concentrating the therapeutic radiation dose where it is needed most.
Caption: Molecular interactions at the tumor cell surface in PRIT.
Comparative Therapeutic Efficacy
Preclinical studies in nude mice bearing various human tumor xenografts have shown the superior efficacy of a single dose of pretargeted ⁹⁰Y-DOTA-biotin compared to conventional RIT. The pretargeted approach achieves higher rates of complete tumor regression and cures.[1][2]
Table 1: Comparison of Therapeutic Efficacy in Human Tumor Xenograft Models
| Tumor Model | Treatment Group | Dose (µCi) | Complete Regressions | Cures (Tumor-free at 365 days) | Tumor Growth Delay (days) | Reference |
|---|---|---|---|---|---|---|
| SHT-1 (Small Cell Lung) | Pretargeted ⁹⁰Y-DOTA-biotin | 200 | 7/10 | 2/10 | >50 | [1] |
| Pretargeted ⁹⁰Y-DOTA-biotin | 400 | 9/10 | 7/10 | >50 | [1] | |
| Pretargeted ⁹⁰Y-DOTA-biotin | 600 | 10/10 | 10/10 | >50 | [1] | |
| Conventional RIT (⁹⁰Y-DOTA-NR-LU-10) | 200 (MTD) | Some regressions, no cures | 0/10 | ~15 | [1] | |
| MDA-MB-484 (Breast) | Pretargeted ⁹⁰Y-DOTA-biotin | 800 | 8/10 | 8/10 | >60 | [1][2] |
| Conventional RIT (⁹⁰Y-DOTA-NR-LU-10) | 200 (MTD) | 60% partial regressions | 1/10 | ~35 | [1][2] | |
| SW-1222 (Colon) | Pretargeted ⁹⁰Y-DOTA-biotin | 800 | 10/10 | 10/10 | Not applicable (all cured) | [1][2] |
| Conventional RIT (⁹⁰Y-DOTA-NR-LU-10) | 200 (MTD) | No impact | 0/10 | No impact | [1][2] | |
| HBT 3477 (Breast) | Intratumoral Avidin (B1170675) + ⁹⁰Y-DOTA-biotin (iv) | 111.1 MBq (~3000 µCi) | 75% response (6/8) | Not specified | Significant regrowth delay | [5] |
| MB49 (Bladder) | Intravesical ⁹⁰Y-DOTA-biotin-avidin | 9.2 MBq (~250 µCi) | Significantly reduced tumor growth | Not specified | Not specified |[6][7] |
MTD: Maximum Tolerated Dose
The data clearly indicates a dose-dependent therapeutic effect for pretargeted ⁹⁰Y-DOTA-biotin, achieving complete cures in multiple, well-established tumor models at doses that are well-tolerated.[1] In contrast, conventional RIT at its MTD showed only modest tumor growth delay and very few cures.[1][2]
Comparative Biodistribution and Dosimetry
The enhanced therapeutic index of PRIT is attributed to its favorable biodistribution profile. Pretargeted ⁹⁰Y-DOTA-biotin demonstrates extremely rapid tumor uptake and fast clearance from blood and normal organs, thereby minimizing radiation exposure to non-target tissues.[1]
Table 2: Biodistribution Comparison in SW-1222 Tumor-Bearing Mice (% Injected Dose per Gram ± SD)
| Time Post-Injection | Organ | Pretargeted ⁹⁰Y-DOTA-biotin | Conventional RIT (¹²⁵I-NR-LU-10) | Reference |
|---|---|---|---|---|
| 2 hours | Tumor | 37.6 ± 12.0 | 10.9 ± 2.6 | [1] |
| Blood | 2.1 ± 0.6 | 17.5 ± 0.8 | [1] | |
| Liver | 1.1 ± 0.2 | 5.3 ± 0.3 | [1] | |
| Kidney | 1.9 ± 0.4 | 4.8 ± 0.4 | [1] | |
| 24 hours | Tumor | 29.9 ± 2.1 | 24.8 ± 1.6 | [1] |
| Blood | 0.2 ± 0.1 | 14.1 ± 1.2 | [1] | |
| Liver | 0.4 ± 0.1 | 5.1 ± 0.5 | [1] | |
| Kidney | 0.8 ± 0.1 | 4.9 ± 0.6 | [1] | |
| 120 hours | Tumor | 17.3 ± 3.4 | 18.2 ± 2.3 | [1] |
| Blood | <0.02 | 4.1 ± 0.5 | [1] | |
| Liver | 0.2 ± 0.1 | 3.1 ± 0.4 | [1] |
| | Kidney | 0.4 ± 0.1 | 3.1 ± 0.3 |[1] |
The tumor uptake efficiency of pretargeted ⁹⁰Y-DOTA-biotin at 2 hours post-injection was over three times that of the conventional method.[1] This resulted in significantly higher tumor-to-blood ratios, which were 18:1 at 2 hours and exceeded 800:1 at 120 hours for the pretargeted system, compared to the much lower ratios seen with conventional RIT.[1]
Safety and Toxicity Profile
A major advantage of the ⁹⁰Y-DOTA-biotin pretargeting system is its negligible toxicity.[1] In studies that resulted in 100% cures in colon and lung cancer models, no signs of toxicity were observed.[1][2] In contrast, conventional RIT is limited by toxicity to radiosensitive organs, particularly the bone marrow, due to the prolonged circulation of the radiolabeled antibody.[1] In a study involving intratumoral avidin injection followed by intravenous ⁹⁰Y-DOTA-biotin, the maximum tolerated dose was determined to be 111.1 MBq, with a 15% decrease in weight being the dose-limiting factor.[5]
Experimental Protocols
A. Pretargeted RIT in Xenograft Models[1]
-
Animal Models: Nude mice are implanted with human tumor cells (e.g., SW-1222, MDA-MB-484, SHT-1) to establish xenografts. Treatment begins when tumors reach a volume of 180-300 mm³.
-
Reagents:
-
Targeting Agent: NR-LU-10/Streptavidin (SA) conjugate. NR-LU-10 is a monoclonal antibody that targets an antigen on most human carcinomas.
-
Clearing Agent: Biotin galactose-human serum albumin (HSA).
-
Therapeutic Agent: ⁹⁰Y-DOTA-biotin.
-
-
Administration Protocol:
-
t = 0 hrs: Intravenous (i.v.) injection of NR-LU-10/SA conjugate (e.g., 400 µg).
-
t = 24 hrs: i.v. injection of the clearing agent (e.g., 220 µg) to remove unbound conjugate from the blood.
-
t = 26 hrs: i.v. injection of a single dose of ⁹⁰Y-DOTA-biotin (e.g., 200-800 µCi).
-
-
Efficacy Assessment: Tumor volumes are measured regularly. Complete regression is defined as the disappearance of the tumor. A cure is defined as no tumor recurrence for at least 365 days.
B. Intravesical RIT for Bladder Cancer[6][7]
-
Animal Model: An orthotopic MB49 murine bladder cancer model is used, where luciferase-expressing MB49 cells are instilled into the bladders of mice.
-
Treatment Protocol:
-
Three days after tumor implantation, mice are treated via intravesical administration of 9.2 MBq of ⁹⁰Y-DOTA-biotin-avidin ([⁹⁰Y]DBA) or a control of unlabeled DBA.
-
The solution is retained in the bladder for a set period (e.g., up to 4 hours).
-
-
Efficacy and Safety Assessment: Tumor growth is monitored using bioluminescence imaging. Urothelial histology is analyzed via immunohistochemistry to assess for tissue damage.
Conclusion
The validation of ⁹⁰Y-DOTA-biotin in animal models demonstrates its significant potential as a highly effective and minimally toxic therapeutic agent when used in a pretargeting strategy. Compared to conventional RIT, the ⁹⁰Y-DOTA-biotin PRIT system offers:
-
Superior Therapeutic Efficacy: Achieving high rates of complete tumor regression and cures across multiple cancer types.[1][2]
-
Favorable Pharmacokinetics: Rapid and high-level accumulation in tumors with fast clearance from normal tissues.[1]
-
Improved Safety Profile: Negligible toxicity at curative doses, overcoming the dose-limiting toxicity of conventional RIT.[1][5]
These compelling preclinical results support the continued development and clinical investigation of ⁹⁰Y-DOTA-biotin-based pretargeted radioimmunotherapy for the treatment of solid tumors.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Preliminary efficacy of [90Y]DOTA-biotin-avidin radiotherapy against non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radionuclide Therapy | Preliminary efficacy of [90Y]this compound-avidin radiotherapy against non-muscle invasive bladder cancer | springermedicine.com [springermedicine.com]
A Comparative Guide to Radionuclide Labeling of DOTA-Biotin for Researchers and Drug Development Professionals
An in-depth analysis of Lutetium-177, Yttrium-90, Gallium-68, and Copper-64 for targeted radionuclide therapy and imaging applications.
The conjugation of the versatile chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with biotin (B1667282) has paved the way for innovative pre-targeted radionuclide therapies and imaging strategies. The high affinity of biotin for avidin (B1170675) and streptavidin allows for a two-step approach where a tumor-targeting antibody conjugated to avidin or streptavidin is administered first, followed by a radiolabeled DOTA-biotin conjugate. This methodology enhances the therapeutic window by minimizing radiation exposure to healthy tissues. The choice of radionuclide is critical and depends on the intended application, whether it be for therapy or diagnosis. This guide provides a comparative analysis of four commonly used radionuclides—Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Gallium-68 (⁶⁸Ga), and Copper-64 (⁶⁴Cu)—for labeling this compound, supported by experimental data and detailed protocols.
Performance Comparison of Radionuclides for this compound Labeling
The selection of a radionuclide is governed by its physical decay properties, the stability of the resulting radiometal-DOTA complex, and the specific requirements of the application. Therapeutic radionuclides ideally possess beta or alpha emissions with sufficient energy to induce cell death, while diagnostic radionuclides should emit gamma rays or positrons suitable for imaging.
| Radionuclide | Half-life | Primary Emission(s) | Application | Key Advantages | Key Disadvantages |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | β⁻, γ | Therapy (Theranostics) | Favorable β⁻ energy for treating smaller tumors, γ-emission allows for imaging. | Lower energy β⁻ particles may be less effective for larger tumors compared to ⁹⁰Y. |
| Yttrium-90 (⁹⁰Y) | 64.1 hours | β⁻ | Therapy | High-energy β⁻ particles with a longer tissue penetration range, suitable for larger tumors.[1] | Pure β⁻ emitter, making imaging and dosimetry challenging without a surrogate imaging agent.[1] |
| Gallium-68 (⁶⁸Ga) | 68 minutes | β⁺ | Diagnosis (PET Imaging) | Short half-life is ideal for PET imaging, readily available from a ⁶⁸Ge/⁶⁸Ga generator.[2][3] | Short half-life is not suitable for therapeutic applications. |
| Copper-64 (⁶⁴Cu) | 12.7 hours | β⁺, β⁻, γ | Diagnosis (PET Imaging), Therapy (Theranostics) | Versatile emissions allow for both PET imaging and therapy. Longer half-life than ⁶⁸Ga allows for imaging at later time points.[4] | The complex decay scheme can lead to a higher absorbed dose in non-target tissues. |
Quantitative Data Summary
The efficiency of radiolabeling, the resulting specific activity, and the stability of the complex are critical parameters for the successful application of radiolabeled this compound. The following table summarizes these parameters for the four radionuclides based on published data.
| Radionuclide | Labeling Efficiency (%) | Specific Activity | In Vitro Stability | Reference(s) |
| ¹⁷⁷Lu | >98% | ~2.6 MBq/nmol | Stable up to 96 hours in human serum with ascorbic acid.[5] | [5][6] |
| ⁹⁰Y | >99% | Up to 1,600 mCi (59.2 GBq) | Stable over 24 hours.[7] | [7][8][9] |
| ⁶⁸Ga | >97% | Up to 1.45 MBq/nmol | Stable for the duration of its short half-life. | [10] |
| ⁶⁴Cu | 95-100% | Up to 1,742 Ci/mmol (74 MBq/μg) | Stable in rat serum for 48 hours at 37°C.[11] | [11] |
Experimental Protocols
Detailed and optimized protocols are essential for achieving high radiochemical purity and specific activity. Below are representative protocols for labeling this compound with each radionuclide.
Protocol 1: Labeling of this compound with Lutetium-177 (¹⁷⁷Lu)
This protocol is adapted from a study by Urbano et al.[5][6]
-
Reagents:
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
This compound conjugate
-
Sodium acetate (B1210297) buffer (1.0 M, pH 5.0)
-
Ascorbic acid
-
-
Procedure:
-
Dissolve the this compound conjugate in sodium acetate buffer.
-
Add the ¹⁷⁷LuCl₃ solution to the this compound solution.
-
The reaction is typically carried out at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 20-30 minutes).
-
After incubation, ascorbic acid can be added to improve stability.
-
Radiochemical purity is assessed using methods like radio-HPLC or ITLC.
-
Protocol 2: Labeling of this compound with Yttrium-90 (⁹⁰Y)
This protocol is based on a method described by Pagel et al. and others.[7][8]
-
Reagents:
-
⁹⁰YCl₃ in 0.05 M HCl
-
This compound
-
Ammonium (B1175870) acetate buffer (2 M, pH 5)
-
Ascorbic acid solution (0.5 g/mL)
-
DTPA solution (0.1 M)
-
-
Procedure:
Protocol 3: Labeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol is a generalized procedure based on several studies.[10][12]
-
Reagents:
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
This compound conjugate
-
Acetate buffer or ammonium acetate buffer (pH 3.8-5.0)
-
DTPA solution
-
-
Procedure:
-
Add the ⁶⁸GaCl₃ eluate to the this compound conjugate dissolved in the appropriate buffer.
-
The reaction can be performed at elevated temperatures (e.g., 99°C for 20 minutes[10] or boiling for 5 minutes[12]).
-
Add DTPA to complex any free radiometal.[12]
-
Analyze the radiochemical purity using radio-HPLC or ITLC.
-
Protocol 4: Labeling of this compound with Copper-64 (⁶⁴Cu)
This protocol is based on the work of Lewis et al.[11]
-
Reagents:
-
⁶⁴Cu acetate or ⁶⁴CuCl₂
-
This compound
-
Ammonium acetate buffer (0.2 M, pH 5.0)
-
Gentisic acid (optional, as a radical scavenger)
-
-
Procedure:
-
Add the this compound solution to the ⁶⁴Cu in ammonium acetate buffer.
-
Incubate the reaction mixture at 80°C for 1 hour.[11]
-
For high specific activity labeling where incorporation is less than 95%, purification using a SepPak cartridge may be necessary.[11]
-
Determine the radiochemical purity by TLC.[11]
-
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the radiolabeling of this compound.
Caption: Simplified mechanism of this compound radiolabeling.
Caption: Decision tree for radionuclide selection based on application.
Conclusion
The choice of radionuclide for this compound labeling is a critical decision that directly impacts the efficacy and utility of the resulting radiopharmaceutical. For therapeutic applications, ⁹⁰Y offers a potent, high-energy beta emission suitable for larger tumors, while ¹⁷⁷Lu provides a theranostic advantage with its beta and gamma emissions, making it suitable for smaller tumors and simultaneous imaging. For diagnostic purposes, ⁶⁸Ga is the radionuclide of choice for rapid PET imaging due to its short half-life and generator availability. ⁶⁴Cu emerges as a versatile theranostic agent, with its decay characteristics allowing for both PET imaging and therapy, and its longer half-life enabling studies at later time points. Researchers and drug development professionals must carefully consider the specific aims of their study, including the target, tumor size, and desired imaging or therapeutic outcome, to select the most appropriate radionuclide for their this compound-based pre-targeting strategy. The provided protocols and comparative data serve as a valuable resource to guide this selection process and facilitate the development of novel and effective radiopharmaceuticals.
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of ⁶⁸Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of 64Cu-labeled Magnetic Nanoparticles as a Dual-Modality PET/MR Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
DOTA Conjugation's Impact on Biotin Binding Affinity: A Comparative Guide
For researchers and professionals in drug development, understanding the impact of molecular modifications on binding affinity is paramount. This guide provides a comparative analysis of the binding affinity of biotin (B1667282) and DOTA-conjugated biotin to avidin (B1170675) and streptavidin, two proteins central to many biotechnological applications. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator for radiolabeling, its conjugation to biotin has the potential to alter the exceptionally high affinity of the biotin-avidin/streptavidin interaction. This guide synthesizes available data to assess this impact.
Quantitative Comparison of Binding Affinities
The interaction between biotin and avidin or streptavidin is renowned for its strength, with a dissociation constant (Kd) typically in the femtomolar to picomolar range (10⁻¹⁵ to 10⁻¹⁴ M), making it one of the strongest known non-covalent bonds in nature.[1][2][3][4] The critical question for researchers is whether the addition of the relatively bulky DOTA molecule to biotin significantly diminishes this affinity.
The following table summarizes the generally accepted binding affinities for biotin and the qualitative assessment for DOTA-biotin conjugates.
| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |
| Biotin | Avidin | ~ 10⁻¹⁵ M | [1][3] |
| Biotin | Streptavidin | ~ 10⁻¹⁴ M | [1] |
| This compound Conjugate | Avidin/Streptavidin | High Affinity Retained (Specific Kd not consistently reported for direct comparison) | N/A |
It is crucial to note that while a precise, universally agreed-upon Kd value for this compound is elusive in the public domain, the successful application of this compound conjugates in pretargeted radioimmunotherapy, which relies on strong and specific binding, strongly suggests that any reduction in affinity is not substantial enough to compromise its utility in these applications.
Experimental Protocols for Assessing Binding Affinity
To quantitatively assess the binding affinity of biotin and its conjugates, several biophysical techniques can be employed. The following are detailed methodologies for commonly used assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Experimental Workflow:
Caption: Workflow for SPR analysis of biotin and this compound binding.
Methodology:
-
Immobilization: Covalently immobilize streptavidin onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject different concentrations of either biotin or this compound solution over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Regeneration: Regenerate the sensor surface by injecting a solution (e.g., glycine-HCl, pH 1.5) to remove the bound analyte, preparing the chip for the next injection.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Experimental Workflow:
Caption: Workflow for ITC analysis of biotin and this compound binding.
Methodology:
-
Sample Preparation: Prepare a solution of avidin or streptavidin in the sample cell and a solution of either biotin or this compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small, sequential injections of the ligand (biotin or this compound) into the protein solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
Logical Relationship of Binding Affinity Assessment
The assessment of the impact of DOTA conjugation on biotin's binding affinity follows a logical progression from qualitative observations to precise quantitative measurements.
Caption: Logical flow for assessing DOTA's impact on biotin binding.
References
- 1. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 2. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 3. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pretargeting Strategies for Radioimmunotherapy and Imaging
An Objective Guide for Researchers in Oncology and Drug Development
The field of targeted radionuclide therapy is continually evolving, aiming to maximize radiation doses to tumors while minimizing exposure to healthy tissues. Pretargeting strategies represent a significant advancement toward this goal by separating the tumor-targeting agent from the radioactive payload. This guide provides a detailed comparison of the DOTA-biotin pretargeting system with other prominent methods, supported by experimental data, to assist researchers in selecting the optimal approach for their applications.
The Principle of Pretargeting
Conventional radioimmunotherapy (RIT) involves a single injection of a radiolabeled monoclonal antibody (mAb). However, the long circulation time of mAbs can lead to significant radiation doses to healthy, non-target tissues.[1] Pretargeting circumvents this by decoupling the targeting and irradiation steps.[2] First, a non-radioactive, tumor-specific mAb conjugate is administered. After this agent has localized to the tumor and cleared from the bloodstream, a small, radiolabeled molecule with high affinity for the mAb conjugate is injected. This small molecule rapidly binds to the pre-localized mAb at the tumor site and is quickly excreted from the body, leading to higher tumor-to-background ratios.[3][4]
Key Pretargeting Systems: A Comparative Overview
Several pretargeting systems have been developed, each with distinct mechanisms and characteristics. The most established methods include the streptavidin/avidin-biotin system, bispecific antibodies, and bioorthogonal click chemistry.
This compound Pretargeting (via Streptavidin/Avidin)
This method leverages the exceptionally strong non-covalent interaction between streptavidin (SA) or avidin (B1170675) and biotin (B1667282) (dissociation constant, Kd ≈ 10-14 M).[5][6] The workflow typically involves three steps:
-
Injection of a mAb-streptavidin conjugate , which targets a tumor-associated antigen.
-
Administration of a clearing agent to remove any unbound mAb-SA from circulation.[7]
-
Injection of a DOTA-chelated, radiolabeled biotin (e.g., 90Y-DOTA-biotin or 177Lu-DOTA-biotin), which is captured by the tumor-bound mAb-SA.[8]
dot graph TD { rankdir=LR; graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} caption: "Workflow of the three-step streptavidin-biotin pretargeting system."
Advantages:
-
High Affinity: The streptavidin-biotin bond is one of the strongest non-covalent interactions known, ensuring stable capture of the radiolabeled biotin.[6]
-
Versatility: The DOTA chelator can stably complex a wide range of therapeutic and diagnostic radionuclides.
Disadvantages:
-
Immunogenicity: Streptavidin and avidin are foreign proteins that can elicit an immune response in patients, limiting repeated administrations.[6][9]
-
Endogenous Biotin: The presence of natural biotin in the circulation can interfere with the binding of the radiolabeled biotin to streptavidin.[6]
-
High Kidney Uptake: Streptavidin itself can accumulate in the kidneys, potentially leading to renal toxicity.[3][10]
Bispecific Antibody (bsAb) Pretargeting
This approach utilizes a bsAb engineered to have two different binding sites: one for a tumor antigen and another for a small, radiolabeled hapten (e.g., a DOTA-metal complex).[11][12]
dot graph TD { rankdir=LR; graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} caption: "Workflow of the two-step bispecific antibody pretargeting system."
Advantages:
-
Reduced Immunogenicity: bsAbs can be humanized to minimize immune responses.[5]
-
No Biotin Interference: This system is not affected by endogenous biotin.[13]
-
Simpler Workflow: Typically a two-step process, though a clearing agent can be added.
Disadvantages:
-
Lower Affinity: The affinity of the bsAb for the hapten (Kd ≈ 10-9 M) is significantly lower than the streptavidin-biotin interaction, which may lead to faster dissociation of the radionuclide from the tumor.[14]
Bioorthogonal "Click Chemistry" Pretargeting
This cutting-edge method uses bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes.[15] The most common approach is the Inverse Electron Demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[1][16][17]
-
A mAb modified with TCO is administered and localizes to the tumor.
-
After a delay for blood clearance, a small molecule containing a radiolabeled tetrazine is injected.
-
The tetrazine rapidly and specifically "clicks" with the TCO-modified mAb at the tumor site, forming a stable covalent bond.[2][18]
Advantages:
-
High Specificity and Speed: The IEDDA reaction is extremely fast and highly specific, leading to rapid tumor accumulation of the radionuclide.[1]
-
Covalent Bond: Forms a stable, irreversible covalent bond, ensuring long retention of the radionuclide at the tumor.
-
Low Immunogenicity: The chemical modifications are small and generally considered non-immunogenic.
Disadvantages:
-
Developing Field: While highly promising, this technology is newer and still undergoing extensive preclinical and early clinical evaluation.[9]
-
Complexity of Conjugation: Requires chemical modification of both the antibody and the radioligand.
Quantitative Performance: Head-to-Head Data
The ultimate measure of a pretargeting system's efficacy lies in its ability to deliver a high radiation dose to the tumor while sparing normal tissues. This is often quantified by the tumor-to-blood ratio.
| Pretargeting System | Animal Model | Tumor Target | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Time Point | Reference |
| Streptavidin-Biotin | Murine Xenograft (Ramos) | CD20 | ~30 %ID/g | 4.4 ± 1.6 | 24 h | [11] |
| Bispecific Antibody | Murine Xenograft (Ramos) | CD20 | ~30 %ID/g | 14.8 ± 3.5 | 24 h | [11] |
| Streptavidin-Biotin | Murine Xenograft (CRC, Lung, Breast) | Epithelial Glycoprotein | Not Reported | 28.3 (AUC Ratio) | 0-120 h | [8] |
| Conventional RIT | Murine Xenograft (CRC, Lung, Breast) | Epithelial Glycoprotein | Not Reported | 1.22 (AUC Ratio) | 0-120 h | [8] |
| Click Chemistry (IEDDA) | Murine Xenograft (LS174T) | TAG-72 | 6.13 ± 1.09 %ID/g | ~125 (with clearing agent) | 3 h | [5] |
| Conventional RIT | Murine Xenograft | Not Specified | Not Reported | 0.4 | 24 h | [8] |
Note: %ID/g = percentage of injected dose per gram of tissue. AUC = Area Under the Curve.
As the data indicates, pretargeting methods consistently outperform conventional RIT in achieving superior tumor-to-blood ratios.[8] A direct comparison between streptavidin-biotin and a bispecific antibody system for targeting B-cell lymphomas showed that while tumor uptake was nearly identical, the bsAb approach yielded significantly better tumor-to-normal tissue ratios and was less myelosuppressive.[11][12] Furthermore, emerging data on click chemistry systems show the potential for exceptionally high tumor-to-blood ratios, particularly when combined with a clearing agent.[5]
Experimental Protocols
General Protocol for Pretargeted Radioimmunotherapy in a Murine Xenograft Model
This protocol provides a general framework. Specific details such as antibody and radioligand doses, and timing must be optimized for each system.
-
Tumor Model: Athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., LS174T for colorectal cancer, Ramos for lymphoma). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[11][19]
-
Step 1: Primary Agent Administration: The targeting agent (e.g., 1.4 nmol of anti-CD20-streptavidin conjugate or anti-CD20 bsAb) is administered intravenously (i.v.) via the tail vein.[11][13] A period of 24-48 hours is allowed for the antibody to accumulate at the tumor and clear from the blood.[1][20]
-
Step 2: Clearing Agent (Optional but Recommended): For streptavidin and click chemistry systems, a clearing agent (e.g., 5.8 nmol of N-acetyl-galactosamine-biotin) is injected i.v. to remove the unbound primary agent from circulation. This step is typically performed 20-24 hours after the primary agent.[11][20]
-
Step 3: Radiolabeled Effector Molecule Administration: The radiolabeled small molecule (e.g., 1.2 nmol of 90Y-DOTA-biotin or 177Lu-tetrazine) is administered i.v., typically 1-4 hours after the clearing agent.[11][20]
-
Biodistribution Analysis: At selected time points (e.g., 4, 24, 48 hours) post-injection of the radiolabel, mice are euthanized. Tumors and major organs (blood, liver, kidneys, spleen, muscle) are harvested, weighed, and counted in a gamma counter to determine the %ID/g.[11]
-
Therapy Studies: For efficacy studies, mice are monitored for tumor volume, body weight, and overall health. Survival is tracked over a period of up to 150 days.[11][12]
Conclusion
Pretargeting strategies offer a clear advantage over conventional radioimmunotherapy by significantly improving tumor-to-normal tissue ratios, which can translate into enhanced therapeutic efficacy and reduced toxicity.[21]
-
The This compound (streptavidin) system is well-established and benefits from an extremely high-affinity interaction, but its clinical translation is hampered by immunogenicity and potential interference from endogenous biotin.[9]
-
Bispecific antibodies represent a more clinically viable alternative, offering lower immunogenicity and freedom from biotin-related issues. Head-to-head comparisons have shown superior biodistribution profiles compared to the streptavidin system.[11][12]
-
Bioorthogonal click chemistry is a highly promising next-generation approach that combines the benefits of low immunogenicity with the formation of a stable, covalent bond at the tumor site, achieving remarkable tumor-to-blood ratios in preclinical models.[5]
The choice of a pretargeting system depends on the specific research or clinical context. While the streptavidin-biotin system has been foundational, current evidence suggests that bispecific antibodies and click chemistry approaches offer a more favorable profile for future clinical development due to improved safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 6. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Landscape in Clinical Pretargeted Radioimmunoimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptavidin in antibody pretargeting. 3. Comparison of biotin binding and tissue localization of 1,2-cyclohexanedione and succinic anhydride modified recombinant streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparative Analysis of Bispecific Antibody and Streptavidin-Targeted Radioimmunotherapy for B-cell Cancers [dspace.mit.edu]
- 13. Comparative analysis of bispecific antibody and streptavidin-targeted radioimmunotherapy for B cell cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Pretargeted Alpha Therapy of Disseminated Cancer Combining Click Chemistry and Astatine-211 [mdpi.com]
- 16. Leveraging Inverse Electron Demand Diels-Alder Click Chemistry for Pretargeted PET Imaging and Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DOTA-biotin: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific fields, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DOTA-biotin, ensuring adherence to safety protocols and regulatory compliance.
This compound, a compound combining the chelating agent DOTA with biotin, is utilized in various research applications. Due to the inherent hazards associated with DOTA and its derivatives, this compound must be treated as hazardous chemical waste. The following procedures are based on best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | Recommended to handle in a chemical fume hood. |
Step-by-Step Disposal Procedures
The following protocols outline the methodologies for the disposal of this compound in both its solid form and as a liquid solution.
This procedure applies to unused or expired this compound powder and any materials contaminated with the solid compound, such as weighing paper or pipette tips.
-
Container Selection: Use a designated, leak-proof container with a secure screw-cap, clearly labeled for solid hazardous chemical waste.
-
Waste Segregation: Place the solid this compound waste and contaminated disposables directly into the designated hazardous waste container.
-
Labeling: Affix your institution's hazardous waste label to the container as soon as the first item of waste is added. Clearly write "HAZARDOUS WASTE" and list the chemical name: "this compound". If the waste is a mixture, list all components and their approximate percentages.
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, submit a chemical waste pickup request through your institution's EHS department.
This procedure is applicable to stock solutions, experimental residues, and contaminated solvents containing this compound.
-
Container Selection: Use a leak-proof, screw-cap container made of a material compatible with the solvent used in the solution.
-
Waste Segregation: Pour the liquid waste into the designated hazardous chemical waste container. Do not mix with other incompatible waste streams.
-
Labeling: Attach a hazardous waste label to the container before adding any waste. Clearly mark it as "HAZARDOUS WASTE". List all chemical constituents, including solvents and solutes (this compound), with their estimated concentrations or percentages.
-
Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Disposal Request: Arrange for pickup by your institution's hazardous waste management service once the container is ready for disposal.
Important Considerations:
-
Never dispose of this compound down the drain or in regular trash. [1]
-
Always consult your institution's specific EHS guidelines for hazardous waste disposal.[1]
-
The overriding principle is to formulate a disposal plan before starting any experimental activity.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling DOTA-biotin
Researchers and drug development professionals handling DOTA-biotin must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in handling this chemical compound.
Personal Protective Equipment (PPE)
A risk assessment of specific laboratory operations should be conducted to determine if additional PPE is required.[1] Standard laboratory practice dictates that the minimum PPE for working with chemical hazards includes a lab coat, safety eyewear, long pants, and closed-toe shoes.[2][3]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][4] |
| Hand Protection | Disposable Nitrile Gloves | Provide protection from incidental contact.[2] If direct or prolonged contact is anticipated, double-gloving or using more robust chemical-resistant gloves is recommended. Gloves should be changed immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[4][5] For tasks with a higher risk of significant splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Not Generally Required | Based on the available safety information for DOTA and biotin, respiratory protection is not typically necessary when handling the solid compound in a well-ventilated area. However, if aerosols may be generated, a risk assessment should be performed to determine if a respirator is needed.[4] |
Operational Plan: Step-by-Step Handling Workflow
Following a structured workflow is critical to maintaining safety during the handling of this compound. This includes preparation, handling, and post-handling procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound: Should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
-
Aqueous Solutions: Solutions containing this compound should not be poured down the drain. They must be collected in a designated hazardous waste container for proper disposal by the institution's environmental health and safety department.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
